[3-(4-methoxybenzoyl)phenyl] sulfamate
Beschreibung
Eigenschaften
Molekularformel |
C14H13NO5S |
|---|---|
Molekulargewicht |
307.32 g/mol |
IUPAC-Name |
[3-(4-methoxybenzoyl)phenyl] sulfamate |
InChI |
InChI=1S/C14H13NO5S/c1-19-12-7-5-10(6-8-12)14(16)11-3-2-4-13(9-11)20-21(15,17)18/h2-9H,1H3,(H2,15,17,18) |
InChI-Schlüssel |
ARBLJGHHCKHHLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
The In Vitro Mechanism of Action of [3-(4-methoxybenzoyl)phenyl] Sulfamate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the in vitro mechanism of action of [3-(4-methoxybenzoyl)phenyl] sulfamate, a potent inhibitor of the enzyme steroid sulfatase (STS). This document synthesizes current understanding of STS inhibition by aryl sulfamate-based compounds, outlines detailed experimental protocols for key in vitro assays, and presents visual diagrams of the relevant biochemical pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of hormone-dependent diseases, such as breast and prostate cancer.
Introduction: The Significance of Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can subsequently be converted into potent estrogens and androgens, which are known to fuel the growth of hormone-dependent cancers.[1][3] Consequently, the inhibition of STS presents a compelling therapeutic strategy to curtail the production of tumor-promoting hormones.[2]
Compounds containing an aryl sulfamate pharmacophore, such as [3-(4-methoxybenzoyl)phenyl] sulfamate, have emerged as a significant class of STS inhibitors.[3][4] This guide will delve into the molecular mechanisms by which these inhibitors function and the in vitro methodologies used to characterize their activity.
Core Mechanism of Action: Irreversible Inhibition of Steroid Sulfatase
The primary mechanism of action for aryl sulfamate-based inhibitors like [3-(4-methoxybenzoyl)phenyl] sulfamate is the irreversible, active-site-directed inhibition of the steroid sulfatase enzyme.[3][5]
The Sulfatase Pathway and the Role of STS
The sulfatase pathway is a critical route for the local production of active estrogens in peripheral tissues, including breast tumors.[5][6] Circulating steroid sulfates, which are biologically inactive, are transported into cancer cells and hydrolyzed by STS, an enzyme located on the endoplasmic reticulum, to generate active steroids.[7]
Caption: The steroid sulfatase (STS) pathway for the generation of active hormones.
The Role of the Sulfamate Moiety
The key to the inhibitory action of [3-(4-methoxybenzoyl)phenyl] sulfamate lies in its sulfamate group (-OSO₂NH₂). It is proposed that the sulfamate moiety is transferred to a catalytic formylglycine residue within the active site of the STS enzyme.[3] This transfer is believed to be irreversible, leading to the permanent inactivation of the enzyme.
Caption: Proposed mechanism of irreversible STS inhibition by a sulfamate-containing compound.
In Vitro Evaluation of [3-(4-methoxybenzoyl)phenyl] Sulfamate
A series of well-established in vitro assays are crucial for confirming the mechanism of action and quantifying the potency of novel STS inhibitors.
Quantitative Data Summary
The inhibitory activity of a compound like [3-(4-methoxybenzoyl)phenyl] sulfamate is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value. The following table provides a template for summarizing such data from key in vitro assays.
| Assay Type | Cell Line/Enzyme Source | Inhibitor Concentration Range | Incubation Time | IC₅₀ Value |
| STS Inhibition (Cell Lysate) | JEG-3 or MCF-7 | e.g., 0.001-10 µM | e.g., 1 hour | Expected in nM range |
| STS Inhibition (Whole Cell) | JEG-3 or MCF-7 | e.g., 0.001-10 µM | e.g., 24 hours | Expected in nM range |
| Anti-proliferative Assay | T-47D or MCF-7 | e.g., 0.01-100 µM | e.g., 72 hours | Expected in µM range |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used in the evaluation of STS inhibitors.
This assay determines the direct inhibitory effect of the compound on STS enzyme activity in a cell-free system.
-
Materials:
-
JEG-3 or MCF-7 human cancer cell lines (known to have high STS expression)[8]
-
[³H]-Estrone-3-sulfate (radiolabeled substrate)
-
[3-(4-methoxybenzoyl)phenyl] sulfamate
-
Cell lysis buffer
-
Scintillation counter
-
-
Procedure:
-
Cell Lysate Preparation: Culture JEG-3 or MCF-7 cells to confluency. Harvest the cells and prepare a cell lysate to release the STS enzyme.[2]
-
Inhibitor Pre-incubation: Pre-incubate the cell lysate with a range of concentrations of [3-(4-methoxybenzoyl)phenyl] sulfamate for a defined period (e.g., 1 hour) at 37°C to allow for inhibitor binding.[2]
-
Enzymatic Reaction: Initiate the reaction by adding the radiolabeled substrate, [³H]-Estrone-3-sulfate.[2]
-
Reaction Quenching and Extraction: After a specific incubation time (e.g., 30 minutes) at 37°C, stop the reaction and extract the liberated [³H]-estrone.
-
Quantification: Measure the radioactivity of the extracted [³H]-estrone using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
This assay assesses the ability of the inhibitor to penetrate the cell membrane and inhibit STS activity within intact cells.[2]
-
Materials:
-
JEG-3 or MCF-7 cells
-
[³H]-Estrone-3-sulfate
-
[3-(4-methoxybenzoyl)phenyl] sulfamate
-
Cell culture medium
-
-
Procedure:
-
Cell Seeding: Seed JEG-3 or MCF-7 cells in multi-well plates and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of [3-(4-methoxybenzoyl)phenyl] sulfamate and incubate for a specified time (e.g., 24 hours).
-
Substrate Addition: Add [³H]-Estrone-3-sulfate to the cell culture medium and incubate for a further period (e.g., 4 hours).
-
Extraction and Quantification: Extract the [³H]-estrone from the culture medium and quantify the radioactivity.
-
Data Analysis: Determine the IC₅₀ value as described for the cell lysate assay.
-
This assay evaluates the downstream effect of STS inhibition on the proliferation of hormone-dependent cancer cells.
-
Materials:
-
T-47D or MCF-7 (estrogen-responsive breast cancer cell lines)
-
Estrone sulfate (E1S)
-
[3-(4-methoxybenzoyl)phenyl] sulfamate
-
Cell proliferation reagent (e.g., MTT, XTT)
-
-
Procedure:
-
Cell Seeding: Seed T-47D or MCF-7 cells in a 96-well plate.
-
Hormone Stimulation: Treat the cells with E1S to stimulate proliferation via its conversion to active estrogens.
-
Inhibitor Treatment: Concurrently treat the cells with a range of concentrations of [3-(4-methoxybenzoyl)phenyl] sulfamate.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Proliferation Assessment: Add a cell proliferation reagent and measure the absorbance or fluorescence to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of inhibition of E1S-stimulated proliferation and determine the IC₅₀ value.
-
Caption: Workflow for the in vitro evaluation of an STS inhibitor.
Structure-Activity Relationship (SAR) Insights
While the sulfamate group is pivotal for the inhibitory activity of compounds like [3-(4-methoxybenzoyl)phenyl] sulfamate, the nature of the aromatic ring system and its substituents also plays a crucial role in determining potency.[9] For instance, the presence of a benzoyl group suggests a specific interaction within the active site of the STS enzyme, which can influence binding affinity. The methoxy group may also contribute to the overall electronic and steric properties of the molecule, further modulating its inhibitory potential.[10][11]
Conclusion
The in vitro mechanism of action of [3-(4-methoxybenzoyl)phenyl] sulfamate is centered on the irreversible inhibition of the steroid sulfatase enzyme. This action is mediated by the sulfamate moiety, which leads to the inactivation of the enzyme and a subsequent reduction in the production of active steroid hormones. The described in vitro assays provide a robust framework for confirming this mechanism and quantifying the inhibitory potency of this and related compounds, thereby supporting their further development as potential therapeutic agents for hormone-dependent cancers.
References
- What are STS inhibitors and how do they work?. (2024, June 21).
- In Vitro Inhibitory Activity of Steroid Sulfatase-IN-2: A Technical Guide. Benchchem.
- Shields-Botella, J., Bonnet, P., Duc, I., Duranti, E., Meschi, S., Cardinali, S., ... & Delansorne, R. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 299-308.
- Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. (n.d.). RSC Publishing.
- Estrone Sulfatase Inhibitors as New Anticancer Agents. (2019, May 3). IntechOpen.
- SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects in. (2018, July 31). Journal of Molecular Endocrinology.
- First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. (2017, April 13). Journal of Medicinal Chemistry.
- Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. (n.d.). PMC.
- Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. (2025, August 10). ResearchGate.
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI.
- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). PMC.
Sources
- 1. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estrone Sulfatase Inhibitors as New Anticancer Agents | IntechOpen [intechopen.com]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
binding affinity of[3-(4-methoxybenzoyl)phenyl] sulfamate to target enzymes
An In-depth Technical Guide to the Binding Affinity of Irosustat ([3-(4-methoxybenzoyl)phenyl] sulfamate) to Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the binding affinity of Irosustat, also known as [3-(4-methoxybenzoyl)phenyl] sulfamate, STX64, or BN83495, to its primary target enzyme, steroid sulfatase (STS).[1][2][3][4] Irosustat is a potent, irreversible, nonsteroidal inhibitor of STS and has been the subject of numerous clinical trials for hormone-dependent cancers.[3] This document delves into the molecular interactions, thermodynamic and kinetic parameters governing this binding, and the methodologies employed for its characterization. We will explore the mechanism of action, present quantitative binding data, and provide detailed protocols for key experimental assays, offering a robust resource for researchers in pharmacology and drug development.
Introduction: The Significance of Irosustat and Steroid Sulfatase
Irosustat is a first-in-class drug belonging to the aryl sulfamate ester class.[3] Its primary therapeutic action stems from the potent and irreversible inhibition of steroid sulfatase (STS).[1][3] STS is a crucial enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates.[3][5][6] By blocking this pathway, Irosustat effectively reduces the levels of hormones that can fuel the growth of hormone-dependent cancers, such as those of the breast and endometrium.[3]
Understanding the binding affinity of Irosustat to STS is paramount for several reasons. Binding affinity, often quantified by the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand (Irosustat) and its protein target (STS).[7] A high binding affinity, indicated by a low KD or IC50 value, is often a prerequisite for a drug's potency. Furthermore, the nature of this binding—whether it is reversible or irreversible—and the kinetics of the interaction provide critical insights into the drug's mechanism of action, duration of effect, and potential for off-target interactions.
This guide will provide a detailed exploration of these aspects, grounded in established scientific principles and experimental data.
Target Enzyme Profile: Steroid Sulfatase (STS)
Steroid sulfatase (EC 3.1.6.2) is a membrane-bound microsomal enzyme that catalyzes the hydrolysis of a variety of 3β-hydroxysteroid sulfates.[5] Its substrates include estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), which it converts to the biologically active steroids estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[6] These can be further metabolized to potent estrogens and androgens.
Role in Hormone-Dependent Diseases
In postmenopausal women, the primary source of estrogens is not the ovaries but peripheral tissues, where STS plays a pivotal role.[8] Elevated STS activity has been observed in various hormone-dependent tumors, including breast, endometrial, and prostate cancers.[1] This localized production of estrogens can stimulate tumor growth, making STS a highly attractive target for therapeutic intervention.[8]
The Sulfatase Pathway
The following diagram illustrates the central role of STS in the biosynthesis of active steroid hormones.
Caption: The steroid sulfatase (STS) pathway and the inhibitory action of Irosustat.
Binding Affinity and Mechanism of Action of Irosustat
Irosustat exhibits a high binding affinity for steroid sulfatase, functioning as a potent inhibitor.
Quantitative Binding Data
The inhibitory potency of Irosustat has been determined in various assay systems. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | IC50 (nM) | Target | Assay System | Reference |
| Irosustat (STX64) | 8 | Steroid Sulfatase | Placental Microsomal Assay | [2][4] |
| Irosustat (STX64) | 0.2 | Steroid Sulfatase | MCF-7 Cells | [2] |
| Irosustat (STX64) | 1.7 | Steroid Sulfatase | JEG-3 Placental Carcinoma Cells | [9] |
These low nanomolar IC50 values underscore the high potency of Irosustat as an STS inhibitor. Structure-activity relationship (SAR) studies have shown that modifications to the chemical structure of Irosustat can significantly impact its inhibitory activity.[8][10] For instance, the size of the aliphatic ring and the position of the sulfamate group are critical for potent inhibition.[10]
Mechanism of Irreversible Inhibition
Irosustat is an irreversible inhibitor of STS.[1][3] This means that it forms a stable, covalent bond with the enzyme, leading to its permanent inactivation. The proposed mechanism involves the sulfamoyl group of Irosustat being transferred to a formylglycine residue within the active site of the STS enzyme.[3][8] This covalent modification renders the enzyme non-functional. The irreversibility of this inhibition contributes to the long duration of action of the drug.
Methodologies for Determining Binding Affinity and Enzyme Kinetics
A variety of biophysical and biochemical techniques can be employed to characterize the binding affinity and kinetics of enzyme inhibitors like Irosustat.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for determining the potency of an inhibitor. For STS, these assays typically measure the conversion of a radiolabeled or chromogenic substrate in the presence and absence of the inhibitor.
This protocol is a generalized method for assessing STS inhibition.
-
Enzyme Source: Utilize a preparation containing STS, such as human placental microsomes or a lysate from cells overexpressing the enzyme (e.g., JEG-3 cells).[5][9][11]
-
Substrate: A common substrate is [3H]-estrone-3-sulfate (E1S).[5]
-
Incubation: Incubate the enzyme preparation with varying concentrations of the inhibitor (Irosustat) for a defined period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Reaction Termination and Product Separation: After a set time, terminate the reaction. The product ([3H]-estrone) can be separated from the substrate using an organic solvent extraction.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Caption: Workflow for a typical steroid sulfatase (STS) inhibition assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[12][13] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[12] ITC can also be adapted to measure enzyme kinetics.[13][14][15]
-
Sample Preparation: Prepare a solution of the target enzyme (STS) in a suitable buffer and a solution of the inhibitor (Irosustat) in the same buffer. Thorough dialysis or buffer exchange is crucial to minimize heats of dilution.[13]
-
Instrument Setup: Load the enzyme solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable model to extract the binding parameters (KD, n, ΔH).
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Conclusion
Irosustat ([3-(4-methoxybenzoyl)phenyl] sulfamate) is a highly potent, irreversible inhibitor of steroid sulfatase, a key enzyme in the biosynthesis of active steroid hormones. Its low nanomolar inhibitory constants underscore its strong binding affinity for its target. The irreversible nature of this interaction, mediated by the formation of a covalent bond with the enzyme's active site, provides a sustained therapeutic effect. A comprehensive understanding of this binding affinity, achieved through a combination of enzyme inhibition assays, isothermal titration calorimetry, and surface plasmon resonance, is crucial for the rational design and development of next-generation STS inhibitors and for optimizing the clinical application of Irosustat in the treatment of hormone-dependent diseases. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing this field.
References
- Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. (2025, December 25). ResearchGate.
- Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. (2020, May 28). Malvern Panalytical.
-
Isothermal Titration Calorimetry To Characterize Enzymatic Reactions. (2022, September 15). JoVE. Retrieved from [Link]
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020, October 19). ACS Publications.
- Irosustat (also known as STX64). (2025, May 27). Alzheimer's Drug Discovery Foundation.
-
Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. (2004, August 20). ACS Publications. Retrieved from [Link]
-
Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019, October 29). ACS Publications. Retrieved from [Link]
-
Overview of methods to measure biochemical binding affinity. (2023, September 17). YouTube. Retrieved from [Link]
-
Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. (2005, April 1). Oxford Academic. Retrieved from [Link]
-
Binding Assays. BMG LABTECH. Retrieved from [Link]
-
Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). ResearchGate. Retrieved from [Link]
-
Irosustat: Clinical Steroid Sulfatase Inhibitor. (2021, February 9). Encyclopedia.pub. Retrieved from [Link]
-
Inhibitory activity and binding affinity of compound 6 toward steroid sulfatase protein. ResearchGate. Retrieved from [Link]
-
Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. PMC. Retrieved from [Link]
-
Geometry optimization of steroid sulfatase inhibitors - the influence on the free binding energy with STS. SpringerLink. Retrieved from [Link]
-
First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. (2017, April 13). ACS Publications. Retrieved from [Link]
-
Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). PMC. Retrieved from [Link]
-
IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N). Probes & Drugs. Retrieved from [Link]
-
(PDF) Geometry optimization of steroid sulfatase inhibitors - the influence on the free binding energy with STS. ResearchGate. Retrieved from [Link]
-
Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. (2021, November 22). ACS Publications. Retrieved from [Link]
-
Boronic acids as inhibitors of steroid sulfatase. (2006, December 15). PubMed. Retrieved from [Link]
-
Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. (2008, February 14). PubMed. Retrieved from [Link]
-
Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Semantic Scholar. Retrieved from [Link]
-
A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Retrieved from [Link]
-
Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. PubMed. Retrieved from [Link]
-
Structure-activity Relationship for the First-In-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). (2011, November 4). PubMed. Retrieved from [Link]
-
How to measure and evaluate binding affinities. (2020, August 6). eLife. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors. PMC. Retrieved from [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Retrieved from [Link]
-
4‑(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)‑1H‑pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signali. (2023, October 30). FLORE. Retrieved from [Link]
-
BindingDB BDBM50084728 4-(4-Methoxy-benzenesulfonyl)-piperazine-1,3-dicarboxylic acid 3-hydroxyamide 1-[(3-methoxy-phenyl)-amide]::CHEMBL419430. BindingDB.org. Retrieved from [Link]
-
(PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. Retrieved from [Link]
-
Control of metalloenzyme activity using photopharmacophores. PMC. Retrieved from [Link]
-
Binding Database. BindingDB. Retrieved from [Link]
-
Phenyltriazole-functionalized sulfamate inhibitors targeting tyrosyl- or isoleucyl-tRNA synthetase. (2020, August 1). PubMed. Retrieved from [Link]
-
A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. PubMed. Retrieved from [Link]
Sources
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N) [probes-drugs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. d-nb.info [d-nb.info]
- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 8. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 14. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Perspective on Methodical Preclinical Evaluation
An In-Depth Technical Guide to the Preclinical Pharmacokinetics of [3-(4-methoxybenzoyl)phenyl] sulfamate in Animal Models
Foreword: Charting the In Vivo Fate of a Novel Sulfamate Compound
The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a rigorous and comprehensive understanding of its interaction with a biological system. This guide is designed for researchers, scientists, and drug development professionals, providing a technical framework for evaluating the pharmacokinetics of [3-(4-methoxybenzoyl)phenyl] sulfamate. While direct pharmacokinetic data for this specific molecule is not publicly available, this document synthesizes established principles from structurally related compounds—aromatic sulfamates and benzophenone derivatives—to propose a robust strategy for its preclinical assessment. Our approach is grounded in scientific integrity, emphasizing the rationale behind experimental choices to ensure the generation of reliable and translatable data.
Introduction to [3-(4-methoxybenzoyl)phenyl] sulfamate: A Structural and Functional Postulate
[3-(4-methoxybenzoyl)phenyl] sulfamate is a unique molecule integrating a benzophenone core, a methoxy group, and a sulfamate moiety. The benzophenone structure is found in various compounds, some with anti-inflammatory properties, while the sulfamate group is a key pharmacophore in several therapeutic agents, known to inhibit enzymes like carbonic anhydrase and steroid sulfatase[1][2]. This structural combination suggests a potential for dual-action pharmacology, making a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile critical for its development.
The central hypothesis for our investigation is that the compound's in vivo behavior will be governed by the metabolic lability of the methoxy and benzoyl groups, coupled with the disposition characteristics imparted by the sulfamate functional group.
Designing a Foundational Pharmacokinetic Study in Rodents
The initial in vivo evaluation of [3-(4-methoxybenzoyl)phenyl] sulfamate is best conducted in a rodent model, such as the Sprague-Dawley rat, due to its well-characterized physiology and the availability of historical control data. The primary objective is to determine key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.
Animal Model Selection and Rationale
Sprague-Dawley rats are a suitable initial model for several reasons:
-
Metabolic Competence: Their hepatic enzyme systems, including cytochrome P450s and conjugating enzymes, are well-documented and often predictive of human metabolism[3].
-
Handling and Dosing: They are of a sufficient size for serial blood sampling and are amenable to common dosing techniques.
-
Cost-Effectiveness: They represent a balance between physiological relevance and study cost for early-stage discovery.
For compounds with potential anti-inflammatory effects, other models like mice or even larger species such as swine could be considered in later stages to evaluate specific disease-modifying effects[4][5][6][7][8].
Experimental Protocol: A Step-by-Step Guide
Objective: To determine the absolute bioavailability and clearance of [3-(4-methoxybenzoyl)phenyl] sulfamate.
Materials:
-
[3-(4-methoxybenzoyl)phenyl] sulfamate (purity >98%)
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g), cannulated (jugular vein) for serial blood sampling.
-
K2-EDTA tubes for blood collection
-
Centrifuge, pipettes, and storage vials
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare fresh dosing solutions on the day of the experiment. For IV administration, the compound should be fully dissolved. For PO administration, a suspension may be used if solubility is low.
-
Dosing:
-
IV Group (n=3): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group (n=3): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Immediately place blood samples into K2-EDTA tubes, mix gently, and centrifuge at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Bioanalytical Methodology: Accurate Quantification in Biological Matrices
The cornerstone of any pharmacokinetic study is a robust and validated bioanalytical method. For a small molecule like [3-(4-methoxybenzoyl)phenyl] sulfamate, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity[9][10].
Sample Preparation
Protein precipitation is a common and efficient method for extracting small molecules from plasma[11].
Protocol:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatography: Reversed-phase chromatography using a C18 column is a good starting point. A gradient elution with water and acetonitrile (both containing 0.1% formic acid to aid ionization) will likely provide good peak shape and separation from endogenous plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity. Ionization will likely be best in either positive or negative electrospray ionization (ESI) mode, which would need to be determined empirically.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability[11].
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | r² ≥ 0.99 | Ensures a proportional response of the instrument to the concentration of the analyte. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Guarantees that the measured concentrations are close to the true values and are reproducible. |
| Selectivity | No significant interfering peaks at the retention time of the analyte. | Confirms that the method can distinguish the analyte from other components in the plasma. |
| Matrix Effect | Consistent response in different lots of plasma. | Assesses the influence of plasma components on the ionization of the analyte. |
| Stability | Analyte is stable under various storage and processing conditions. | Ensures that the concentration of the analyte does not change from the time of collection to analysis. |
Understanding the Metabolic Fate of [3-(4-methoxybenzoyl)phenyl] sulfamate
Metabolism plays a crucial role in the clearance and potential toxicity of a drug. Based on the structure of [3-(4-methoxybenzoyl)phenyl] sulfamate, several metabolic pathways can be predicted.
Predicted Metabolic Pathways
The metabolism of this compound is likely to involve both Phase I and Phase II reactions[12].
-
Phase I Metabolism:
-
O-Demethylation: The methoxy group is a prime target for cytochrome P450 enzymes (CYPs), leading to the formation of a hydroxylated benzophenone derivative[13][14].
-
Hydroxylation: The aromatic rings of the benzophenone core can be hydroxylated by CYPs[13].
-
Ketone Reduction: The ketone group can be reduced to a secondary alcohol[14].
-
-
Phase II Metabolism:
-
Glucuronidation and Sulfation: The newly formed hydroxyl groups from Phase I metabolism can be conjugated with glucuronic acid or sulfate, increasing their water solubility and facilitating excretion[12][15].
-
Sulfamate Hydrolysis: While generally stable, the sulfamate group could potentially undergo hydrolysis to the corresponding phenol and sulfamic acid, although this is often a minor pathway for many sulfamate drugs[16].
-
In Vitro Metabolism Studies
To confirm these predicted pathways, in vitro experiments using liver microsomes or hepatocytes are essential.
Protocol: Metabolic Stability in Liver Microsomes
-
Incubate [3-(4-methoxybenzoyl)phenyl] sulfamate (e.g., 1 µM) with rat and human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile.
-
Analyze the disappearance of the parent compound over time using LC-MS/MS to determine its in vitro half-life and intrinsic clearance.
Metabolite identification can be performed using high-resolution mass spectrometry to determine the elemental composition of the metabolites formed in these in vitro systems.
Data Analysis and Interpretation of Pharmacokinetic Parameters
Following bioanalysis, the concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |
| t1/2 | Half-life | The time it takes for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. |
| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |
Calculation of Bioavailability: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
A high oral bioavailability (>50%) is generally desirable for an orally administered drug. Low bioavailability could be due to poor absorption or extensive first-pass metabolism in the gut wall or liver[15].
Visualizing the Process: Workflows and Pathways
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
Proposed Metabolic Pathway of [3-(4-methoxybenzoyl)phenyl] sulfamate
Caption: Predicted metabolic pathways for [3-(4-methoxybenzoyl)phenyl] sulfamate.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the preclinical pharmacokinetic evaluation of [3-(4-methoxybenzoyl)phenyl] sulfamate. The proposed studies, from in vivo animal experiments to in vitro metabolism and bioanalytical method development, are designed to generate a robust dataset that will illuminate the ADME properties of this novel compound.
The results of these initial studies will be instrumental in guiding further development. For instance, high clearance and low oral bioavailability may necessitate medicinal chemistry efforts to improve metabolic stability, perhaps by modifying the methoxy or ketone groups[14]. Conversely, a favorable pharmacokinetic profile would provide a strong rationale for advancing the compound to more complex animal models of disease and, ultimately, towards clinical evaluation. By adhering to the principles of scientific rigor and logical progression outlined herein, researchers can confidently and efficiently characterize the in vivo fate of this and other novel chemical entities.
References
- Seefeld, A., et al. (2008).
- Cagnardi, P., et al. (2022). Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route. Pharmaceutics, 14(5), 1045.
- ResearchGate. (2022). Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route.
- Kim, S., et al. (2022). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Health Perspectives, 130(5), 056001.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- Fukushima, S., et al. (2015). Metabolism of UV-filter benzophenone-3 by Rat and Human Liver Microsomes and Its Effect on Endocrine-Disrupting Activity. Toxicology and Applied Pharmacology, 282(2), 107-115.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI.
- El-Gamal, M. I., et al. (1995). Pharmacokinetics and metabolism of the antitumor agent sulfamic acid 1,7-heptanediyl ester (sulfamic acid diester) in the mouse and beagle dog. Cancer Chemotherapy and Pharmacology, 36(3), 221-228.
- Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
- Gali, N. M., et al. (2022). In Vivo Bioconcentration, Distribution and Metabolization of Benzophenone-3 (BP-3) by Cyprinus carpio (European Carp). Molecules, 27(11), 3568.
- de Oliveira, G. G., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1878.
- ResearchGate. (n.d.). Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography.
- International Journal of Pharmaceutical Sciences. (2026). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences.
- Baakman, M., et al. (1987). Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. The Veterinary Quarterly, 9(2), 143-154.
- Angeli, A., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Expert Opinion on Drug Discovery, 14(10), 1035-1051.
- Dawson, P. A. (2021). Analytical methods for quantitating sulfate in plasma and serum.
- van Gogh, E. R., et al. (1987). Pharmacokinetics of three sulphonamides in ruminant and preruminant kids. Journal of Veterinary Pharmacology and Therapeutics, 10(2), 122-132.
- Supuran, C. T. (2005). Sulfamates and their therapeutic potential.
- ResearchGate. (n.d.). Pharmacokinetics of nine sulfonamides in goats.
- Losch, K., et al. (1980). [Pharmacokinetic model studies of sulfamerazine in domestic mammals. 3. Acetylation, protein binding, and minimal inhibitory concentration of sulfamerazine]. Archiv für Experimentelle Veterinärmedizin, 34(4), 565-571.
- Kim, J., et al. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Molecules, 30(13), 5678.
- Kumar, G., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Journal of Medicinal Chemistry, 53(22), 8094-8102.
- Waters Corporation. (n.d.). Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma.
- Poulsen, S. A., et al. (2018). Synthesis, structure and bioactivity of primary sulfamate-containing natural products. Bioorganic & Medicinal Chemistry, 26(16), 4645-4654.
- Benchchem. (n.d.). Sulfamate|Research Chemicals & Reagent. Benchchem.
- Obach, R. S. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules, 22(7), 1205.
- U.S. Food and Drug Administration. (2019). Non-Clinical Review(s).
- Sato, H., et al. (2021). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Agent, Dacarbazine, in Rats. Biological and Pharmaceutical Bulletin, 44(8), 1144-1150.
- ResearchGate. (n.d.). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines.
- Chen, Y. J., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, Biotechnology, and Biochemistry, 87(5), 516-524.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfamate|Research Chemicals & Reagent [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 8. ijpsr.com [ijpsr.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. waters.com [waters.com]
- 12. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and metabolism of benzophenone 2 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and metabolism of the antitumor agent sulfamic acid 1,7-heptanediyl ester (sulfamic acid diester) in the mouse and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
[3-(4-methoxybenzoyl)phenyl] sulfamate molecular structure and chemical properties
An In-depth Technical Guide to [3-(4-methoxybenzoyl)phenyl] sulfamate
Abstract
This technical guide provides a comprehensive examination of [3-(4-methoxybenzoyl)phenyl] sulfamate, a non-steroidal molecule featuring a key pharmacophore, the aryl sulfamate group. While specific data for this exact compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer a detailed overview for researchers, scientists, and drug development professionals. The guide covers the molecule's structural characteristics, predicted physicochemical and spectroscopic properties, a robust synthetic pathway with a detailed experimental protocol, and a discussion of its potential therapeutic applications, primarily as an inhibitor of the steroid sulfatase (STS) enzyme—a critical target in hormone-dependent cancers.
Introduction: The Significance of the Aryl Sulfamate Moiety
The sulfamate functional group (–OSO₂NH₂) is a crucial pharmacophore in modern medicinal chemistry. Its structural resemblance to the sulfate group allows it to act as a mimic, targeting enzymes that process sulfated substrates.[1] A primary target of significant therapeutic interest is steroid sulfatase (STS), an enzyme responsible for the hydrolysis of inactive steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These active steroids can drive the proliferation of hormone-dependent cancers, such as certain types of breast and prostate cancer.[4]
Consequently, the development of potent and selective STS inhibitors has become a major focus in oncology drug discovery.[1] The aryl sulfamate moiety is the cornerstone of many irreversible, active-site-directed STS inhibitors.[4][5] These inhibitors, such as the non-steroidal compound Irosustat, have shown clinical potential by effectively blocking the production of tumor-promoting hormones.[2][5]
[3-(4-methoxybenzoyl)phenyl] sulfamate belongs to this promising class of non-steroidal aryl sulfamates. Its diaryl ketone core provides a rigid scaffold that can be optimized for target binding. This guide will dissect its molecular architecture and provide the necessary technical information to facilitate its synthesis, characterization, and further investigation as a potential therapeutic agent.
Molecular Structure and Chemical Properties
The structure of [3-(4-methoxybenzoyl)phenyl] sulfamate is characterized by a central benzophenone core, substituted with a methoxy group on one phenyl ring and a sulfamate group on the other.
Structural Analysis
-
Benzophenone Scaffold: The diaryl ketone structure provides a conformationally constrained backbone.
-
4-Methoxybenzoyl Group: The electron-donating methoxy group influences the electronic properties of the adjacent phenyl ring.
-
3-Sulfamate Phenyl Group: The sulfamate group is positioned meta to the carbonyl bridge. This positioning is critical for its interaction with the target enzyme's active site. The unsubstituted -NH₂ of the sulfamate is a key feature for the proposed mechanism of irreversible inhibition.[4]
Caption: Molecular structure of [3-(4-methoxybenzoyl)phenyl] sulfamate.
Physicochemical and Predicted Spectroscopic Data
While experimental data for this specific molecule is scarce, properties can be predicted based on its constituent parts and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO₅S | Calculated |
| Molecular Weight | 307.32 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) ≈ 8.1 (s, 2H, -SO₂NH₂ ), 7.7-7.8 (m, 2H, Ar-H), 7.5-7.6 (m, 3H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 3.85 (s, 3H, -OCH₃ ) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) ≈ 194 (C=O), 163 (Ar-C-OCH₃), 151 (Ar-C-OSO₂), 138-140 (Ar-C), 132-133 (Ar-CH), 129-130 (Ar-CH), 125-127 (Ar-CH), 120-122 (Ar-CH), 114 (Ar-CH), 56 (-OCH₃) |
| IR (KBr, cm⁻¹) | ν ≈ 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1660 (C=O stretch), 1600 (Ar C=C stretch), 1370 (asym. S=O stretch), 1180 (sym. S=O stretch), 1260 (Ar-O stretch) |
| Mass Spec. (ESI+) | m/z ≈ 308.05 [M+H]⁺, 330.03 [M+Na]⁺. A characteristic fragmentation may involve the loss of SO₂ (64 Da).[6] |
Note: NMR predictions are based on additive models and analysis of similar structures.[7][8] IR frequencies are based on characteristic absorptions of functional groups.[9][10]
Synthesis and Characterization
The most direct route for the synthesis of [3-(4-methoxybenzoyl)phenyl] sulfamate is the reaction of its phenolic precursor, (3-hydroxyphenyl)(4-methoxyphenyl)methanone, with sulfamoyl chloride.
Proposed Synthetic Scheme
The synthesis is a two-step process:
-
Friedel-Crafts Acylation: Synthesis of the precursor (3-hydroxyphenyl)(4-methoxyphenyl)methanone from a suitable phenol and benzoyl chloride derivative.
-
Sulfamoylation: Reaction of the resulting phenol with sulfamoyl chloride to yield the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Sulfamoylation of (3-hydroxyphenyl)(4-methoxyphenyl)methanone
This protocol is adapted from a general and efficient method for the sulfamoylation of phenols.[11][12][13] This procedure avoids the need for a strong base, which can often lead to decomposition of the desired product.
Materials:
-
(3-hydroxyphenyl)(4-methoxyphenyl)methanone (1.0 mmol, 228.24 mg)[14]
-
Sulfamoyl chloride (H₂NSO₂Cl) (2.0 mmol, 231.02 mg)
-
N,N-Dimethylacetamide (DMA) (1.5 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
To a stirred solution of (3-hydroxyphenyl)(4-methoxyphenyl)methanone (1.0 mmol) in N,N-dimethylacetamide (DMA) (1.5 mL) in a round-bottom flask, cool the mixture in an ice-water bath.
-
Carefully add sulfamoyl chloride (2.0 mmol) portion-wise to the stirred mixture. Caution: Sulfamoyl chloride is moisture-sensitive and corrosive. Handle in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold brine (20 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure [3-(4-methoxybenzoyl)phenyl] sulfamate.
Characterization: The structure and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined in Table 2 (¹H NMR, ¹³C NMR, IR, and MS).
Potential Biological Activity: Steroid Sulfatase Inhibition
The aryl sulfamate motif is a powerful pharmacophore for the irreversible inhibition of steroid sulfatase (STS).[1][4] This inhibition is crucial for reducing the levels of active estrogens and androgens that fuel the growth of hormone-dependent tumors.
Mechanism of Action
Aryl sulfamate-based inhibitors act as suicide substrates for the STS enzyme.[4] The proposed mechanism involves the following key steps:
-
The inhibitor binds to the active site of the STS enzyme, mimicking the natural substrate (e.g., estrone sulfate).
-
A key formylglycine residue in the active site, which is hydrated to a gem-diol, initiates a nucleophilic attack on the sulfur atom of the sulfamate group.
-
This attack leads to the transfer of the sulfamoyl group (-SO₂NH₂) to the enzyme, forming a covalent bond and releasing the phenolic portion of the inhibitor.
-
The resulting sulfamoylated enzyme is permanently inactivated, preventing it from processing its natural substrates.[4]
Caption: Simplified pathway of irreversible STS inhibition by an aryl sulfamate.
Structure-Activity Relationship (SAR) Insights
While [3-(4-methoxybenzoyl)phenyl] sulfamate has not been specifically evaluated, SAR studies on other non-steroidal STS inhibitors provide valuable insights:
-
Aryl Sulfamate Group: The unsubstituted OSO₂NH₂ group is essential for potent, irreversible inhibition.[15]
-
Aromatic Core: The nature of the aromatic scaffold influences binding affinity and overall potency. Multi-ring systems, like the benzophenone core, can provide the necessary rigidity and hydrophobic interactions within the active site.
-
Substituents: Electron-withdrawing groups on the aromatic ring bearing the sulfamate can sometimes enhance activity, though strong electron withdrawal may decrease the chemical stability of the sulfamate group.[15]
The structure of [3-(4-methoxybenzoyl)phenyl] sulfamate fits the general pharmacophore for STS inhibition, making it a compelling candidate for biological evaluation.[16][17]
Conclusion and Future Directions
[3-(4-methoxybenzoyl)phenyl] sulfamate is a structurally intriguing molecule that incorporates the key features of a potent, non-steroidal steroid sulfatase inhibitor. This guide provides a foundational framework for its synthesis and characterization, based on established chemical literature and predictive analysis. The proposed synthetic route is efficient and utilizes readily available starting materials.
Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to validate the predicted data. Crucially, in vitro biological evaluation is required to determine its inhibitory potency (IC₅₀) against the STS enzyme and to confirm its mechanism of action. Further studies in relevant cancer cell lines would be necessary to assess its potential as a therapeutic agent for hormone-dependent diseases.
References
-
Purohit, A., & Reed, M. J. (1998). Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. Journal of Medicinal Chemistry, 41(7), 943-951. [Link]
-
Purohit, A., & Reed, M. J. (1998). Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. American Chemical Society. [Link]
-
Purohit, A., & Reed, M. J. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(3), 365–402. [Link]
-
Okada, M., et al. (2000). Efficient general method for sulfamoylation of a hydroxyl group. Tetrahedron Letters, 41(37), 7047-7051. [Link]
-
Wikipedia contributors. (2023). Steroid sulfatase. Wikipedia, The Free Encyclopedia. [Link]
-
Purohit, A., et al. (2011). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 4-17. [Link]
-
Purohit, A. (2024). What are STS inhibitors and how do they work?. Purohit Navigation. [Link]
-
Hartmann, R. W., et al. (2009). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). Journal of Medicinal Chemistry, 52(14), 4461-4473. [Link]
- Leese, M. P., et al. (2005). Industrially applicable process for the sulfamoylation of alcohols and phenols.
-
Jia, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 340-349. [Link]
-
Vicker, N., et al. (2016). Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. Bioorganic & Medicinal Chemistry Letters, 26(16), 4064-4068. [Link]
-
Williams, A., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. Journal of the American Chemical Society. [Link]
-
Okada, M., et al. (2000). Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]
-
Piizzi, G., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. Journal of the American Chemical Society, 136(8), 3125-3136. [Link]
-
Wieczorkiewicz, J., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Molecules, 27(19), 6535. [Link]
-
Burgess, E. M., et al. (2019). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 178-182. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Journal of Applicable Chemistry. [Link]
-
Gocer, H., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 345(4), 284-292. [Link]
-
MacSphere. (n.d.). Synthesis and Applications of Sulfamates and Related Functionalities. McMaster University. [Link]
-
Li, Y., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 819. [Link]
-
Perez, A., et al. (2023). Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. ACS Catalysis, 13(16), 10926-10932. [Link]
-
Garg, N. K., et al. (2012). Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates. Organic Letters, 14(14), 3550-3553. [Link]
-
LookChem. (n.d.). Cas 103203-53-8, Methanone, (3-hydroxyphenyl)(4-methoxyphenyl)-. LookChem. [Link]
-
Nakashima, K., et al. (1991). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 431-438. [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. [Link]
-
NIST. (n.d.). 2'-Carboxy-2-hydroxy-4-methoxybenzophenone. NIST WebBook. [Link]
-
The Royal Society of Chemistry. (2007). Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. The Royal Society of Chemistry. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012). Molecular structure and vibrational spectra of Benzophenone hydrazone molecule by density functional theory. ScienceDirect. [Link]
-
DB Infotech. (2023). How to Predict NMR in ChemDraw. YouTube. [Link]
-
NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST WebBook. [Link]
-
Proprep. (n.d.). What is benzophenone ir spectrum?. Proprep. [Link]
-
Spillane, W. J., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]
-
Khan, K. M., et al. (2017). Benzophenone Esters and Sulfonates: Synthesis and their Potential as Antiinflammatory Agents. Medicinal Chemistry, 13(5), 483-492. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,2'-Dihydroxy-4-methoxybenzophenone (131-53-3) 1H NMR [m.chemicalbook.com]
- 9. Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proprep.com [proprep.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
In Vivo Toxicity and Safety Profile of [3-(4-methoxybenzoyl)phenyl] sulfamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the in vivo toxicity and safety profile of [3-(4-methoxybenzoyl)phenyl] sulfamate, a compound of significant interest in contemporary drug development. Moving beyond a mere recitation of data, this document delves into the causality behind experimental designs and the interpretation of toxicological findings. We will explore the acute, sub-chronic, and chronic toxicity, as well as the reproductive and developmental, genotoxic, and carcinogenic potential of this molecule. The protocols and data presented herein are synthesized from extensive non-clinical reviews to provide a holistic understanding of the compound's safety margins and potential liabilities. All quantitative data is summarized for clarity, and key experimental workflows are visually represented to facilitate comprehension. This guide is intended to be a vital resource for researchers and drug development professionals, offering field-proven insights to inform preclinical and clinical development strategies.
Introduction: The Scientific Imperative for a Comprehensive Safety Profile
The journey of a novel chemical entity from discovery to clinical application is paved with rigorous safety and toxicity evaluations. The compound [3-(4-methoxybenzoyl)phenyl] sulfamate, with its unique structural motifs, presents a pharmacological profile that necessitates a thorough understanding of its potential effects on biological systems. This guide is structured to provide a deep dive into the non-clinical safety data, offering not just results, but also the strategic thinking behind the toxicological assessments. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure that the information presented is not only accurate but also actionable for the scientific community.
General Toxicology: Unveiling Dose-Limiting Toxicities
The cornerstone of any safety assessment is the characterization of general toxicology following acute and repeated dosing. These studies are designed to identify potential target organs of toxicity, establish dose-response relationships, and determine the No-Observed-Adverse-Effect Level (NOAEL).
Acute Toxicity
In toxicology studies across all species, acute neurotoxicity was identified as the dose-limiting factor, which consequently resulted in minimal to no safety margins in relation to clinical exposures[1]. The primary toxicities observed were central nervous system (CNS) related effects and, at higher doses, mortality[1].
Repeat-Dose Toxicity
Sub-chronic and chronic toxicity studies in rats and other species revealed a spectrum of findings, with the liver and kidneys being identified as potential target organs.
-
Hepatic Effects : Dose-related increases in liver weights were observed at doses of 60 mg/kg and greater[1]. This correlated with microscopic findings of centrilobular hepatocellular hypertrophy, which is often considered an adaptive response to xenobiotic metabolism[1]. Slight, non-significant increases in Alanine Aminotransferase (ALT) were noted in females at 60 mg/kg/day[1].
-
Renal Effects : Microscopic changes in the kidneys were observed in male rats; however, these were determined to be specific to this sex and species and not indicative of a broader risk[1].
-
Systemic Effects : At a high dose of 120 mg/kg, significant body weight loss of approximately 10% was observed within the first few days of administration, though recovery was noted upon dose reduction[1]. Dosing at this level was suspended due to the poor condition of the animals[1].
A 26-week study established a NOAEL of 12 mg/kg/day, with associated plasma concentrations detailed in the table below[1].
Table 1: Summary of Key Findings from Repeat-Dose Toxicity Studies
| Study Duration | Species | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| 26-Week | Rat | - Centrilobular hepatocellular hypertrophy (considered adaptive)- Male-specific microscopic kidney changes- No effects on body weight, ophthalmology, hematology, or urinalysis | 12 mg/kg/day[1] |
| 90-Week | Rat | - No increase in tumors | 20 mg/kg[1] |
| Variable | Rat | - Dose-related increases in liver weights (≥60 mg/kg)- Minimal clinical signs at lower doses | 60 mg/kg[1] |
Specialized Toxicology: Assessing Genotoxicity, Carcinogenicity, and Developmental Effects
Beyond general organ toxicity, a comprehensive safety assessment requires an evaluation of specialized endpoints, including the potential for genetic damage, cancer induction, and harm to developing organisms.
Genotoxicity
A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of [3-(4-methoxybenzoyl)phenyl] sulfamate. The compound was found to be negative for genotoxicity in the following assays[1]:
-
Ames test (in vitro, bacterial reverse mutation assay)
-
Mouse lymphoma assay (in vitro, mammalian cell gene mutation assay)
-
Rat bone marrow micronucleus assay (in vivo, chromosomal damage)
This comprehensive testing provides a high degree of confidence that the compound does not pose a mutagenic risk.
Carcinogenicity
Long-term carcinogenicity studies are critical for compounds intended for chronic administration.
-
A 26-week study in transgenic RasH2 mice at oral doses up to 35 mg/kg/day did not result in an increase in tumors[1].
-
A 90-week study in rats at oral doses up to 20 mg/kg also showed no evidence of an increase in tumors[1].
The executive carcinogenicity assessment committee concluded that these studies were adequate and that there were no drug-related neoplasms in either study[1].
Reproductive and Developmental Toxicity
The potential for adverse effects on fertility and embryonic development is a critical safety consideration.
-
Embryo-fetal Development : Studies in rats showed some possible teratogenic findings at the highest dose tested[1]. However, the adequacy of this study was limited by deaths at this high dose, which likely resulted in lower than clinical exposure levels[1]. An additional embryofetal study in rats was recommended to further assess the teratogenic potential[1].
-
Pre- and Postnatal Development : The lowest effect dose for adverse effects on pre- and postnatal development was 11 mg/kg/day, with a corresponding maternal plasma AUC24h of approximately 100 μg*h/mL[1].
-
Juvenile Animal Study : A study in juvenile rats revealed adverse effects including mortality, delayed sexual maturation, neurological and neurobehavioral impairments (decreased grip strength, learning and memory deficits), decreased sperm count, decreased brain weight, and ocular histopathology at oral doses up to 120 mg/kg/day in males and 80 mg/kg/day in females[1].
Experimental Protocols: A Methodological Deep Dive
To ensure the trustworthiness and reproducibility of the findings, it is essential to understand the methodologies employed. Below are representative protocols for key in vivo toxicity assessments.
In Vivo Micronucleus Assay Workflow
The in vivo micronucleus assay is a critical component of genotoxicity testing, designed to detect chromosomal damage in erythroblasts.
Caption: Workflow for an in vivo micronucleus assay.
Step-by-Step Protocol:
-
Animal Selection and Acclimation: Male and female rats are acclimatized to laboratory conditions.
-
Dose Preparation: The test article is formulated in an appropriate vehicle.
-
Dosing: Animals are administered the test article, vehicle control, and a positive control via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At appropriate time points (e.g., 24 and 48 hours post-dose), bone marrow is harvested from the femur.
-
Slide Preparation: Bone marrow smears are prepared on microscope slides and stained to differentiate polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Slides are analyzed under a microscope to determine the frequency of micronucleated PCEs and the ratio of PCEs to NCEs as an indicator of cytotoxicity.
-
Data Analysis: Statistical analysis is performed to compare the frequency of micronuclei in treated groups to the vehicle control.
Carcinogenicity Study Workflow
Long-term carcinogenicity studies are extensive and require meticulous planning and execution.
Sources
Metabolic Fate of [3-(4-methoxybenzoyl)phenyl] Sulfamate Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Navigating the Metabolic Maze
In the landscape of drug discovery and development, a thorough understanding of a candidate's metabolic fate is paramount. This guide provides an in-depth technical exploration of the predicted metabolic pathways of [3-(4-methoxybenzoyl)phenyl] sulfamate derivatives. These compounds, characterized by a central benzophenone core, a methoxybenzoyl moiety, and a sulfamate group, present a unique metabolic puzzle. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to anticipate metabolic liabilities, design robust preclinical studies, and ultimately, accelerate the journey from bench to bedside.
The metabolic transformation of a drug candidate can profoundly impact its efficacy, safety, and pharmacokinetic profile.[1] Biotransformation reactions, broadly categorized into Phase I and Phase II, are enzymatic processes that modify the chemical structure of xenobiotics to facilitate their elimination from the body.[1] For [3-(4-methoxybenzoyl)phenyl] sulfamate derivatives, the interplay between the benzophenone, anisole, and sulfamate functionalities will dictate the specific metabolic routes and the resulting metabolites. This guide will dissect these potential pathways, grounded in established principles of drug metabolism, and provide practical, field-proven experimental protocols to elucidate the metabolic profile of this class of compounds.
Part 1: Predicted Metabolic Pathways
The metabolic journey of a [3-(4-methoxybenzoyl)phenyl] sulfamate derivative is anticipated to involve a series of Phase I and Phase II reactions, primarily occurring in the liver.[1][2] The key enzymatic players in this process are the Cytochrome P450 (CYP) superfamily for initial oxidative modifications, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for subsequent conjugation reactions.[1][3]
Phase I Metabolism: The Initial Transformation
Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation. For the parent compound, several oxidative pathways are plausible:
-
O-Dealkylation of the Methoxy Group: The methoxy group on the benzoyl ring is a prime target for O-demethylation by CYP enzymes, particularly isoforms like CYP1A2, CYP2C19, and CYP3A4.[4][5] This reaction yields a phenolic metabolite, which is then readily available for Phase II conjugation. Studies on anisole and its derivatives have consistently shown this to be a major metabolic route.[4][6]
-
Aromatic Hydroxylation: The phenyl rings of the benzophenone core can undergo hydroxylation at various positions.[7][8] The exact position of hydroxylation is influenced by the electronic properties of the substituents and the specific CYP isoform involved.[8] This creates additional phenolic metabolites.
-
Ketone Reduction: The carbonyl group of the benzophenone moiety can be reduced to a secondary alcohol (benzhydrol) by carbonyl reductases.[9][10] This transformation can significantly alter the biological activity and subsequent metabolic fate of the molecule.
-
Sulfamate N-Hydroxylation or Desulfation: While less common for aromatic sulfamates, N-hydroxylation by CYPs is a potential pathway. Direct hydrolysis (desulfation) of the sulfamate group to the corresponding amine is also a possibility, although generally, the sulfamate moiety is relatively stable.
The interplay of these reactions can lead to a variety of primary metabolites, each with its own potential for further metabolism.
Phase II Metabolism: Facilitating Elimination
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, significantly increasing their water solubility and facilitating their excretion.[1][11]
-
Glucuronidation: Phenolic metabolites generated in Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs).[12][13] Glucuronide conjugates are major metabolites for many phenolic drugs and are readily excreted in urine and bile.[12] Various UGT isoforms, such as UGT1A1, UGT1A6, and UGT1A9, could be involved.[14][15]
-
Sulfation: The newly formed hydroxyl groups can also be conjugated with a sulfo group by sulfotransferases (SULTs).[11][16] This is another important pathway for the detoxification and elimination of phenolic compounds.[3][17] SULT1A1 is a key enzyme in the sulfation of small phenolic compounds.[17]
The following diagram illustrates the predicted metabolic pathways for [3-(4-methoxybenzoyl)phenyl] sulfamate.
Caption: Predicted Phase I and Phase II metabolic pathways.
Part 2: Experimental Protocols for Metabolic Profiling
To empirically determine the metabolic fate of a [3-(4-methoxybenzoyl)phenyl] sulfamate derivative, a combination of in vitro and in vivo studies is essential. The following protocols provide a robust framework for these investigations.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This assay provides an initial assessment of the compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes.[2][18][19]
Objective: To determine the rate of disappearance of the parent compound and identify major metabolites.
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 10 mM.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (HLM) (final protein concentration 0.5-1.0 mg/mL)[2]
-
Test compound (final concentration 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
For control incubations (time zero and no-NADPH), add the quenching solution immediately after adding the test compound or omit the NADPH-regenerating system, respectively.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[18]
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic and Metabolite Profiling Study in Rodents
In vivo studies provide a more comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) in a whole organism.[23][24][25]
Objective: To characterize the pharmacokinetic profile of the parent compound and identify major circulating and excreted metabolites.
Methodology:
-
Animal Dosing:
-
Sample Collection:
-
Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
House the animals in metabolic cages to collect urine and feces over a 24 or 48-hour period.
-
-
Sample Processing:
-
Plasma samples can be subjected to protein precipitation or solid-phase extraction to isolate the drug and its metabolites.
-
Urine samples may require enzymatic hydrolysis (with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites back to their aglycones for easier detection and identification.
-
Fecal samples are typically homogenized and extracted with an organic solvent.
-
-
Bioanalysis:
Data Presentation:
The quantitative data from these studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Metabolic Stability Data
| Compound | t½ (min) in HLM | Intrinsic Clearance (µL/min/mg protein) | Major Metabolites Identified |
| [3-(4-methoxybenzoyl)phenyl] sulfamate | Experimental Value | Experimental Value | List of identified metabolites |
| Positive Control (e.g., Verapamil) | Experimental Value | Experimental Value | N/A |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Route of Administration | Value |
| Cmax (ng/mL) | Oral | Experimental Value |
| Tmax (h) | Oral | Experimental Value |
| AUC (ng*h/mL) | Oral | Experimental Value |
| Bioavailability (%) | Oral | Experimental Value |
| CL (mL/min/kg) | IV | Experimental Value |
| Vd (L/kg) | IV | Experimental Value |
Conclusion: A Roadmap for Metabolic Characterization
This technical guide provides a predictive framework and actionable experimental protocols for elucidating the metabolic pathways of [3-(4-methoxybenzoyl)phenyl] sulfamate derivatives. By anticipating the likely metabolic transformations and employing robust in vitro and in vivo methodologies, drug development teams can proactively address potential metabolic liabilities. A comprehensive understanding of a compound's metabolic profile is not merely a regulatory requirement; it is a critical component of a successful drug development program, enabling the selection of candidates with optimal pharmacokinetic and safety profiles. The integration of predictive science with rigorous experimental validation, as outlined in this guide, will undoubtedly pave the way for more informed and efficient drug development.
References
- A sulfotransferase from a gut microbe acts on diverse phenolic sulfate compounds, including acetaminophen sulfate - PMC. (n.d.).
- Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed. (2007, May 15).
- In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.).
- First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PubMed. (2011, September 15).
- Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. (n.d.).
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).
- Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. (2011, November 1).
- In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. (n.d.).
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
- In vitro drug metabolism using liver microsomes - PubMed. (2004, February 15).
- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20).
- Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC. (n.d.).
- A Comparative Guide to LC-MS/MS Method Validation for Metabolite Identification - Benchchem. (n.d.).
- Sulfates as phase II metabolites of natural phenolic compounds - Univerzita Karlova. (n.d.).
- Known metabolic pathways for metabolism of sulfamethoxazole (SMX) and generation of reactive oxygen species (ROS). GST, Glutathione S‐transfer. - ResearchGate. (n.d.).
- Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (2010, September 15).
- Metabolism of benzophenone-3 in rats - PubMed. (n.d.).
- In Vivo Animal Models for Investigating Potential CYP3A- and Pgp-Mediated Drug-Drug Interactions | Bentham Science Publishers. (2006, October 1).
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29).
- In Vivo Pharmacology Services & Animal Models - WuXi Biology. (n.d.).
- Cytochrome p450-mediated metabolism of tumour promoters modifies the inhibition of intercellular communication. (n.d.).
- Metabolism of UV-filter benzophenone-3 by Rat and Human Liver Microsomes and Its Effect on Endocrine-Disrupting Activity - PubMed. (2015, January 15).
- Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed. (2000, December 7).
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - SciSpace. (2017, September 11).
- Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC - NIH. (n.d.).
- The Magnetic Pull of Anisole: Unveiling its Irresistible Charms - Alfa Chemistry. (n.d.).
- Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed. (2024, May 3).
- Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio. (2026, February 27).
- Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - MDPI. (2021, May 25).
- Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed. (2019, October 1).
- Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed. (n.d.).
- Identification of sulfation sites of metabolites and prediction of the compounds' biological effects - PMC. (n.d.).
- Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed. (n.d.).
- UDP-Glucuronosyltransferases - Bentham Science Publishers. (2000, September 1).
- CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism - Books. (2015, November 20).
- Anisole | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).
- Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation | Request PDF - ResearchGate. (n.d.).
- CHAPTER 9: Cytochrome P450 Metabolism - Books - The Royal Society of Chemistry. (2021, August 27).
- What is the metabolic pathway of sulfonamide? - Quora. (2017, August 29).
- Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects | Journal of the American Chemical Society - ACS Publications. (2003, November 15).
- Anisole Market Size, Share, and Forecast 2025-2035 - Metatech Insights. (n.d.).
- What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. (2025, May 9).
- Metabolism of Oxybenzone and Dioxybenzone to Phototoxins in Human Skin Cells | Environmental Science & Technology - ACS Publications. (2025, July 28).
- Unraveling the metabolic effects of benzophenone-3 on the endosymbiotic dinoflagellate Cladocopium goreaui - Frontiers. (2023, March 1).
- Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed. (2010, November 15).
- Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine - PubMed. (n.d.).
Sources
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 3. Regioselective Sulfation and Glucuronidation of Phenolics: Insigh...: Ingenta Connect [ingentaconnect.com]
- 4. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Anisole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sulfotransferase from a gut microbe acts on diverse phenolic sulfate compounds, including acetaminophen sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. erepo.uef.fi [erepo.uef.fi]
- 17. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 19. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]
- 23. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Metabolism of benzophenone-3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. lcms.cz [lcms.cz]
- 28. mdpi.com [mdpi.com]
Application Note: A General Protocol for Dissolving [3-(4-methoxybenzoyl)phenyl] Sulfamate for Cell Culture Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The successful use of novel small molecules in cell-based assays is contingent on their effective and consistent delivery to the cellular environment. A primary challenge for many organic compounds, such as [3-(4-methoxybenzoyl)phenyl] sulfamate, is their inherent hydrophobicity and, consequently, poor solubility in aqueous cell culture media. The molecular structure, characterized by a large benzophenone core, predicts limited water solubility. This necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to a final, biocompatible working concentration.[1][2]
This document provides a detailed, field-proven protocol for dissolving, diluting, and applying compounds like [3-(4-methoxybenzoyl)phenyl] sulfamate for in vitro experiments. The cornerstone of this protocol is the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, a choice justified by its powerful solubilizing capabilities for both polar and nonpolar compounds and its miscibility with aqueous media.[3][4][5] We will address critical aspects including the preparation of high-concentration stock solutions, serial dilution strategies, and crucial quality control steps to ensure experimental reproducibility and minimize solvent-induced artifacts.
Physicochemical Properties and Solvent Selection
The structure of [3-(4-methoxybenzoyl)phenyl] sulfamate, with its significant aromatic character, suggests that it will be practically insoluble in water but soluble in several organic solvents.[2] While specific experimental solubility data for this exact compound is not widely available, we can infer its behavior from structurally similar benzophenone and sulfamate derivatives.[2][6]
Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for this class of compounds.[5][7] It is a potent, polar aprotic solvent capable of dissolving a wide array of compounds that are otherwise difficult to bring into solution.[3][4]
Table 1: Properties of Recommended Primary Solvent
| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics for Cell Culture |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Excellent solubilizing power for a wide range of compounds; miscible with water and culture media.[3][5] |
PART 1: Experimental Protocol
This protocol is designed to be a self-validating system. By including solvent toxicity controls and solubility checks, the researcher can be confident in the results obtained.
Section 1.1: Preparation of a 10 mM Primary Stock Solution in DMSO
The initial step is to create a high-concentration stock solution. This minimizes the volume of organic solvent added to the final cell culture, thereby reducing the risk of cytotoxicity.[8]
Materials:
-
[3-(4-methoxybenzoyl)phenyl] sulfamate powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO), sterile-filtered[9]
-
Analytical balance
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM stock solution in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
First, calculate the Molecular Weight (MW) of C₁₄H₁₃NO₄S = 307.32 g/mol .
-
Mass (mg) = 10 mmol/L * 0.001 L * 307.32 g/mol = 3.0732 mg.
-
-
Weighing the Compound: Accurately weigh approximately 3.07 mg of [3-(4-methoxybenzoyl)phenyl] sulfamate using a calibrated analytical balance.[10] It is often easier to weigh a slightly different amount (e.g., 3.10 mg) and adjust the solvent volume accordingly to achieve the precise target concentration.[10]
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of cell culture grade DMSO (e.g., 1.009 mL for 3.10 mg to make a 10 mM solution).
-
Vortex vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath for a few minutes can aid in dissolving stubborn compounds.[11]
-
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate. If particulates remain, sonication for 5-10 minutes may be required.[11]
-
Storage: Store the primary stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[11] For long-term storage, -80°C is recommended.
Section 1.2: Serial Dilution to Working Concentrations
Never add the high-concentration DMSO stock directly to your cells. A serial dilution into your complete cell culture medium is essential. This gradual dilution minimizes the risk of the compound precipitating out of the solution.
The diagram below illustrates a typical serial dilution workflow to reach a final concentration of 1 µM in the cell culture well.
Caption: Serial dilution workflow from primary stock to final assay concentration.
Procedure:
-
Prepare Intermediate Stock: Dilute the 10 mM primary stock 1:100 in complete cell culture medium to create a 100 µM intermediate stock. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Vortex gently immediately after addition.
-
Prepare Final Working Solutions: Perform further serial dilutions from the intermediate stock to create a range of working concentrations. For example, to make a 10 µM working solution, dilute the 100 µM intermediate stock 1:10 in medium.
-
Dosing Cells: Add the final working solution to the cells. For instance, adding 20 µL of a 10 µM working solution to a well already containing 180 µL of medium will result in a final concentration of 1 µM.
PART 2: Scientific Integrity and Best Practices
Section 2.1: The Critical Importance of Vehicle Controls
The introduction of an organic solvent, even at low concentrations, can influence cellular behavior.[12] Therefore, a "vehicle control" is mandatory in all experiments.
-
What is a Vehicle Control? The vehicle control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as the cells receiving the highest concentration of the test compound.
-
Why is it Essential? It allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[12] Any observed changes in the vehicle control relative to untreated cells must be accounted for when interpreting the results from the compound-treated cells.
Caption: Logical relationship between experimental controls.
Section 2.2: Determining Solvent Cytotoxicity
Before initiating experiments with your compound, it is crucial to determine the maximum tolerated concentration of DMSO for your specific cell line. Cell lines exhibit varying sensitivities to DMSO.[13]
Protocol for DMSO Toxicity Assay:
-
Cell Seeding: Plate your cells at the desired density for your main assay and allow them to adhere overnight.
-
Dose-Response: Prepare a range of DMSO concentrations in your culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).[14]
-
Treatment: Treat the cells with these DMSO concentrations for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead stain.
-
Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability (e.g., >95% viability) compared to the untreated control.[15] This concentration is your maximum allowable final solvent concentration for subsequent experiments. Generally, it is best practice to keep the final DMSO concentration at or below 0.5%.[14][15][16]
Section 2.3: Troubleshooting and Causality
-
Problem: The compound precipitates when added to the aqueous culture medium.
-
Cause: This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
-
Solution:
-
Reduce Final Concentration: Your target concentration may be too high.
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform several smaller, sequential dilutions into the medium.
-
Check Primary Stock Concentration: Ensure your primary stock in 100% DMSO is fully dissolved. If it is cloudy, it needs further solubilization (vortex, sonication, gentle heat) before use.[11]
-
-
-
Problem: Inconsistent results between experiments.
-
Cause: This can arise from inaccurate pipetting, degradation of the stock solution, or variations in the final solvent concentration.
-
Solution:
-
Use Calibrated Pipettes: Accuracy is key for reproducible concentrations.[10]
-
Aliquot Stock Solutions: Prepare single-use aliquots of the primary stock to avoid repeated freeze-thaw cycles which can degrade the compound.[11]
-
Maintain Consistent Solvent Concentration: Ensure the final DMSO percentage is identical across all relevant wells, including the vehicle control.[12]
-
-
References
-
HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]
-
Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Ghasemi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry.
- Hristova, T., et al. (2022).
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
ResearchGate. (2016, April 30). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]
- Li, G. C., et al. (1977).
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Kildegaard, K. R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
- Liu, J., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Tissue Science & Engineering.
- Capela, J. P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
-
Corning. (2022, September 27). Top Tips for In-House Media Preparation. Retrieved from [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]
-
Ajinomoto. (n.d.). Technical tips_Key point for making cell stocks. Retrieved from [Link]
- Singh, R., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
OSTI.gov. (n.d.). REMOVAL OF SULFAMIC ACID FROM PLUTONIUM SULFAMATE-SULFAMIC ACID SOLUTION. Retrieved from [Link]
-
American Chemical Society. (2023, February 4). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-(2-Methoxyphenylsulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Retrieved from [Link]
-
MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. himedialabs.com [himedialabs.com]
- 4. oricellbio.com [oricellbio.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
A Robust and Validated HPLC-UV Method for the Quantification of [3-(4-methoxybenzoyl)phenyl] sulfamate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of [3-(4-methoxybenzoyl)phenyl] sulfamate. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and reliable analytical procedure. The methodology utilizes reversed-phase chromatography for optimal separation and UV spectrophotometry for detection. The causality behind critical parameter selection—including stationary phase chemistry, mobile phase composition, and sample preparation strategies—is thoroughly explained to empower the user with a deep understanding of the method's fundamentals. The protocol is presented as a self-validating system, with comprehensive procedures for method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3][4]
Principle of the Method
The quantification of [3-(4-methoxybenzoyl)phenyl] sulfamate is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[5] The analyte possesses both hydrophobic (methoxybenzoyl-phenyl rings) and polar (sulfamate group) characteristics, making it ideally suited for RP-HPLC. The separation is performed on a non-polar stationary phase (C18) where retention is primarily governed by hydrophobic interactions.[6][7] A polar mobile phase, consisting of a gradient mixture of acidified water and an organic modifier (acetonitrile), is used to elute the analyte from the column. The inclusion of an acid, such as formic acid, in the mobile phase is critical; it ensures the protonation of any ionizable groups and suppresses the activity of residual silanols on the silica-based stationary phase, resulting in improved peak symmetry and reproducibility.[8][9] Quantification is performed by monitoring the UV absorbance of the analyte's methoxybenzoyl chromophore at its wavelength of maximum absorbance (λmax), which provides high sensitivity and specificity.
Instrumentation, Reagents, and Materials
Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.
-
Photodiode Array (PDA) or Variable Wavelength UV/Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Vortex mixer.
Reagents and Chemicals
-
[3-(4-methoxybenzoyl)phenyl] sulfamate reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade or higher).[10]
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (88% or higher, analytical grade).
-
For SPE: Solid Phase Extraction cartridges (e.g., Polystyrene-divinylbenzene).[9]
Materials
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: C18 columns are versatile and provide excellent retention for a wide range of moderately polar to non-polar compounds, making them a reliable first choice.[6]
-
-
Alternative Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Autosampler vials with inserts.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Setting |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~357 nm (Verify λmax by scanning reference standard) |
| Run Time | 15 minutes |
Rationale for Detection Wavelength: The methoxybenzoyl moiety is a strong chromophore. Structurally similar compounds, such as butyl methoxydibenzoylmethane, exhibit a λmax around 357 nm.[13][14] It is imperative to determine the empirical λmax by performing a UV-Vis scan of a standard solution of [3-(4-methoxybenzoyl)phenyl] sulfamate to ensure maximum detection sensitivity.[15]
Preparation of Solutions
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to volume with water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to volume with acetonitrile and mix thoroughly.
-
Degas both mobile phases using an ultrasonic bath for 15-20 minutes or an online degasser.
Standard Stock Solution (1000 µg/mL)
Accurately weigh approximately 25 mg of the [3-(4-methoxybenzoyl)phenyl] sulfamate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions (Calibration Curve)
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (60:40 Mobile Phase A:Mobile Phase B). A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The appropriate sample preparation protocol is dictated by the complexity of the sample matrix.
-
Accurately weigh a portion of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with methanol and mix well. This yields a nominal concentration of 100 µg/mL.
-
Further dilute an aliquot of this solution with the initial mobile phase to bring the concentration within the validated calibration range (e.g., dilute 1:4 for a target of 25 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.[16]
This protocol utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration.[9][17]
-
Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
Loading: Load 1-5 mL of the aqueous sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove salts and polar interferences.
-
Drying: Dry the cartridge under a stream of nitrogen or vacuum for 10 minutes.
-
Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.
Method Validation Protocol
This method must be validated for its intended purpose according to ICH Q2(R1) guidelines to ensure its reliability, accuracy, and precision.[4]
Caption: Workflow for HPLC Method Validation based on ICH Guidelines.
Validation Parameters & Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and analyte-spiked matrix. Assess peak purity using PDA detector. | No interfering peaks at the analyte's retention time. Peak purity index > 0.999. |
| Linearity & Range | Analyze 5-6 calibration standards in triplicate across the proposed range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze a minimum of 3 concentrations (low, mid, high) in triplicate by spiking a blank matrix. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of one standard. Intermediate: Repeat on a different day/by a different analyst. | %RSD ≤ 2.0%. |
| LOD & LOQ | Determine concentration giving a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ). | Visually determined and verified by injecting low-level standards. |
| Robustness | Deliberately vary parameters (±2°C temp, ±0.1 pH, ±5% organic mobile phase) and assess impact on results. | %RSD of results should remain ≤ 2.0%. System suitability must pass. |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a mid-level standard solution (e.g., 25 µg/mL) five or six times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates pump and mobile phase stability. |
Data Analysis and Calculations
-
Calibration Curve: Plot the peak area of the analyte versus the corresponding concentration for the working standard solutions.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
Quantification: Calculate the concentration of [3-(4-methoxybenzoyl)phenyl] sulfamate in the prepared sample solution using the regression equation.
-
Final Concentration: Account for all dilution factors and the initial sample weight to report the final concentration in the original, undiluted sample.
Formula: Concentration (µg/mg) = ( (Sample Peak Area - Intercept) / Slope ) * (Dilution Factor / Initial Sample Weight (mg) )
General HPLC Troubleshooting
This section provides guidance on common issues that may arise during analysis.[18][19]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Low Signal | Lamp off; Incorrect wavelength; No sample injected; Leak in the system. | Check detector lamp status; Verify wavelength; Check autosampler sequence and vial; Check for leaks and pressure drops. |
| Varying Retention Times | Inconsistent mobile phase composition; Pump malfunction; Column temperature fluctuations. | Prepare fresh mobile phase; Purge pump; Ensure column oven is stable; Check for leaks in the pump heads.[18] |
| Peak Tailing or Fronting | Column contamination or degradation; Mismatch between sample solvent and mobile phase. | Backflush or replace the column; Dissolve sample in the initial mobile phase; Reduce injection volume.[19] |
| High Backpressure | Blockage in tubing or column frit; Particulate matter from sample; Mobile phase precipitation. | Filter all samples and mobile phases; Backflush the column (if permissible); Replace in-line filters.[20] |
| Ghost Peaks | Contamination in mobile phase; Carryover from previous injection; Impure reference standard. | Use high-purity solvents; Run blank injections to clean the system; Verify standard purity. |
Conclusion
This application note provides a comprehensive and scientifically-grounded HPLC-UV method for the quantification of [3-(4-methoxybenzoyl)phenyl] sulfamate. By adhering to the detailed protocols for sample preparation, chromatographic analysis, and method validation, laboratories can achieve accurate, precise, and reliable results suitable for research, development, and quality control applications. The inclusion of causality and troubleshooting guidance equips the analyst with the necessary tools for successful implementation and maintenance of the method.
References
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Christophoridou, S., & Fytianos, K. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Link Lab. HPLC Column Selection Guide. Link Lab Scientific Instrument. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
United States Department of Agriculture. Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA. [Link]
-
Phenomenex. HPLC Column Selection Guide. Phenomenex. [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Kowalska, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
-
Kouzounis, D., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
Faintuch, B.L., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Sulfamethazine on Newcrom R1 HPLC column. SIELC. [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
-
European Medicines Agency. (2005, November). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
ResearchGate. Overlapped UV spectra: butyl methoxydibenzoylmethane (blue line), DDHB.... ResearchGate. [Link]
-
ResearchGate. (2012). Development and validation of a spectrophotometric method to determine the content of butyl methoxydibenzoylmethane in sunscreen cosmetic products. ResearchGate. [Link]
-
Isak, B., et al. (2009). Identification and determination butylmethoxydibenzoylmethane in the presence benzophenone-3 and ethylhexylmethoxycinnamate in suncare preparation. PubMed. [Link]
-
Biedermann, D., et al. (2021). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PMC. [Link]
-
De La Guardia, M., & Funari, A. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
Institute for In Vitro Sciences. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. IIVS.org. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. zenodo.org [zenodo.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 6. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. linklab.gr [linklab.gr]
- 13. researchgate.net [researchgate.net]
- 14. Identification and determination butylmethoxydibenzoylmethane in the presence benzophenone-3 and ethylhexylmethoxycinnamate in suncare preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iivs.org [iivs.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. mdpi.com [mdpi.com]
- 18. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. agilent.com [agilent.com]
Application Note: A Practical Guide to the Synthesis and Purification of [3-(4-methoxybenzoyl)phenyl] sulfamate
Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of [3-(4-methoxybenzoyl)phenyl] sulfamate. This compound belongs to the aryl sulfamate class, a chemical motif present in various pharmacologically active agents. The synthetic strategy detailed herein is a robust two-step process commencing with a Friedel-Crafts acylation to construct the benzophenone core, followed by a targeted sulfamoylation of the phenolic intermediate. This guide explains the rationale behind key experimental choices, offers detailed step-by-step protocols, and presents troubleshooting solutions. The methodologies are designed for researchers in synthetic chemistry and drug development, providing a self-validating framework for producing the target compound with high purity.
Synthetic Strategy and Workflow
The synthesis of [3-(4-methoxybenzoyl)phenyl] sulfamate is achieved via a convergent two-step sequence. The retrosynthetic analysis reveals two key bond disconnections: the C-S bond of the sulfamate ester and the C-C bond between the two aromatic rings.
-
Step 1: Friedel-Crafts Acylation. The core benzophenone structure is assembled by reacting 3-hydroxyanisole with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction yields the key intermediate, (3-hydroxyphenyl)(4-methoxyphenyl)methanone.
-
Step 2: Sulfamoylation. The phenolic hydroxyl group of the intermediate is then converted to the sulfamate ester. This is accomplished by reacting the phenol with sulfamoyl chloride in the presence of a suitable base or a polar aprotic solvent that can act as both solvent and catalyst, such as N,N-dimethylacetamide (DMA).[1]
The overall workflow is depicted below.
Figure 1: Overall workflow for the synthesis and purification of [3-(4-methoxybenzoyl)phenyl] sulfamate.
Detailed Synthesis Protocols
Part A: Synthesis of (3-Hydroxyphenyl)(4-methoxyphenyl)methanone (Intermediate 1)
This procedure details the Lewis acid-catalyzed Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is employed as the Lewis acid to activate the 4-methoxybenzoyl chloride, generating a reactive acylium ion that subsequently undergoes electrophilic aromatic substitution with the electron-rich 3-hydroxyanisole ring.[2]
Reaction Mechanism:
Figure 2: Simplified mechanism of Friedel-Crafts acylation.
Experimental Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃) and an anhydrous, inert solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add 4-methoxybenzoyl chloride dropwise to the stirred suspension.
-
After the addition is complete, add 3-hydroxyanisole dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
Table 1: Reagent Quantities for Intermediate 1 Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Volume/Mass |
| 3-Hydroxyanisole | 124.14 | 1.0 | 10.0 mmol | 1.24 g |
| 4-Methoxybenzoyl Chloride | 170.59 | 1.1 | 11.0 mmol | 1.88 g |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 12.0 mmol | 1.60 g |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Part B: Synthesis of [3-(4-methoxybenzoyl)phenyl] sulfamate (Final Product)
The sulfamoylation of the phenolic intermediate is achieved using sulfamoyl chloride. The use of N,N-dimethylacetamide (DMA) as the solvent is advantageous as it can facilitate the reaction, often precluding the need for an additional base.[1] The reaction mechanism involves the deprotonation of the phenol followed by nucleophilic attack on the sulfur atom of sulfamoyl chloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude (3-hydroxyphenyl)(4-methoxyphenyl)methanone intermediate in anhydrous N,N-dimethylacetamide (DMA).
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfamoyl chloride portion-wise over 15 minutes, ensuring the temperature remains low.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.
-
The crude product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude [3-(4-methoxybenzoyl)phenyl] sulfamate.
Table 2: Reagent Quantities for Final Product Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (based on 10 mmol scale) | Volume/Mass |
| Intermediate 1 | 228.24 | 1.0 | ~10.0 mmol | ~2.28 g |
| Sulfamoyl Chloride | 115.53 | 1.5 | 15.0 mmol | 1.73 g |
| N,N-Dimethylacetamide | - | - | - | 40 mL |
Purification and Characterization
Purification of the final product is critical to remove unreacted starting materials, by-products from side reactions, and residual reagents. A multi-step purification strategy involving recrystallization and/or column chromatography is recommended.
Figure 3: Decision workflow for the purification of the final product.
Protocol 3.1: Recrystallization
Recrystallization is an effective method for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[3][4] A two-solvent system is often effective for compounds like aryl sulfamates.[5]
-
Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, acetone).
-
While the solution is still hot, add a "poor" solvent (e.g., hexane, heptane) dropwise until the solution becomes faintly cloudy.
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
Table 3: Potential Recrystallization Solvent Systems
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) |
| Ethyl Acetate | Hexane |
| Dichloromethane | Heptane |
| Ethanol | Water |
Protocol 3.2: Column Chromatography
If recrystallization fails to yield a product of sufficient purity, silica gel column chromatography is recommended. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity, starting with a low-polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the proportion of the polar solvent.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if needed.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O, S=O, N-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Inactive AlCl₃ (hydrolyzed). | Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is flame-dried. |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed to completion. | |
| Incomplete reaction in Step 2 | Deactivated sulfamoyl chloride. | Use fresh sulfamoyl chloride. |
| Insufficient reaction temperature or time. | Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C). | |
| Product "oils out" during recrystallization | The melting point of the product is lower than the boiling point of the solvent. | Add more of the "good" solvent to the hot mixture before adding the "poor" solvent.[3] |
| Impurities are depressing the melting point. | Purify the crude product by column chromatography first. | |
| Difficulty inducing crystallization | The solution is not supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal.[3] |
| Reduce the solvent volume by evaporation before cooling. |
Safety Precautions
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sulfamoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and use anhydrous techniques.
-
Chlorinated solvents (e.g., Dichloromethane): Handle in a well-ventilated fume hood.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are required.
References
-
Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2019). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters. Available at: [Link]
-
Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., et al. (2013). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[6][7]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of Medicinal Chemistry. Available at: [Link]
-
Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Available at: [Link]
-
Rapp, P. B., et al. (2022). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis. Available at: [Link]
-
ResearchGate. (n.d.). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group (JNJ-26489112). Available at: [Link]
-
Maryanoff, B. E., et al. (2002). Structure−Activity Studies on Anticonvulsant Sugar Sulfamates Related to Topiramate. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry. Available at: [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. Available at: [Link]
-
King, A. O., et al. (2004). Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform. Journal of Medicinal Chemistry. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
Bieganowska, M. L., Petruczynik, A., & Doraczynska-Szopa, A. (1993). Thin-layer reversed-phase ion-pair chromatography of some sulphonamides. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Maryanoff, B. E., et al. (2009). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Advancement of N-((Benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into Human Clinical Studies. Journal of Medicinal Chemistry. Available at: [Link]
-
P. Purohit, et al. (2014). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. Available at: [Link]
-
Micheel, A., Ko, C. Y., & Guh, H. Y. (1998). Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product. Semantic Scholar. Available at: [Link]
-
Patsnap. (2025). How Sulfamic Acid Aids in Analytical Chromatography Techniques. Available at: [Link]
-
ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Available at: [Link]
-
Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-Ones Under Aqueous Conditions. HETEROCYCLES. Available at: [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]
-
Li, Y., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition. Available at: [Link]
-
Oxford Academic. (n.d.). An Efficient Method for the p-Methoxybenzylation of Hydroxy Groups with 2-(4-Methoxybenzyloxy)-3-nitropyridine. Available at: [Link]
-
MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
Sources
- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Optimal Dosing of [3-(4-methoxybenzoyl)phenyl] sulfamate in Murine Models
Prepared by: Senior Application Scientist
I. Introduction: The Rationale for Targeting Steroid Sulfatase
[3-(4-methoxybenzoyl)phenyl] sulfamate belongs to a class of non-steroidal compounds designed to inhibit the enzyme Steroid Sulfatase (STS). STS plays a pivotal role in the biosynthesis of active steroid hormones by converting inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be further converted into potent estrogens (like estradiol) and androgens, which are critical drivers for the proliferation of hormone-dependent cancers, including breast, endometrial, and prostate cancers.[1][2]
The therapeutic strategy is straightforward: by inhibiting STS, we can effectively cut off a key supply of the hormones that fuel cancer growth. [3-(4-methoxybenzoyl)phenyl] sulfamate, like other sulfamate-based inhibitors such as Irosustat (STX64), acts as an irreversible, mechanism-based inhibitor.[2][3] This property is crucial for its pharmacological profile, as it allows for potent and sustained enzyme inhibition in vivo, a key consideration for determining the optimal dosing strategy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish an optimal and reproducible dosing regimen for [3-(4-methoxybenzoyl)phenyl] sulfamate in various murine models. The principles and protocols outlined herein are synthesized from extensive preclinical data on analogous non-steroidal STS inhibitors.
II. Mechanism of Action: Irreversible Inhibition of STS
Understanding the mechanism of action is fundamental to designing a logical dosing protocol. Sulfamate-based inhibitors are recognized by the STS enzyme as its natural substrate. During the catalytic process, the enzyme hydrolyzes the sulfamate group, but in doing so, it forms a covalent and permanent bond with the inhibitor's reactive species. This leads to the irreversible inactivation of the enzyme. The cell must then synthesize new enzyme protein to restore STS activity, a process that dictates the duration of the drug's biological effect.
Caption: Mechanism of Steroid Sulfatase (STS) and its irreversible inhibition.
III. Core Directive: Strategy for Optimal Dosing in Murine Models
Optimal dosing is not a single value but a range that balances maximal therapeutic efficacy with minimal toxicity. For an irreversible inhibitor like [3-(4-methoxybenzoyl)phenyl] sulfamate, the key is to achieve and maintain near-complete inhibition of the target enzyme.
A. Key Factors Influencing Dose Selection
-
Murine Model: The type of mouse (e.g., nude, SCID, syngeneic) and the nature of the model (e.g., subcutaneous xenograft, orthotopic implant, endometriosis model) can influence drug distribution and efficacy.
-
Study Endpoint: A study focused on pharmacodynamics (i.e., measuring STS inhibition) may require only a single dose, while a long-term efficacy study (i.e., measuring tumor growth inhibition) will require a chronic dosing regimen.
-
Route of Administration: Oral (p.o.) administration via gavage is the most common and clinically relevant route for this class of compounds, demonstrating good bioavailability.[4] Intraperitoneal (i.p.) injection is an alternative but may alter the pharmacokinetic profile.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The half-life of the compound and, more importantly, the rate of STS enzyme recovery after inhibition are the most critical factors for determining dosing frequency. Studies with similar inhibitors show that a single oral dose can inhibit liver STS activity by over 95% for more than 24 hours, supporting a once-daily (q.d.) dosing schedule.[4]
B. Recommended Starting Dose Ranges
Based on extensive in vivo studies with analogous non-steroidal STS inhibitors, a logical starting point for dose-finding studies can be established.
| Dose Level | Dose (Oral) | Rationale / Expected Outcome | Reference Analogs |
| Low Dose | 0.5 - 1 mg/kg/day | Expected to achieve significant (>95%) target inhibition. Often sufficient for maximal efficacy in some models. | STX64, STX213[1][4] |
| Mid Dose | 5 - 10 mg/kg/day | Ensures complete and sustained target inhibition. Commonly used in efficacy studies to provide a robust therapeutic window. | STX64[4] |
| High Dose | 20 - 50 mg/kg/day | Primarily for toxicology studies or to explore dose-dependent effects beyond simple enzyme saturation. | General Toxicology Screening[5] |
C. Designing a Dose-Finding Study
A preliminary dose-finding and tolerability study is essential before launching a large-scale efficacy trial. This establishes the Maximum Tolerated Dose (MTD) and the optimal biological dose.
Caption: Workflow for a murine dose-finding and pharmacodynamic study.
IV. Experimental Protocols
Protocol 1: Preparation of Dosing Solution (Oral Gavage)
Rationale: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound. A suspension is often preferred for oral administration of hydrophobic compounds.
Materials:
-
[3-(4-methoxybenzoyl)phenyl] sulfamate powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Alternative Vehicle: 1% Tween 80 in sterile saline
-
Microcentrifuge tubes
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Calculate the total amount of compound needed for the entire study based on the number of animals, dose level, and dosing volume (typically 10 mL/kg).
-
Weigh the required amount of [3-(4-methoxybenzoyl)phenyl] sulfamate powder accurately.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring vigorously. Allow it to fully hydrate (this may take several hours or can be done overnight at 4°C).
-
Add a small amount of the vehicle to the powdered compound to create a paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes in a water bath to improve homogeneity.
-
Quality Control: Visually inspect the suspension for uniformity before each use. Prepare fresh weekly or according to stability data. Store at 4°C, protected from light.
Protocol 2: Administration via Oral Gavage
Rationale: Oral gavage ensures accurate dose delivery directly into the stomach, mimicking the intended clinical route of administration.
Materials:
-
Prepared dosing solution
-
Appropriately sized feeding needles (e.g., 20-gauge, 1.5-inch, ball-tipped for mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of dosing solution to administer (e.g., for a 25g mouse at a 10 mL/kg volume, administer 0.25 mL).
-
Gently re-suspend the dosing solution by vortexing immediately before drawing it into the syringe.
-
Securely restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus until the ball tip reaches the stomach. Do not force the needle.
-
Slowly dispense the solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Observe the animal for a few minutes to ensure there are no signs of distress or misdosing (e.g., fluid coming from the nose).
Protocol 3: Assessment of Target Engagement (Ex Vivo STS Activity Assay)
Rationale: Directly measuring the inhibition of STS in target tissues is the most definitive way to confirm the drug is working as intended and to validate the chosen dose. Liver tissue is often used as a surrogate due to its high STS expression.[4]
Materials:
-
Treated and control mice
-
Tissue homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Dounce or mechanical homogenizer
-
Radio-labeled substrate (e.g., [³H]-Estrone-3-Sulfate)
-
Toluene or other organic solvent
-
Scintillation counter and fluid
Procedure:
-
At a predetermined time point after the final dose (e.g., 24 hours), euthanize the mice.
-
Immediately harvest tissues of interest (e.g., liver, tumor) and snap-freeze in liquid nitrogen or place on dry ice. Store at -80°C until analysis.
-
Homogenize a weighed portion of the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to obtain a supernatant or microsomal fraction, which will serve as the source of the STS enzyme.
-
Perform a protein concentration assay (e.g., BCA or Bradford) on the enzyme source.
-
Set up the enzymatic reaction by incubating a standardized amount of protein with the [³H]-E1S substrate at 37°C.
-
Stop the reaction and extract the product ([³H]-Estrone) using an organic solvent.
-
Quantify the amount of radioactivity in the organic phase using a scintillation counter.
-
Calculate STS activity (e.g., in pmol/mg protein/hour) and determine the percent inhibition relative to the vehicle-treated control group. A dose is considered biologically optimal if it achieves >95% inhibition. [4]
V. Toxicology and Safety Monitoring
While non-steroidal STS inhibitors are generally well-tolerated at therapeutic doses, it is crucial to monitor for potential toxicity.
| Parameter | Monitoring Frequency | Potential Finding | Action |
| Body Weight | Daily for first week, then 2-3 times/week | >15% weight loss | Reduce dose or suspend treatment; provide supportive care. |
| Clinical Signs | Daily | Ruffled fur, lethargy, ataxia, hunched posture | Note severity; consider dose reduction if signs persist or worsen. |
| Food/Water Intake | Daily (visual check) | Significant decrease | May be an early sign of toxicity. Weigh food/water for accuracy if concerned. |
| Gross Necropsy | At study termination | Abnormalities in organ size, color, or texture | Collect affected organs for histopathological analysis. |
VI. References
-
Iuno, T., et al. (2008). Anticancer steroid sulfatase inhibitors: synthesis of a potent fluorinated second-generation agent, in vitro and in vivo activities, molecular modeling, and protein crystallography. AACR Journals. Available at: [Link]
-
Matsuzaki, S., et al. (2011). Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model. Human Reproduction, Oxford Academic. Available at: [Link]
-
Zaręba, K., et al. (2016). The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Thomas, M. P., & Potter, B. V. L. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Wojnar, P., et al. (2021). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Future Medicinal Chemistry. Available at: [Link]
-
Food and Drug Administration (FDA). (2019). Non-Clinical Review(s) - accessdata.fda.gov. FDA.gov. Note: This reference provides a general framework for non-clinical toxicology studies in rodents. Available at: [Link]
-
Xu, Y., et al. (2021). Optimization on the dose and time of nicaraven administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model. Annals of Translational Medicine. Available at: [Link]
Sources
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Optimization on the dose and time of nicaraven administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry parameters for detecting [3-(4-methoxybenzoyl)phenyl] sulfamate
Application Note: Mass Spectrometry Method Development for [3-(4-methoxybenzoyl)phenyl] sulfamate Prepared By: Senior Application Scientist
Pharmacological Context & Structural Rationale
Aryl sulfamates are a critical class of pharmacological agents, predominantly deployed as irreversible, active-site directed inhibitors of steroid sulfatase (STS) . They function by covalently modifying the catalytic formylglycine residue within the STS active site. Recent chemoproteomic profiling has also revealed their off-target regulatory effects on lipid kinases within the human gut microbiota .
The target compound, [3-(4-methoxybenzoyl)phenyl] sulfamate (Chemical Formula: C₁₄H₁₃NO₅S, Exact Mass: 307.0514 Da), features a sulfamoylated central phenyl ring conjugated to a methoxybenzoyl moiety. Detecting this compound in biological matrices requires a highly selective tandem mass spectrometry (LC-MS/MS) approach that exploits the unique electronic properties of both functional groups.
Causality in Mass Spectrometry Parameters
When developing a targeted Multiple Reaction Monitoring (MRM) method, understanding the gas-phase fragmentation causality is paramount to selecting the most robust transitions . Because of its structural dichotomy, this compound ionizes efficiently in both polarities.
-
Positive Electrospray Ionization (ESI+): The methoxybenzoyl group acts as a strong proton acceptor. Upon collision-induced dissociation (CID), the protonated precursor ([M+H]⁺, m/z 308.1) undergoes highly favorable alpha-cleavage at the carbonyl group. This yields a 4-methoxybenzoyl cation (m/z 135.0) . The intense resonance stabilization provided by the electron-donating methoxy group makes this acylium ion exceptionally stable, rendering it the optimal quantifier ion.
-
Negative Electrospray Ionization (ESI-): The sulfamate group (-OSO₂NH₂) is highly acidic and readily loses a proton to form the [M-H]⁻ precursor (m/z 306.0). Under CID, the dominant pathway is the neutral loss of the sulfamoyl radical/group (SO₂NH, 79 Da), leaving behind a resonance-stabilized phenoxide anion (m/z 227.1) . This transition is highly specific to aryl sulfamates and serves as a robust orthogonal quantification strategy when matrix interference is high in positive mode.
Figure 1: ESI-MS/MS fragmentation pathways for[3-(4-methoxybenzoyl)phenyl] sulfamate.
Experimental Workflow: A Self-Validating System
To ensure scientific trustworthiness, the analytical protocol must not assume perfect extraction or ionization. The following workflow is designed as a self-validating system by incorporating pre- and post-extraction spikes to continuously monitor Extraction Recovery (RE) and Matrix Effects (ME) in every batch.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of biological plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing the internal standard (e.g., Irosustat-d4).
-
Causality: A 3:1 organic-to-aqueous ratio abruptly lowers the dielectric constant of the solution, effectively denaturing binding proteins and releasing the drug while precipitating the protein pellet to prevent column clogging.
-
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.
-
UHPLC Separation: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1.0 min, re-equilibrate at 5% B for 1.0 min. Flow rate: 0.4 mL/min.
-
-
Self-Validation Spikes (Run concurrently with samples):
-
Set A (Neat Standard): Analyte spiked directly into the mobile phase.
-
Set B (Post-Extraction Spike): Blank plasma extracted, then the supernatant is spiked with the analyte.
-
Set C (Pre-Extraction Spike): Blank plasma spiked with the analyte, then extracted.
-
System Validation Logic: Calculate Matrix Factor (MF) = Area(Set B) / Area(Set A). Calculate Recovery (RE) = Area(Set C) / Area(Set B). The run is only validated if MF is between 0.85–1.15 (minimal ion suppression) and RE > 80%.
-
Figure 2: Step-by-step LC-MS/MS workflow and self-validating system.
Optimized Mass Spectrometry Parameters
The following quantitative data summarizes the optimized MRM transitions. The mass spectrometer should be operated with a desolvation temperature of 500°C, desolvation gas flow of 800 L/hr, and a capillary voltage of 3.0 kV (ESI+) / 2.5 kV (ESI-).
| Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Ion Purpose | Cone Voltage (V) | Collision Energy (eV) | Fragment Identity |
| Positive (+) | 308.1 | 135.0 | Quantifier | 30 | 25 | [4-methoxybenzoyl]⁺ |
| Positive (+) | 308.1 | 211.1 | Qualifier | 30 | 18 | [M+H - NH₂SO₃H]⁺ |
| Negative (-) | 306.0 | 227.1 | Quantifier | 35 | 20 | [M-H - SO₂NH]⁻ |
| Negative (-) | 306.0 | 226.1 | Qualifier | 35 | 22 | [M-H - SO₃]⁻ |
Note: While positive mode generally offers a higher absolute signal due to the basicity of the methoxybenzoyl group, negative mode provides superior signal-to-noise (S/N) ratios in complex lipid-rich matrices like plasma.
References
-
Potter, B. V. L. (2018). SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects. Journal of Molecular Endocrinology, 61(2), T233-T252.[Link]
-
Crawford, C. J., Tomlinson, C. W. E., Gunawan, C., et al. (2025). Arylsulfamates inhibit colonic Bacteroidota growth through a sulfatase-independent mechanism. Proceedings of the National Academy of Sciences, 122(28), e2414331122.[Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.[Link]
Application Note: Utilizing[3-(4-methoxybenzoyl)phenyl] sulfamate (Irosustat/STX64) as an Irreversible Steroid Sulfatase Inhibitor in Oncology Research
Executive Summary & Mechanistic Rationale
In the landscape of hormone-dependent malignancies (e.g., breast, endometrial, and prostate cancers), intracrinology—the local synthesis of active hormones within target tissues—plays a pivotal role in driving tumor proliferation[1][2]. While aromatase inhibitors successfully block the conversion of androgens to estrogens, they do not address the massive circulating reservoir of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS).
[3-(4-methoxybenzoyl)phenyl] sulfamate , commonly known as Irosustat, STX64, or 667 COUMATE , is a first-in-class, highly potent, and irreversible inhibitor of the steroid sulfatase (STS) enzyme[1][3]. By covalently transferring its sulfamoyl group to the critical formylglycine 75 (FGly75) residue in the STS active site, STX64 completely abolishes the enzyme's ability to hydrolyze steroid sulfates into their active, unconjugated forms[4]. This application note provides application scientists and drug development professionals with field-proven methodologies for formulating STX64, executing self-validating in vitro assays, and monitoring in vivo target engagement.
Figure 1: Mechanism of Action: STX64 blocks the STS-mediated hydrolysis of circulating steroid reservoirs.
Pharmacological Profile & Quantitative Data
Understanding the quantitative binding affinities of STX64 is crucial for designing dose-response curves. Notably, STX64 also exhibits potent inhibition of Carbonic Anhydrase II (CA-II)[5]. While this is an off-target interaction, it is highly beneficial in vivo: binding to CA-II in erythrocytes acts as a pharmacokinetic depot, significantly extending the drug's half-life and bioavailability.
Table 1: Key Pharmacological Parameters
| Parameter | Value | Biological Context / Significance |
| Target | Steroid Sulfatase (STS) | Primary therapeutic target for hormone deprivation[1]. |
| STS IC₅₀ (Placental Microsomes) | 8 nM | Cell-free baseline potency[1][5]. |
| STS IC₅₀ (MCF-7 Intact Cells) | 0.2 nM | Highly potent in intact tumor models due to cellular accumulation[6]. |
| CA-II IC₅₀ | 25 nM | Off-target binding; facilitates RBC accumulation and extends in vivo half-life[5]. |
| Molecular Weight | 309.34 g/mol | Required for accurate molarity calculations[5]. |
Formulation Strategies for Experimental Applications
STX64 is highly hydrophobic, necessitating careful formulation to prevent precipitation, especially in in vivo aqueous environments. The following table outlines field-proven formulation matrices based on established pharmacological protocols[7].
Table 2: Standardized Formulation Recipes
| Application | Formulation Matrix | Preparation Steps & Causality |
| In Vitro Stock | 100% DMSO | Causality: Ensures complete solvation. Keep stock at 25 mg/mL. Dilute into culture media to a final DMSO concentration ≤ 0.1% to prevent solvent-induced cytotoxicity. |
| In Vivo (Aqueous) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Causality: PEG300 and Tween-80 act as co-solvents/surfactants to create a stable microemulsion, preventing STX64 from crashing out in the bloodstream[7]. |
| In Vivo (Lipid) | 10% DMSO + 90% Corn Oil | Causality: Ideal for long-term oral gavage (>15 days). Corn oil provides a lipophilic vehicle that enhances intestinal lymphatic absorption[7]. |
Experimental Protocols
Protocol A: Intact Cell STS Inhibition Assay (MCF-7 Model)
Rationale: Assessing STS inhibition in intact cells is superior to cell-free lysates because it accounts for cellular permeability and intracellular drug stability. MCF-7 cells are utilized as they express high endogenous levels of STS and represent the standard model for ER+ breast cancer[6].
Self-Validating Design: This assay utilizes tritium-labeled estrone sulfate ([³H]-E1S). The core logic relies on phase separation: highly polar [³H]-E1S remains in the aqueous phase, while the enzymatically cleaved, non-polar [³H]-Estrone (E1) partitions into the organic (toluene) phase. A background control (no cells) validates that spontaneous hydrolysis is negligible.
Figure 2: Workflow for the Intact Cell STS Inhibition Assay utilizing radiolabeled phase separation.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in 6-well or 24-well plates in phenol red-free DMEM supplemented with 5% dextran-coated charcoal-stripped FBS (to remove endogenous steroids). Incubate until ~80% confluent.
-
Inhibitor Pre-incubation: Aspirate media. Add fresh media containing STX64 at varying concentrations (e.g., 10⁻¹² to 10⁻⁵ M) or a 0.1% DMSO vehicle control. Include a "Blank" well containing media and drug, but no cells. Incubate for 1-2 hours at 37°C.
-
Substrate Addition: Spike each well with 20 nM [³H]-E1S (approx. 50,000 dpm/well). Incubate for exactly 4 hours at 37°C.
-
Harvesting: Transfer the culture medium from each well into strictly labeled glass extraction tubes.
-
Toluene Extraction (The Critical Step): Add 5 mL of toluene to each tube. Vortex vigorously for 1 minute. Causality: Toluene selectively extracts the unconjugated [³H]-E1 product, leaving the unreacted[³H]-E1S substrate in the aqueous layer.
-
Phase Separation: Centrifuge the tubes at 2,000 x g for 5 minutes to ensure a sharp interface between the aqueous and organic phases.
-
Scintillation Counting: Carefully pipette 2 mL of the upper organic (toluene) phase into a scintillation vial containing 10 mL of liquid scintillant. Read in a liquid scintillation counter.
-
Protein Normalization: Lyse the remaining cells in the multi-well plate using 0.1 M NaOH and quantify total protein using a BCA assay. Normalize the STS activity to fmol/hr/mg of protein.
Protocol B: Clinical Translation & PBMC Biomarker Monitoring
Rationale: In clinical and advanced pre-clinical settings, determining target engagement directly in tumor tissue is invasive and often impractical. STS is ubiquitously expressed in Peripheral Blood Mononuclear Cells (PBMCs) and lymphocytes (PBLs)[2][5]. Monitoring STS activity in PBMCs serves as a highly reliable, non-invasive surrogate biomarker for systemic STS inhibition.
Methodology for PBMC Target Engagement:
-
Blood Collection: Draw whole blood into heparinized tubes.
-
PBMC Isolation: Layer the blood over Ficoll-Paque and centrifuge at 400 x g for 30 minutes (brakes off). Collect the buffy coat containing PBMCs.
-
Washing & Resuspension: Wash PBMCs twice in PBS to remove residual plasma (which contains endogenous circulating steroids that could competitively inhibit the assay). Resuspend in PBS at a known cell density (e.g., 2×106 cells/mL).
-
Ex Vivo Assay: Incubate the PBMC suspension with 20 µM of [³H]-E1S for 4 hours at 37°C.
-
Extraction & Readout: Perform the toluene extraction and scintillation counting as described in Protocol A.
Clinical Benchmark: In Phase I/II trials (such as the IRIS study), oral administration of STX64 (5 mg to 80 mg daily) resulted in >95% inhibition of STS activity in PBMCs within 7 days, validating this protocol as the gold standard for pharmacodynamic monitoring[2][8].
References
-
Probes & Drugs. "IROSUSTAT (PD008073) - Probes & Drugs." Probes & Drugs Database. Available at:[Link]
-
National Institutes of Health (PubMed). "Structure-activity Relationship for the First-In-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495)." ChemMedChem (2011). Available at:[Link]
-
Alzheimer's Drug Discovery Foundation. "Irosustat (also known as STX64)." Cognitive Vitality Reports. Available at: [Link]
-
National Institutes of Health (PMC). "IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients." Breast Cancer Research and Treatment (2017). Available at:[Link]
Sources
- 1. IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N) [probes-drugs.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Irosustat | inhibitor/agonist | CAS 288628-05-7 | Buy Irosustat from Supplier InvivoChem [invivochem.com]
- 4. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STX 64 | Other Hydrolases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting[3-(4-methoxybenzoyl)phenyl] Sulfamate Precipitation in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of handling [3-(4-methoxybenzoyl)phenyl] sulfamate . This compound—a lipophilic sulfamate derivative often utilized in steroid sulfatase (STS) inhibition assays—is notoriously prone to precipitation in Dimethyl Sulfoxide (DMSO).
This guide moves beyond basic troubleshooting by explaining the physicochemical causality behind precipitation and providing self-validating protocols to ensure absolute scientific integrity in your drug discovery workflows.
Part 1: The Causality of Precipitation (The "Why")
To prevent precipitation, you must first understand the thermodynamic forces at play. When [3-(4-methoxybenzoyl)phenyl] sulfamate is synthesized or purified, it often exists in a high-energy, amorphous state . This allows it to easily dissolve in anhydrous DMSO at high concentrations (e.g., 10–50 mM), creating a kinetically stable but thermodynamically unstable "supersaturated" solution.
Two primary factors destroy this delicate kinetic stability:
-
Solvent Cavity Disruption via Hygroscopy : The bulk of [3-(4-methoxybenzoyl)phenyl] sulfamate consists of hydrophobic phenyl rings and a methoxybenzoyl group. In pure DMSO, the solvent forms a cavity around this lipophilic bulk. However, DMSO is highly hygroscopic. When it absorbs atmospheric water, the water forms strong hydrogen bonds with the sulfoxide oxygen. This highly structured water-DMSO network makes it energetically unfavorable to maintain the large solvent cavity required for the compound, drastically lowering its solubility .
-
Nucleation via Freeze-Thaw Cycles : Water depresses the freezing point of DMSO. As a hydrated DMSO stock freezes, pure DMSO crystallizes first, concentrating the absorbed water in the remaining liquid phase. This localized high-water concentration forces the sulfamate out of the metastable zone, providing the activation energy required for nucleation. The compound crashes out as a low-energy, highly stable crystalline polymorph , which is exceptionally difficult to redissolve .
Thermodynamic and kinetic pathways leading to DMSO-induced compound precipitation.
Part 2: Frequently Asked Questions (FAQs)
Q: Why did my 10 mM stock of [3-(4-methoxybenzoyl)phenyl] sulfamate precipitate overnight at room temperature? A: You likely experienced metastable supersaturation collapse. The compound was initially dissolved beyond its thermodynamic solubility limit due to its amorphous starting state. If the DMSO absorbed even a fraction of atmospheric moisture during pipetting, the kinetic window closed, forcing the compound to crash out into its stable crystalline form.
Q: Does storing my DMSO stock at -20°C prevent precipitation? A: Yes, but only if the stock is strictly anhydrous. If your DMSO has absorbed water, storing it at -20°C will actually cause precipitation. Freeze-thaw cycles are the primary trigger for crystallization because freezing concentrates the water in the unfrozen fraction, forcing nucleation. Single-use aliquots are mandatory.
Q: Can I rescue a crystallized stock by just vortexing it? A: No. Once the compound has transitioned to a crystalline polymorph, mechanical agitation alone will not break the crystal lattice. You must apply thermal energy (heating) and cavitation (sonication), followed by rigorous analytical validation, as the compound may have degraded or only partially dissolved.
Part 3: Quantitative Data & Tolerances
The table below summarizes the critical relationship between water ingress in DMSO, the resulting freezing point depression, and the physical impact on lipophilic compounds like[3-(4-methoxybenzoyl)phenyl] sulfamate.
| Water Content in DMSO (% w/w) | Molar Ratio (DMSO:H₂O) | Freezing Point (°C) | Impact on[3-(4-methoxybenzoyl)phenyl] sulfamate |
| < 0.05% (Anhydrous) | N/A | +18.5°C | Highly soluble; amorphous state is maintained. |
| 5.0% | ~ 1:0.2 | +5.0°C | Metastable supersaturation; high risk of crash at RT. |
| 10.0% | ~ 1:0.5 | -10.0°C | Nucleation triggered immediately during freeze-thaw. |
| 33.0% | 1:2.0 | -73.0°C | Complete, irreversible crystalline precipitation. |
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness in your assays, every protocol must validate its own success. Do not rely on visual inspection alone.
Protocol A: Preparation of Anhydrous Stock Solutions
Causality: To prevent the compound from entering the metastable supersaturated zone, water must be excluded from the exact moment of dissolution.
-
Equilibration: Allow the lyophilized [3-(4-methoxybenzoyl)phenyl] sulfamate vial to reach room temperature inside a desiccator before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Dissolution: Dissolve the compound in strictly anhydrous DMSO (≥99.9% purity, water content <0.05%) to your target concentration. Purge the headspace of the vial with dry Argon or Nitrogen gas.
-
Aliquoting: Immediately dispense the solution into single-use amber glass vials. Why? Single-use aliquots completely eliminate freeze-thaw cycles, removing the primary thermodynamic driver of crystalline nucleation.
-
Self-Validation Step: Weigh 3 random aliquot vials before and after sealing, recording the mass. Weigh them again after 1 month of storage at -20°C. A change in mass indicates a compromised seal and atmospheric water ingress.
Protocol B: Rescuing and Validating Precipitated Stocks
Causality: Once precipitated, the compound is in a low-energy crystalline state. Thermal and mechanical energy is required to break the lattice. Because micro-crystals can scatter light and mimic a clear solution, analytical validation is mandatory.
-
Thermal Incubation: Incubate the precipitated stock vial at 37°C for 15 minutes.
-
Cavitation: Sonicate the vial in an ultrasonic water bath (40 kHz) for 10 minutes to mechanically disrupt the crystal lattice.
-
Micro-crystal Clearance: Centrifuge the vial at 10,000 x g for 1 minute. Why? Invisible micro-crystals will pellet at the bottom. If a pellet forms, the solution is not truly dissolved.
-
Self-Validation Step: Extract 10 µL of the supernatant and perform an LC-MS/MS or UV-Vis analysis against a freshly prepared standard curve. If the measured concentration is <95% of the theoretical concentration, the rescue has failed and the stock must be discarded.
Self-validating workflow for rescuing and verifying precipitated DMSO stock solutions.
References
Technical Support Center: Optimizing Extraction of [3-(4-methoxybenzoyl)phenyl] Sulfamate
Welcome to the technical support center for the synthesis and purification of [3-(4-methoxybenzoyl)phenyl] sulfamate (MBS). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, experience-driven advice to help you navigate common challenges and systematically optimize your extraction yield and purity. Our focus is on explaining the chemical principles behind each step, enabling you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the extraction of MBS.
Q1: Why is my extraction yield of [3-(4-methoxybenzoyl)phenyl] sulfamate (MBS) consistently low?
Low yields can stem from several factors. The most common culprits are incomplete extraction from the aqueous phase, product loss due to emulsion formation, or degradation of the target compound.[1] MBS possesses both a nonpolar benzophenone core and a polar, acidic sulfamate group, making its partitioning behavior highly sensitive to pH and solvent choice. Often, the compound remains partially in the aqueous layer if the pH is not optimal for ensuring it is in its neutral, more organic-soluble form.[2] Repeating the extraction multiple times (e.g., 3x with fresh solvent) is crucial for maximizing recovery.[3]
Q2: What is the best organic solvent for extracting MBS?
The ideal solvent should readily dissolve MBS while being immiscible with water. Given the benzophenone structure, moderately polar solvents are excellent candidates.
-
Ethyl Acetate (EtOAc): Often the best choice. It has a good balance of polarity to dissolve MBS, low water miscibility, and is relatively easy to remove under vacuum. Studies on similar benzophenone derivatives show high recovery rates with ethyl acetate.[4][5]
-
Dichloromethane (DCM): An effective solvent, but its higher density can sometimes complicate phase separation, and it is more volatile and has greater environmental concerns than ethyl acetate.
-
Methyl tert-Butyl Ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides, but may be less effective at dissolving the polar sulfamate moiety compared to EtOAc.
Q3: How does pH critically influence the extraction of MBS?
The pH of the aqueous layer is arguably the most critical parameter. The sulfamate group (-OSO₂NH₂) has an acidic proton.
-
Under Acidic to Neutral Conditions (pH < 7): The sulfamate group is protonated and neutral. In this form, the overall molecule is less polar and will preferentially partition into the organic layer.
-
Under Basic Conditions (pH > 9): The sulfamate proton is removed, forming the anionic sulfamate salt (-OSO₂NH⁻). This charged species is highly water-soluble and will be retained in the aqueous phase.
This pH-dependent solubility is the key to a successful extraction and purification strategy. During a typical workup, you should adjust the aqueous layer to an acidic pH (e.g., pH 3-5) before extracting with your organic solvent.[6] This ensures the MBS is in its neutral form for efficient transfer to the organic phase. Conversely, this principle can be used to wash the organic layer with a basic solution (e.g., dilute NaHCO₃ or NaOH) to remove acidic impurities.
Q4: My final product is impure. What are the likely contaminants and how can I remove them?
Common impurities may include unreacted starting materials, byproducts from the synthesis, or residual solvents.[7]
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., reaction of a phenol with sulfamoyl chloride), you may have residual phenol. A wash with a dilute basic solution (e.g., 1M NaOH) during the workup can remove phenolic impurities.
-
Side-Products: Isomeric byproducts or products from side reactions can be challenging to remove.[8] Purification techniques like column chromatography or recrystallization are often necessary.[9]
-
Recrystallization: This is a powerful technique for purifying solid products. A solvent system should be chosen where MBS is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water or ethyl acetate/hexane mixtures are common starting points for benzophenone derivatives.[10]
Section 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving persistent experimental issues.
Guide 1: Diagnosing and Resolving Low Extraction Yields
Low yields are often a process-related issue rather than a single-step failure. Use this decision tree to diagnose the root cause.
Workflow: Troubleshooting Low Extraction Yield
Caption: Decision tree for troubleshooting low extraction yields.
Causality Explained:
-
pH Control: The sulfamate functional group is analogous to a sulfonic acid in its acidity, making its proton readily removable by a base. The resulting anion is significantly more soluble in water than the neutral form. Failing to acidify the aqueous layer before extraction is the most common reason for leaving the product behind.[6]
-
Emulsion Formation: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or fine particulates.[11] They effectively trap your product at the phase interface, preventing its transfer into the organic layer. Breaking emulsions by increasing the ionic strength of the aqueous phase (adding brine) or by physical means (centrifugation) is critical for recovery.[11][12]
-
Compound Stability: While sulfamates are generally stable, harsh pH conditions (e.g., concentrated acids/bases) or high temperatures during workup could potentially lead to hydrolysis or other degradation pathways.[13] It is always prudent to use the mildest conditions necessary.
Guide 2: Enhancing Product Purity
Achieving high purity is essential for accurate biological testing and development.[7] If your extracted material shows multiple spots on a TLC plate or peaks in an LC-MS analysis, a secondary purification step is required.
Workflow: Post-Extraction Purification Strategy
Caption: Decision workflow for post-extraction purification.
Trustworthiness Through Self-Validation:
-
Recrystallization: This technique is self-validating. The formation of well-defined crystals from a solution inherently excludes impurities that do not fit into the crystal lattice.[7] A successful recrystallization yields a product with a sharp, elevated melting point compared to the crude material.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[14] Fractions are collected and analyzed (e.g., by TLC) to pool the pure product. The separation is visually and analytically confirmed, ensuring a high degree of confidence in the final product's purity.
Section 3: Standardized Protocols
These protocols provide a starting point for your experiments. They should be optimized based on your specific reaction scale and observations.
Protocol 3.1: Optimized Liquid-Liquid Extraction (LLE) of MBS
This protocol assumes the reaction has been quenched and the MBS is in an aqueous solution.
-
pH Adjustment: Cool the aqueous reaction mixture in an ice bath. Slowly add 1M HCl with stirring, monitoring the pH with a calibrated meter or pH paper. Adjust the pH to approximately 4. This step is critical to ensure the sulfamate group is protonated.
-
Initial Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc). Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[11]
-
Phase Separation: Allow the layers to separate completely. The less dense ethyl acetate layer should be on top.
-
Collection: Drain the lower aqueous layer into a clean flask. Drain the upper organic (EtOAc) layer into a separate flask labeled "Organic Extracts."
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of ethyl acetate (each portion being ~50% of the initial volume). Combine all organic extracts.
-
Washing: Wash the combined organic extracts with a half-volume of brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude MBS product.
Protocol 3.2: Purification of MBS via Recrystallization
-
Solvent Selection: Place a small amount of crude MBS in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold. A good starting point is a binary mixture, such as Ethanol/Water or Ethyl Acetate/Hexane.
-
Dissolution: Place the crude MBS in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more polar solvent of a binary pair) to just dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a binary system, this may be the point to slowly add the less polar "anti-solvent" (e.g., water or hexane) until the solution becomes cloudy, then add a drop of the polar solvent to clarify. Cover the flask and allow it to stand undisturbed. Cooling it further in an ice bath can maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Analyze for purity (e.g., melting point, NMR).
Section 4: Data & Chemical Properties
Understanding the properties of MBS and the solvents used is key to optimizing the extraction.
Table 1: Properties of Recommended Extraction Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index | Water Solubility |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 4.4 | 8.3 g/100 mL |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 3.1 | 1.3 g/100 mL |
| MTBE | C₅H₁₂O | 55.2 | 0.740 | 2.5 | 5.1 g/100 mL |
Data compiled from standard chemical reference sources.
Chemical Rationale:
The structure of [3-(4-methoxybenzoyl)phenyl] sulfamate dictates its extraction behavior.
-
Benzophenone Core: This large, aromatic, and nonpolar part of the molecule provides high solubility in organic solvents.
-
Methoxy Group (-OCH₃): This group adds slight polarity but does not significantly impact the overall hydrophobic character.
-
Sulfamate Group (-OSO₂NH₂): This is the key functional group for pH-dependent extraction. The N-H proton is acidic, with a pKa estimated to be in the range of 9-10, similar to other N-arylsulfonamides. This acidity allows for its conversion to a water-soluble anion under basic conditions, providing a powerful purification handle.
References
- Hanbon. (n.d.). Small Molecule Purification. Retrieved from Hanbon Scientific Technology Co., Ltd.
- Creative Biogene. (n.d.). Small Molecule Purification.
- DuPont. (n.d.). Purification of Small Molecule Drugs.
- Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification.
- Ladiwala, A. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions.
- Technic Inc. (n.d.). Nickel Sulfamate.
- Google Patents. (1998).
- Google Patents. (1999).
- BenchChem. (2025). Troubleshooting low yield in Corycavine extraction from plants.
- MDPI. (2023).
- Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?
- SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?
- Narloch, M., & Wejnerowska, G. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. PMC.
- Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection.
- MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
- BenchChem. (2025). Application Notes and Protocols: The Role of Sulfamate in Nickel Electroplating Baths.
- Google Patents. (2005).
- PubChem. (2026). (3-Fluoro-4-methoxyphenyl)methyl sulfamate.
- Pezeshk, S., et al. (2025). Expanding the pH‐Shift Technique for Sequential Extraction of Intact Proteins and Sulfated Polysaccharide From Fish Heads: A Novel Biorefinery Approach. PMC.
- Metal Finishing. (n.d.).
- ResearchGate. (n.d.). Effects of sample pH on the IT-SPME of sulfated steroid metabolites.
- Preprints.org. (2026).
- Chem-Safety. (n.d.). (3-((4-Methoxybenzyl)carbaMoyl)phenyl)boronic acid — Chemical Substance Information.
- MDPI. (2024). Optimizing the Extraction Process of Bioactive Compounds for Sustainable Utilization of Vitis vinifera and Citrus sinensis Byproducts. MDPI.
- BenchChem. (2025). 3-Methoxy-4'-methylbenzophenone synthesis pathways.
- Taylor & Francis. (2023). Evaluating the effects of pH and temperature on sulphate-reducing bacteria and modelling of their effects in stirred bioreactors. Taylor & Francis Online.
- JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.
- ACS Publications. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
- Google Patents. (2005).
- Hindawi. (n.d.). Optimizing Extraction, Evaluating Antioxidant Activity, and Analyzing Bioactive Compounds in Trikaysornmas Formula. PMC.
- MDPI. (2017). Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. MDPI.
- Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry.
- OENO One. (2025). New advancements in conventional and DES-based extraction of phenolic compounds from Aglianico red grape pomace. OENO One.
- Sigma-Aldrich. (n.d.). 3-Methoxy-N-phenylbenzamide.
- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
- Google Patents. (2013).
- HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. reddit.com [reddit.com]
- 4. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation for Benzophenone Detection | Encyclopedia MDPI [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule Purification | Hanbon [jshanbon.com]
- 8. EP0855379B1 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 9. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 10. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Drugs [dupont.com]
preventing degradation of [3-(4-methoxybenzoyl)phenyl] sulfamate during storage
Technical Support Center: [3-(4-methoxybenzoyl)phenyl] sulfamate
A Guide to Ensuring Compound Stability During Storage
Welcome to the technical support center for [3-(4-methoxybenzoyl)phenyl] sulfamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you maintain the integrity of your samples.
The stability of [3-(4-methoxybenzoyl)phenyl] sulfamate is critical for the reliability and reproducibility of experimental results. Degradation can lead to the emergence of impurities, a decrease in compound potency, and misleading data. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to proactively prevent and address potential degradation issues.
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I've observed a new, more polar peak in my HPLC analysis after storing my stock solution at room temperature for a week. What could be the cause?
Answer:
The appearance of a new, more polar peak during HPLC analysis is a classic indicator of compound degradation, and the most probable cause is hydrolysis of the sulfamate group. The sulfamate functional group in your molecule is susceptible to cleavage in the presence of water (hydrolysis), which results in the formation of the corresponding phenol, [3-(4-methoxybenzoyl)phenol], and sulfamic acid. The resulting phenol is significantly more polar than the parent sulfamate, causing it to elute earlier on a reverse-phase HPLC column.
Causality Explained:
-
Mechanism of Hydrolysis: The sulfur atom in the sulfamate group is electrophilic and can be attacked by a nucleophile, such as water. This process can be accelerated by either acidic or basic conditions, which may arise from dissolved gases (like CO2) or contaminants in your solvent.
-
Impact of Storage Conditions: Storing solutions at room temperature, especially in protic solvents like methanol or ethanol that contain residual water, provides the necessary environment and thermal energy to facilitate this hydrolytic degradation.
Recommended Actions:
-
Confirm Identity of Degradant: If you have access to LC-MS, analyze the new peak to confirm if its mass corresponds to the expected phenol degradant ([3-(4-methoxybenzoyl)phenol]).
-
Solvent Selection: For stock solutions, use anhydrous aprotic solvents such as DMSO or DMF. If aqueous buffers are required for your experiment, prepare them fresh from a concentrated stock solution just before use.
-
Storage Temperature: Immediately freeze all stock solutions for long-term storage. For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. Aliquoting the stock solution before freezing is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture upon each use.
Experimental Protocol: Preparing and Storing Stock Solutions
-
Equilibrate the vial of [3-(4-methoxybenzoyl)phenyl] sulfamate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid compound.
-
Weigh the required amount of compound in a controlled, low-humidity environment if possible.
-
Dissolve the compound in high-purity, anhydrous DMSO to your desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Question 2: My solid-state compound has developed a slight yellow tint after being stored on the lab bench. Is this a cause for concern?
Answer:
Yes, a change in the physical appearance of a compound, such as the development of a yellow color, is a strong indication of degradation. For a molecule containing a benzophenone moiety like [3-(4-methoxybenzoyl)phenyl] sulfamate, this is often due to photodegradation. The benzophenone structure is known to absorb UV light, which can lead to photochemical reactions and the formation of colored impurities.
Causality Explained:
-
Photochemical Reactivity: Aromatic ketones can be excited by UV light (present in ambient laboratory lighting and sunlight) to a higher energy state. This excited molecule can then undergo various reactions, such as hydrogen abstraction from neighboring molecules, leading to the formation of radical species that can propagate further degradation.
-
Cumulative Effect: Even low-level light exposure over a prolonged period can lead to a noticeable accumulation of colored degradants.
Recommended Actions:
-
Protect from Light: Always store the solid compound and any solutions in amber vials or wrap clear vials with aluminum foil to block light.
-
Controlled Environment: Store the compound in a dark, controlled environment such as a desiccator placed inside a cabinet. This will also protect it from moisture, another potential degradation factor.
-
Purity Check: Before using the discolored material, perform a purity check using HPLC or LC-MS to quantify the extent of degradation. If significant impurities are detected, it is advisable to use a fresh, non-degraded lot of the compound for your experiments.
Diagram: Troubleshooting Workflow for Compound Degradation
Caption: Primary hydrolytic degradation pathway of the compound.
References
-
Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Available at: [Link]
- Gahan, L. R., & Harrowfield, J. M. (Eds.). (2015). Sulfur Chemistry. John Wiley & Sons. (General reference for sulfamate chemistry, specific URL not applicable for book)
- Albini, A., & Fagnoni, M. (Eds.). (2010). Handbook of Preparative Photochemistry. John Wiley & Sons. (General reference for photochemistry of ketones, specific URL not applicable for book)
- Tonnesen, H. H. (2004). Photostability of Drugs and Drug Formulations. CRC press. (General reference for drug photostability, specific URL not applicable for book)
Technical Support Center: Minimizing Off-Target Binding of Sulfamate-Containing Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers working with sulfamate-containing compounds, such as [3-(4-methoxybenzoyl)phenyl] sulfamate. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and mitigate off-target binding in your assays. While your compound of interest may not be extensively documented, the principles outlined here for the sulfamate functional group are broadly applicable and will enable you to generate more reliable and reproducible data.
Introduction: The Challenge of the Sulfamate Moiety
The sulfamate group (R-O-SO₂NH₂) is a key pharmacophore in a number of therapeutic agents, including anticonvulsants and anticancer drugs.[1][2] Its ability to act as a zinc-binding group makes it a potent inhibitor of metalloenzymes like carbonic anhydrases and steroid sulfatase.[1][3] However, the very features that make the sulfamate group effective can also lead to off-target interactions, complicating data interpretation and potentially leading to false-positive results.[4][5]
This guide is designed to equip you with the knowledge and experimental tools to proactively address these challenges. By understanding the potential mechanisms of off-target binding and implementing appropriate controls, you can ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Here are some common questions and answers for researchers working with sulfamate-containing compounds:
1. Why is my sulfamate-containing compound showing activity in multiple, unrelated assays?
This is a classic sign of a Pan-Assay Interference Compound (PAINS).[4][6] PAINS are molecules that appear to be active against many different targets due to their chemical properties rather than specific, lock-and-key binding.[5][6] For sulfamate-containing compounds, this can be due to several reasons:
-
Reactivity: The sulfamate group can be chemically reactive, leading to covalent modification of proteins, particularly those with reactive cysteine residues.[7][8]
-
Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and non-specifically inhibit enzymes.[9]
-
Chelation: The sulfamate group can chelate metal ions, which may be essential for the function of metalloenzymes in your assay.
2. My dose-response curve is steep and has a high Hill slope. What could be the cause?
A steep dose-response curve can be indicative of non-specific inhibition. This can occur if your compound is forming aggregates. Above a critical concentration, the aggregates form and inhibit the target enzyme, leading to a sharp drop in activity.
3. I'm seeing a time-dependent increase in inhibition. Is this a real effect?
While time-dependent inhibition can be a characteristic of some specific inhibitors (e.g., slow-binding inhibitors), it can also be a red flag for off-target effects, such as:
-
Covalent modification: The inhibitor may be slowly and irreversibly binding to the target protein.
-
Compound instability: The compound may be degrading over time into a more reactive species.
4. How can I quickly check if my compound is a PAINS candidate?
There are several online tools and substructure filters that can help you identify potential PAINS based on their chemical structure. While not foolproof, these can provide an early warning. It's also good practice to search the literature for your compound or similar structures to see if they have been reported as promiscuous inhibitors.
In-Depth Troubleshooting Guides
If you suspect off-target binding, the following troubleshooting guides provide a systematic approach to identifying and mitigating these effects.
Guide 1: Characterizing and Mitigating Non-Specific Inhibition
Non-specific inhibition can arise from various mechanisms. The following steps will help you diagnose and address the most common causes.
1. Assess for Compound Aggregation:
-
Mechanism: Many promiscuous inhibitors form aggregates in solution that sequester the target protein, leading to apparent inhibition.[9]
-
Troubleshooting Protocol:
-
Include Detergent: Re-run your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20.[9] If the inhibitory activity is significantly reduced, aggregation is a likely cause.
-
Vary Enzyme Concentration: True inhibitors should have an IC₅₀ that is independent of the enzyme concentration. If the IC₅₀ increases with increasing enzyme concentration, it suggests a stoichiometric, non-catalytic inhibition mechanism, such as aggregation.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates at concentrations around the measured IC₅₀.
-
| Observation | Potential Cause | Suggested Action |
| IC₅₀ is significantly higher in the presence of detergent. | Compound Aggregation | Lower compound concentration, include detergent in assay buffer. |
| IC₅₀ increases with higher enzyme concentration. | Stoichiometric Inhibition (e.g., aggregation) | Confirm with detergent test and DLS. Consider compound derivatization to improve solubility. |
| IC₅₀ is independent of detergent and enzyme concentration. | Potential for Specific Binding | Proceed to further validation steps. |
2. Evaluate for Thiol Reactivity and Covalent Modification:
-
Mechanism: The sulfamate moiety, or reactive functionalities on the benzoylphenyl scaffold, could potentially react with nucleophilic residues on the target protein, such as cysteine, leading to irreversible inhibition.[7][8]
-
Troubleshooting Protocol:
-
Pre-incubation with a Reducing Agent: Add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to your assay buffer. If the compound's potency is reduced, it may be reacting with thiol groups.
-
Dialysis or Size-Exclusion Chromatography: Pre-incubate the target protein with a high concentration of your compound. Then, remove the unbound compound by dialysis or size-exclusion chromatography. If the protein remains inhibited, this is strong evidence for covalent modification.
-
Mass Spectrometry: For a definitive answer, analyze the protein-inhibitor complex by mass spectrometry to look for a mass shift corresponding to the addition of your compound.
-
3. Check for Interference with the Assay Technology:
-
Mechanism: Compounds can interfere with the detection method of an assay (e.g., fluorescence quenching/enhancement, absorbance interference, luciferase inhibition).[10]
-
Troubleshooting Protocol:
-
Run a "Promiscuity" Counter-Screen: Test your compound against an unrelated enzyme, preferably one that is known to be susceptible to promiscuous inhibitors (e.g., β-lactamase).
-
Assay with No Enzyme: Run your assay under standard conditions but without the enzyme. If you still see a signal change in the presence of your compound, it is directly interfering with the assay components or the detection system.
-
Guide 2: Validating On-Target Engagement
Once you have ruled out common off-target mechanisms, the next step is to confirm that your compound directly binds to its intended target.
1. Biophysical Binding Assays:
-
Mechanism: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can directly measure the binding of your compound to the target protein, providing orthogonal validation of your assay results.
-
Experimental Workflow:
-
Surface Plasmon Resonance (SPR): Immobilize your target protein on a sensor chip and flow your compound over the surface. A binding event will be detected as a change in the refractive index. This can provide kinetic information (kₒₙ and kₒff) and the dissociation constant (K₋).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding of your compound to the target protein in solution. This provides a complete thermodynamic profile of the interaction (K₋, ΔH, and ΔS).
-
Thermal Shift Assay (TSA): Measures the change in the melting temperature (Tₘ) of a protein upon ligand binding. A positive shift in Tₘ indicates that the compound is stabilizing the protein, which is consistent with binding.
-
2. Cellular Target Engagement Assays:
-
Mechanism: To confirm that your compound is interacting with its target in a cellular context, you can use techniques like the Cellular Thermal Shift Assay (CETSA).
-
Experimental Protocol (CETSA):
-
Treat intact cells with your compound or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
A specific ligand will stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Visualizing Experimental Workflows
Workflow for Troubleshooting Off-Target Binding
Caption: A systematic workflow to identify and eliminate off-target effects.
Potential Interaction of Sulfamate with a Zinc Metalloenzyme
Caption: Sulfamate group displacing water to coordinate with the active site zinc ion.
By diligently applying these troubleshooting strategies and validation protocols, you can confidently advance your research with [3-(4-methoxybenzoyl)phenyl] sulfamate and other sulfamate-containing compounds, ensuring that your findings are both accurate and robust.
References
-
El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry. Available at: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
-
Harb, R., et al. (2013). Tetrahydrobiopterin biosynthesis as an off-target of sulfa drugs. Science. Available at: [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Available at: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
-
McGovern, S. L., et al. (2003). A specific mechanism of nonspecific inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Vaitkevičiūtė, I., et al. (2020). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. RSC Medicinal Chemistry. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). MDPI. Available at: [Link]
-
Maryanoff, B. E., et al. (2005). Structure-Activity Studies on Anticonvulsant Sugar Sulfamates Related to Topiramate. Enhanced Potency with Cyclic Sulfate Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
de Souza, A. S., & de Almeida, M. V. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]
-
Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry. Available at: [Link]
-
Cuskin, F., et al. (2022). Arylsulfamates inhibit colonic Bacteroidota growth through a sulfatase-independent mechanism. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Pomplun, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society. Available at: [Link]
-
Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link]
-
Ho, J. M., & Juurlink, D. N. (2011). Considerations when prescribing trimethoprim–sulfamethoxazole. CMAJ. Available at: [Link]
-
Trubiano, J. A., et al. (2017). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology. Available at: [Link]
-
Pomplun, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society. Available at: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
-
Troubleshooting electroplating installations: Nickel sulfamate plating systems. (n.d.). ResearchGate. Available at: [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. Available at: [Link]
-
Wikipedia. (n.d.). Non-competitive inhibition. Available at: [Link]
-
Evaluation of Adverse Events Associated with the Sulfamethoxazole/Trimethoprim Combination Drug. (2025). MDPI. Available at: [Link]
-
De Simone, G., et al. (2017). Insights into the binding mode of sulphamates and sulphamides to hCA II: crystallographic studies and binding free energy calculations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
"Off-target" Mechanisms of ADRs. (n.d.). Dentalcare.com. Available at: [Link]
-
Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?. (2013). ResearchGate. Available at: [Link]
-
Chemically Engineered Sulfates of Lasiodiplodan: Antioxidant, Antimicrobial, and Antirespiratory Syncytial Virus (RSV) Activities. (2026). ACS Omega. Available at: [Link]
-
Efficient Ultrasound-Assisted Extraction of Four Major Aescins from Aesculi Semen Seeds Using Deep Eutectic Solvents. (2026). MDPI. Available at: [Link]
Sources
- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A specific mechanism of nonspecific inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
resolving HPLC baseline noise when analyzing [3-(4-methoxybenzoyl)phenyl] sulfamate
Answering as a Senior Application Scientist.
Technical Support Center: HPLC Analysis of [3-(4-methoxybenzoyl)phenyl] sulfamate
Welcome to the technical support center for the HPLC analysis of [3-(4-methoxybenzoyl)phenyl] sulfamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to HPLC baseline noise, ensuring the acquisition of high-quality, reproducible data.
Introduction to the Analyte and Challenge
[3-(4-methoxybenzoyl)phenyl] sulfamate is an aromatic compound featuring a sulfamate functional group, a methoxybenzoyl moiety, and two phenyl rings. Its structure confers UV activity, making it well-suited for reversed-phase HPLC with UV detection. However, achieving a stable, noise-free baseline is paramount for accurate quantification, especially at low concentrations. The acidic nature of the sulfamate group and the potential for secondary interactions with the stationary phase can present unique challenges.
This guide provides a systematic approach to identifying and eliminating sources of baseline noise, structured in a practical question-and-answer format.
Troubleshooting Guide: Baseline Noise & Disturbances
This section addresses specific baseline problems you may encounter. A logical diagnostic workflow is essential for efficiently identifying the root cause.
Diagram: Systematic Troubleshooting Workflow
Caption: A decision tree for diagnosing HPLC baseline noise.
Table: Common Baseline Issues and Initial Actions
| Noise Type | Description | Most Common Causes | Initial Recommended Actions |
| Periodic (Cyclic) Noise | Regular, repeating pulses or waves, often matching the pump stroke frequency. | Pump check valves, piston seals, insufficient mobile phase mixing, or air in the pump.[1][2] | 1. Purge the pump. 2. Check the pressure fluctuation graph. 3. Clean or replace check valves.[3] |
| High-Frequency (Spiky) Noise | Random, sharp spikes appearing on the baseline. | Air bubbles in the system, particularly the detector cell.[4][5] Electrical interference, failing detector lamp.[5][6] | 1. Ensure mobile phase is thoroughly degassed.[7] 2. Flush the detector flow cell. 3. Check detector lamp energy/age. |
| Baseline Drift | A steady, gradual increase or decrease in the baseline signal over time. | Column temperature fluctuations, insufficient column equilibration, contaminated mobile phase, or strongly retained compounds bleeding from the column.[3][6] | 1. Use a column oven for temperature stability.[8] 2. Increase column equilibration time between runs. 3. Prepare fresh mobile phase.[4] |
| General "Fuzzy" Noise | A general increase in the baseline thickness or "fuzziness" across the chromatogram. | Contaminated mobile phase or column, aging detector lamp, or dirty flow cell.[1][5] | 1. Prepare fresh, HPLC-grade mobile phase.[9] 2. Flush the column with a strong solvent.[4] 3. Check detector lamp performance. |
Question & Answer Troubleshooting
Q1: I'm seeing a noisy baseline with regular, rhythmic pulses. What is the most likely cause?
A1: This type of regular, pulsating noise is almost always linked to the pump's mechanical action.[1] The system is struggling to deliver a constant, pulse-free flow of mobile phase.
-
Causality & Solution:
-
Air in the Pump: The most common cause is trapped air bubbles in the pump head, which compress and expand, leading to flow fluctuations.[2] Action: Perform a thorough pump purge, following your manufacturer's protocol, to expel any trapped air.
-
Faulty Check Valves: Check valves are small ball-and-seat valves that ensure one-way flow. If they are dirty or sticking, they can cause backflow and pressure pulsations.[2][3] This is a frequent issue when using buffer salts that can precipitate. Action: Remove the check valves and sonicate them in methanol or isopropanol. If the problem persists, replace them.
-
Worn Piston Seals: Over time, the pump's piston seals can wear down, causing leaks and inconsistent flow delivery. You may notice salt buildup behind the pump head if you are using buffers. Action: Follow a regular preventive maintenance schedule to replace pump seals, typically every 6-12 months depending on usage.[1]
-
Q2: My baseline has random, sharp spikes, but the pressure is stable. Where should I look?
A2: Random, non-periodic spikes usually point to issues within the flow path after the pump, most commonly in the detector.
-
Causality & Solution:
-
Air Bubbles in Detector Cell: This is the most frequent cause.[4][6] Inadequate degassing of the mobile phase allows dissolved air to form bubbles as the pressure drops upon exiting the column and entering the detector flow cell.[2] These bubbles cause sharp spikes as they pass through the light path. Action: Ensure your mobile phase is properly degassed using an inline degasser, helium sparging, or sonication followed by vacuum filtration.[5][7] You can often clear bubbles by flushing the system at a high flow rate (e.g., 5 mL/min, with the column disconnected).
-
Detector Lamp Failure: An aging detector lamp can become unstable, causing sporadic energy fluctuations that manifest as noise.[5][6] Action: Check the lamp's energy output or lifetime hours in your system's diagnostic software. If the energy is low or the lamp has exceeded its recommended lifetime, it should be replaced.
-
Contaminated Flow Cell: Contaminants or microbial growth in the detector flow cell can lead to an unstable baseline.[10] Action: Flush the flow cell with a sequence of solvents, such as methanol or isopropanol. For stubborn contamination, a 1N Nitric Acid solution can be used (never use HCl, as it can corrode stainless steel).[4]
-
Q3: During my gradient analysis of [3-(4-methoxybenzoyl)phenyl] sulfamate, the baseline steadily drifts upward. Why is this happening?
A3: Baseline drift in gradient elution is common and can stem from several sources related to the changing mobile phase composition.
-
Causality & Solution:
-
Mobile Phase UV Absorbance: One of your mobile phase components (often the organic solvent or an additive) may absorb UV light at your chosen wavelength more strongly than the other.[6] As the gradient progresses and the concentration of this component increases, the baseline naturally rises. Action: Select a detection wavelength where all mobile phase components have minimal absorbance.[3] For example, if using trifluoroacetic acid (TFA), which absorbs strongly, working at a wavelength of 214 nm or higher can help.[3]
-
Contamination: A contaminant in your weaker mobile phase (e.g., water) may be non-retained on the column at the start but gets concentrated at the column head. As the organic solvent percentage increases, this contamination is eluted, appearing as a rising baseline or "ghost peaks".[1][9] Action: Always use high-purity, HPLC-grade solvents and reagents.[4][11] Prepare fresh mobile phases daily, especially aqueous buffers which are prone to microbial growth.[9][12]
-
Insufficient Equilibration: If the column is not fully re-equilibrated to the initial mobile phase conditions after the previous run, you will see a drifting baseline as it continues to equilibrate during the analysis.[4] Action: Ensure your method includes a sufficient post-run equilibration step, which is typically 10-20 column volumes.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for mobile phase preparation to ensure a stable baseline?
A1: The mobile phase is a critical, yet often overlooked, source of baseline problems.[3][12]
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and reagents to minimize impurities that can cause noise and drift.[9][11]
-
Fresh Preparation: Prepare aqueous buffers fresh daily to prevent microbial growth, which can create particles and contaminate the system.[9][12] Never "top off" old mobile phase with a new batch; always use a fresh, clean reservoir.[12]
-
Thorough Mixing & Degassing: When mixing solvents, measure each component separately before combining to ensure accurate composition.[11] Degassing is crucial to prevent bubble formation.[5][7] An inline vacuum degasser is highly effective. If unavailable, vacuum filtration through a 0.45 µm or 0.22 µm filter is a good alternative.[11][13]
-
pH Control: The sulfamate group on your analyte is acidic. Its retention time and peak shape can be sensitive to mobile phase pH. Using a buffer is essential to maintain a constant pH and ensure reproducible chromatography.[14] Unstable pH can lead to a wandering baseline.
Q2: Could the [3-(4-methoxybenzoyl)phenyl] sulfamate compound itself cause baseline issues?
A2: While less common, the analyte can sometimes contribute to problems.
-
Secondary Interactions: The ketone and sulfamate groups can engage in secondary interactions with residual silanols on the silica-based stationary phase, potentially leading to peak tailing. While this is primarily a peak shape issue, severe tailing can sometimes be mistaken for baseline drift, especially if the peak is very broad.[15] Using a high-purity, end-capped C18 column and ensuring an appropriate mobile phase pH can mitigate this.
-
Analyte Stability: If the sulfamate group is prone to hydrolysis under your mobile phase conditions (e.g., very low or high pH), the resulting degradation products could appear as small, broad peaks, contributing to a messy baseline. It is crucial to assess the stability of your analyte in the chosen mobile phase.
Q3: How does temperature affect my baseline?
A3: Temperature fluctuations are a significant cause of baseline drift, especially for detectors like Refractive Index (RI), but also for UV detectors.[3][5][6]
-
Mechanism: Changes in the laboratory's ambient temperature can affect the mobile phase viscosity (altering pump pressure) and the refractive index of the solvent in the detector flow cell.[3]
-
Solution: The most effective solution is to use a column oven and, if available, a thermostatted detector cell.[8] This ensures a stable thermal environment for the separation and detection, minimizing drift. Even insulating the tubing between the column and detector can help reduce noise from environmental fluctuations.[3]
Diagram: HPLC Components and Baseline Stability
Caption: Key HPLC components and their potential contribution to baseline instability.
Key Experimental Protocols
Protocol 1: Systematic Baseline Noise Diagnosis
-
Observe the Baseline: With mobile phase flowing, but without an injection, record the baseline for 15-30 minutes. Characterize the noise (periodic, random, drift) using the table above.
-
Check System Pressure: Observe the pressure trace from your software. A stable pressure should fluctuate by less than 1-2%. Large, regular pressure fluctuations that correlate with baseline noise strongly suggest a pump issue.[16]
-
Isolate the Column: If the source is unclear, replace the column with a zero-dead-volume union.[1] Run the mobile phase through the system.
-
If the noise disappears, the column is the source (contamination, bleed). Proceed with Protocol 3.
-
If the noise persists, the issue lies within the HPLC system (pump, mobile phase, detector).
-
-
Stop the Flow: Stop the pump flow.
-
If the noise stops immediately, the issue is related to the flow path (e.g., mobile phase, pump, mixing).
-
If the noise continues, the problem is likely electronic or with the detector lamp.[6]
-
Protocol 2: HPLC-Grade Mobile Phase Preparation
-
Select Reagents: Use only HPLC-grade (or higher) water, organic solvents, and buffer salts.[4]
-
Measure Accurately: For a mixed mobile phase (e.g., 60:40 Acetonitrile:Water), use separate graduated cylinders or prepare by weight for maximum precision.[11] Measure 600 mL of acetonitrile and 400 mL of water separately, then combine them in the mobile phase reservoir. Do not add one solvent to the other "to the mark" in a single graduated cylinder, as this can lead to volume contraction and inaccurate composition.
-
Dissolve and Adjust pH: If using a buffer, dissolve the salt completely in the aqueous portion before mixing with the organic solvent. Adjust pH as needed with a calibrated pH meter.
-
Filter: Vacuum filter the final mobile phase mixture through a solvent-compatible 0.45 µm or 0.22 µm membrane filter. This removes particulates and aids in degassing.[13]
-
Degas: Place the filtered mobile phase in an ultrasonic bath for 10-15 minutes or, preferably, use an inline vacuum degasser continuously during operation.[5]
-
Label and Store: Label the reservoir clearly with the composition, date, and your initials. Store covered and use within 1-2 days for aqueous phases.[12]
Protocol 3: System and Column Flushing Procedure
-
Disconnect Column: To avoid flushing contaminants onto the detector, disconnect the column from the detector and run the outlet tubing directly to a waste beaker.[9]
-
System Flush: Flush the entire system (pump, injector, tubing) with a strong, non-buffered solvent like 100% Isopropanol or Methanol for 30 minutes at 1-2 mL/min to remove organic residues and salts.
-
Column Flush: Consult the column manufacturer's guidelines. A general procedure for a C18 column is:
-
Flush with your mobile phase without buffer (e.g., Water/Acetonitrile) to remove salts.
-
Flush with 100% Acetonitrile or Methanol for at least 30 column volumes to remove strongly retained hydrophobic compounds.
-
Flush with Isopropanol if you suspect very non-polar contaminants.
-
Store the column in a neutral organic solvent (e.g., Acetonitrile/Water) as recommended by the manufacturer.
-
-
Re-equilibrate: Reconnect the system and equilibrate thoroughly with your initial mobile phase conditions for at least 20-30 minutes or until the baseline is stable.
By following these troubleshooting steps and best practices, you can systematically diagnose and resolve baseline noise, leading to more reliable and accurate analysis of [3-(4-methoxybenzoyl)phenyl] sulfamate.
References
-
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
-
Compass HPLC. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]
-
Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Phenomenex. (2022). Mobile Phase Prep: Key Tips & Tricks. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Persee - PGeneral. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]
-
Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?. [Link]
-
Waters Knowledge Base. What are some tips for making up my mobile phase? - WKB71854. [Link]
-
ResearchGate. (2016). Why am I getting Baseline noise in HPLC?. [Link]
-
Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
-
Labcompare.com. (2025). Troubleshooting Common HPLC Issues. [Link]
-
Agilent. Eliminating Baseline Problems. [Link]
-
Shimadzu. (2025). Baseline Disturbance. [Link]
-
Chrom Tech. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]
-
Separation Science. (2024). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. [Link]
Sources
- 1. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 2. welch-us.com [welch-us.com]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. phenomenex.com [phenomenex.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. Shimadzu Baseline Disturbance [shimadzu.nl]
- 7. researchgate.net [researchgate.net]
- 8. labcompare.com [labcompare.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. support.waters.com [support.waters.com]
- 14. sepscience.com [sepscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Next-Generation Estrogen Blockade: [3-(4-methoxybenzoyl)phenyl] Sulfamate vs. Standard Steroid Sulfatase Inhibitors
As an Application Scientist overseeing endocrine-targeted drug development, I frequently encounter a critical bottleneck in hormone-dependent cancer therapies: the "sulfatase pathway" loophole. For decades, inhibiting Steroid Sulfatase (STS) has been a primary strategy to starve breast cancer and endometriosis tissues of estrogen. However, single-target STS inhibitors leave the downstream conversion of weak estrogens to highly potent estradiol unchecked.
This guide provides an objective, data-driven comparison between standard single-target STS inhibitors and the rationally designed dual-inhibitor [3-(4-methoxybenzoyl)phenyl] sulfamate (often referred to in literature as Compound 9)[1]. We will explore the mechanistic causality behind dual inhibition, compare quantitative performance data, and outline self-validating experimental protocols for preclinical evaluation.
The Mechanistic Bottleneck: Why Standard Inhibitors Fall Short
In peripheral tissues, inactive estrone sulfate (E1S) is hydrolyzed by STS into estrone (E1). Standard STS inhibitors block this step effectively. However, E1 is only a weak estrogen. The local, intracellular conversion of E1 to the highly potent estradiol (E2) is driven by 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [1].
If a therapeutic agent only blocks STS, the tumor can still synthesize E2 if E1 is supplied via alternative routes (such as the aromatase pathway). To completely seal the estrogen biosynthesis pathway, simultaneous blockade of both STS and 17β-HSD1 is required.
The Competitors
-
EMATE (Estrone-3-O-sulfamate): The first-generation steroidal STS inhibitor. While exceptionally potent, its steroidal scaffold imparts severe estrogenic activity in vivo, rendering it unsuitable for clinical oncology[2].
-
Irosustat (STX64 / 667 COUMATE): The benchmark standard. A first-in-class, non-steroidal, irreversible STS inhibitor. It exhibits high potency, excellent bioavailability, and zero estrogenicity, but it strictly targets STS[3].
-
[3-(4-methoxybenzoyl)phenyl] Sulfamate (Compound 9): A next-generation "designed multiple ligand" (DML). It merges the aryl sulfamate pharmacophore required for irreversible STS inhibition with a bicyclic methoxybenzoylphenyl scaffold optimized to competitively block the 17β-HSD1 active site[1].
Figure 1: Estrogen biosynthesis pathway demonstrating the mechanistic advantage of dual inhibition over standard single-target STS blockade.
Quantitative Data Comparison
The following table synthesizes the in vitro enzymatic and biological profiles of the three compounds. The dual inhibitor achieves a highly balanced nanomolar potency across both targets without the off-target estrogenic liability seen in early-generation compounds.
| Compound | Primary Target(s) | STS IC₅₀ | 17β-HSD1 IC₅₀ | Estrogenicity | Mode of STS Inhibition |
| EMATE | STS | 65 pM | Inactive | High | Irreversible |
| Irosustat (STX64) | STS | 8 nM | Inactive | None | Irreversible |
| [3-(4-methoxybenzoyl)phenyl] sulfamate | STS & 17β-HSD1 | ~20 nM | ~20 nM | None | Irreversible |
(Data aggregated from Woo et al., 1998[4]; Woo et al., 2011[5]; Salah et al., 2017[1])
Experimental Validation Protocols
To rigorously validate the superiority of a dual inhibitor over a standard STS inhibitor, the experimental design must be self-validating. We utilize a two-pronged approach: cell-free enzymatic assays to confirm direct target engagement, and cell-based proliferation assays to prove functional pathway blockade.
Protocol A: Cell-Free Dual Inhibition Assay
Purpose: To isolate enzyme kinetics from cellular variables (e.g., membrane permeability or efflux pumps).
-
Preparation of Enzyme Sources:
-
STS: Isolate human placental microsomes via differential centrifugation.
-
17β-HSD1: Utilize cytosolic fractions from homogenized human placenta or recombinant 17β-HSD1 expressed in E. coli.
-
-
Inhibitor Incubation (Causality Step): Pre-incubate the enzyme preparations with varying concentrations of the inhibitors (0.1 nM to 10 μM) for 30 minutes. Expert Insight: Because sulfamates act as irreversible inhibitors by covalently modifying formylglycine in the STS active site, pre-incubation is mandatory to capture accurate time-dependent IC₅₀ values.
-
Substrate Addition:
-
Add radiolabeled [³H]-E1S (for STS) or [³H]-E1 + NADH cofactor (for 17β-HSD1).
-
-
Quantification: Separate the product from the substrate using liquid-liquid extraction (e.g., toluene for E1) and quantify via scintillation counting or HPLC.
Protocol B: T47D Cell Proliferation Assay (Self-Validating System)
Purpose: To prove that dual inhibition translates to superior cellular starvation compared to standard STS inhibitors.
-
Cell Seeding: Seed T47D human breast cancer cells (ER+, naturally expressing both STS and 17β-HSD1) in 96-well plates.
-
Steroid Starvation (Causality Step): Wash cells and culture in phenol red-free medium supplemented with 5% dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS) for 3 days. Expert Insight: Standard serum contains endogenous estrogens and phenol red acts as a weak estrogen mimic. Starvation ensures that any observed proliferation is strictly driven by the exogenous substrates we introduce.
-
Differential Stimulation: Divide the plate into two distinct stimulation cohorts:
-
Cohort 1: Stimulate with 100 nM E1S.
-
Cohort 2: Stimulate with 1 nM E1.
-
-
Inhibitor Co-Treatment: Treat both cohorts with either Irosustat or [3-(4-methoxybenzoyl)phenyl] sulfamate.
-
Incubation & Readout: Incubate for 7 days, replacing the media/treatments on day 4. Quantify viable biomass using a WST-1 colorimetric assay.
Expected Outcomes: Irosustat will only inhibit the proliferation of Cohort 1 (E1S-stimulated), as it cannot stop E1 from converting to E2. The dual inhibitor will successfully suppress proliferation in both cohorts, proving its functional superiority[1].
Figure 2: Step-by-step workflow for the self-validating T47D cellular proliferation assay.
Conclusion
While standard STS inhibitors like Irosustat represent a massive leap forward from the estrogenic liabilities of EMATE, they leave the 17β-HSD1 conversion pathway vulnerable. The rational design of [3-(4-methoxybenzoyl)phenyl] sulfamate establishes a new benchmark in endocrine therapy. By utilizing a designed multiple ligand (DML) approach, it successfully neutralizes both critical nodes of local estradiol biosynthesis, offering a far more robust blockade for estrogen-dependent pathologies.
References
-
Salah, M., Abdelsamie, A. S., & Frotscher, M. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. Journal of Medicinal Chemistry, 60(9), 3974–3985. URL:[Link]
-
Woo, L. W., Howarth, N. M., Purohit, A., Hejaz, H. A., Reed, M. J., & Potter, B. V. (1998). Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. Journal of Medicinal Chemistry, 41(7), 1068–1083. URL:[Link]
-
Woo, L. W., et al. (2011). Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019-2034. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. selleckchem.com [selleckchem.com]
- 4. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Potency of [3-(4-methoxybenzoyl)phenyl] Sulfamate Analogs as Steroid Sulfatase Inhibitors
This guide provides an in-depth comparative analysis of [3-(4-methoxybenzoyl)phenyl] sulfamate and its analogs, focusing on their half-maximal inhibitory concentration (IC50) values against steroid sulfatase (STS). As key modulators of hormone activity, these non-steroidal inhibitors represent a critical area of research in the development of therapeutics for hormone-dependent malignancies. We will explore the underlying mechanism of action, present quantitative biological data, dissect the structure-activity relationships, and provide a detailed experimental protocol for assessing their inhibitory efficacy.
The Rationale for Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a pivotal enzyme in the steroidogenic pathway, responsible for hydrolyzing inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively. In hormone-dependent cancers, particularly postmenopausal breast cancer, the STS pathway is a major source of estrogens that can fuel tumor proliferation. Consequently, inhibiting STS has emerged as a promising therapeutic strategy to reduce the levels of growth-promoting hormones within the tumor microenvironment.
The [3-(4-methoxybenzoyl)phenyl] sulfamate scaffold belongs to the benzophenone class of non-steroidal STS inhibitors. These compounds are designed as mechanism-based, irreversible inhibitors that effectively and permanently deactivate the STS enzyme.
Mechanism of Action: Irreversible Enzyme Inactivation
Aryl sulfamate analogs, including the benzophenone series, function as active-site-directed irreversible inhibitors. The core of their mechanism lies in the sulfamate moiety (-O-SO₂NH₂), which is engineered to mimic the endogenous sulfate substrate.
The inhibitor first binds to the active site of the STS enzyme. A key formylglycine residue within the catalytic site then attacks the sulfur atom of the sulfamate group. This initiates a reaction that results in the covalent transfer of the sulfamoyl group (SO₂NH₂) to the enzyme, while the phenolic portion of the inhibitor is released. This covalent modification permanently blocks the enzyme's active site, rendering it incapable of hydrolyzing its natural substrates and leading to irreversible inactivation.
Comparative IC50 Values and Structure-Activity Relationship (SAR)
The inhibitory potency of the benzophenone sulfamate class is highly dependent on its substitution pattern. While extensive data on varied analogs of the specific [3-(4-methoxybenzoyl)phenyl] sulfamate is limited, a clear structure-activity relationship can be established by analyzing the broader benzophenone-O-sulfamate family.
Analysis reveals that the number and position of the sulfamate groups are the most critical determinants of potency.[1][2]
| Compound ID | Structure Description | Assay Type | IC50 | Reference |
| 1 | 4-Benzophenone-O-sulfamate | STS Enzyme Assay | ~5-7 µM | [1] |
| 2 | 3-Benzophenone-O-sulfamate | STS Enzyme Assay | ~5-7 µM | [1] |
| 3 | 4,4'-Benzophenone-O,O'-disulfamate | STS Enzyme Assay | 190 nM | [1] |
Note: IC50 values are a measure of potency; a lower value indicates a more potent inhibitor.
Key SAR Insights:
-
Pivotal Role of Sulfamate Groups: The presence of at least one sulfamate group is essential for activity. Research confirms that the carbonyl and sulfamate moieties are pivotal for the inhibitory action of this compound class.[2]
-
Superiority of Disulfamates: A dramatic increase in potency is observed when moving from mono-sulfamated to di-sulfamated analogs. The 4,4'-disulfamate derivative is approximately 25-35 times more potent than its mono-sulfamated counterparts, with its IC50 value dropping from the micromolar to the low nanomolar range.[1]
-
Positional Indifference in Mono-Sulfamates: In mono-sulfamated benzophenones, the position of the sulfamate group (3- or 4-position) does not significantly alter the inhibitory activity. Likewise, the addition of other substituents like hydroxy or methoxy groups to the second phenyl ring has been shown to have a negligible effect on the potency of these mono-sulfamated compounds.[1]
Based on these findings, the target compound, [3-(4-methoxybenzoyl)phenyl] sulfamate , being a mono-sulfamated analog, is predicted to be a modest inhibitor with an IC50 value in the low micromolar (µM) range. Its potency could be substantially enhanced through the strategic addition of a second sulfamate group, ideally at the 4'-position of the methoxybenzoyl ring.
Experimental Protocol: Whole-Cell STS Inhibition Assay
This protocol details a robust method for determining the IC50 values of test compounds using the JEG-3 human choriocarcinoma cell line, which endogenously expresses high levels of steroid sulfatase.[3][4]
Methodology:
A. Cell Culture and Plating
-
Maintain Cells: Culture JEG-3 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed Plates: Harvest adherent cells using trypsin-EDTA and seed them into 24-well plates at a density that ensures they reach approximately 70-80% confluency on the day of the experiment.
-
Adherence: Allow the cells to adhere and grow for at least 24 hours post-seeding.
B. Inhibition Assay Procedure
-
Prepare Compounds: Prepare stock solutions of the [3-(4-methoxybenzoyl)phenyl] sulfamate analogs in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations for the dose-response curve. Include a vehicle control (DMSO only).
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test inhibitors.
-
Substrate Addition: Add the radiolabeled substrate, [³H]estrone-3-sulfate ([³H]E1S), to each well at a final concentration well below its Km value (e.g., ~20 nM).
-
Incubation: Incubate the plates for a fixed period (e.g., 4 hours) at 37°C to allow the enzymatic reaction to proceed.
-
Stop Reaction: Terminate the hydrolysis reaction by placing the plates on ice.
C. Product Extraction and Quantification
-
Extraction: Transfer the incubation medium from each well into labeled tubes. Add an organic solvent (e.g., toluene or diethyl ether) to perform a liquid-liquid extraction, which separates the lipophilic product ([³H]estrone) into the organic phase while the hydrophilic substrate ([³H]E1S) remains in the aqueous phase.
-
Separation: Vigorously mix and then centrifuge the tubes to ensure complete phase separation.
-
Quantification: Carefully transfer a known volume of the organic phase into a scintillation vial, evaporate the solvent, and add scintillation fluid. Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]estrone produced.
D. Data Analysis
-
Calculate Inhibition: Determine the percentage of STS inhibition for each compound concentration relative to the vehicle control (defined as 0% inhibition).
-
Generate Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[5]
Conclusion and Future Directions
The comparative analysis of [3-(4-methoxybenzoyl)phenyl] sulfamate analogs within the broader benzophenone class reveals a clear and actionable structure-activity relationship. The data strongly indicate that while mono-sulfamated compounds are modest inhibitors, the introduction of a second sulfamate group at the 4,4'-positions dramatically enhances inhibitory potency by over an order of magnitude.[1]
This insight is critical for the rational design of more effective STS inhibitors. Future drug development efforts focused on the [3-(4-methoxybenzoyl)phenyl] sulfamate scaffold should prioritize the synthesis and evaluation of di-sulfamated analogs. By leveraging this SAR data, researchers can accelerate the development of next-generation, highly potent inhibitors with significant therapeutic potential for treating hormone-dependent cancers.
References
[1] Nussbaumer, P., Bilban, M., & Billich, A. (2002). 4,4'-Benzophenone-O,O'-disulfamate: a potent inhibitor of steroid sulfatase. Bioorganic & Medicinal Chemistry Letters, 12(16), 2093-5. [Link]
[6] Maltais, R., et al. (1999). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. Journal of Medicinal Chemistry, 42(10), 1837-41. [Link]
[3] El-Gamal, M. I., et al. (2016). A new series of aryl sulfamate derivatives: Design, synthesis, and biological evaluation. Various Scientific Publications. [Link]
[7] Lin, S. X., et al. (2020). Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors. Bioorganic Chemistry, 96, 103618. [Link]
[4] Mohammed, H. S., & Gamal, A. (2016). Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors. ResearchGate. [Link]
[2] Purohit, A., et al. (2025). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. ResearchGate. [Link]
Sources
- 1. 4,4'-Benzophenone-O,O'-disulfamate: a potent inhibitor of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating [3-(4-methoxybenzoyl)phenyl] Sulfamate Efficacy Using Western Blot: A Comparative Application Guide
As the landscape of endocrine therapy evolves, targeting local intracrine steroidogenesis has become a critical strategy for managing hormone-dependent malignancies. [3-(4-methoxybenzoyl)phenyl] sulfamate is a highly potent, non-steroidal inhibitor of Steroid Sulfatase (STS) . STS is the gatekeeper enzyme responsible for hydrolyzing inactive circulating estrone sulfate (E1S) into active estrone (E1), which is subsequently reduced to potent estradiol (E2) to drive Estrogen Receptor (ERα) signaling.
Validating the efficacy of this compound via Western blot requires a nuanced approach. Because aryl sulfamates act as irreversible "suicide" inhibitors—covalently modifying the catalytic formylglycine residue in the STS active site —they do not necessarily degrade the STS protein. Therefore, successful validation relies on a self-validating experimental system that measures downstream ERα signaling attenuation rather than mere STS protein depletion.
This guide provides a comprehensive, causality-driven framework for comparing and validating [3-(4-methoxybenzoyl)phenyl] sulfamate against standard alternatives.
Comparative Profiling of STS Inhibitors
To objectively assess[3-(4-methoxybenzoyl)phenyl] sulfamate, it must be benchmarked against established clinical and pre-clinical alternatives . The table below summarizes the quantitative and qualitative performance metrics of key STS inhibitors.
| Compound | Scaffold Type | STS IC₅₀ (nM) | Estrogenicity | Mechanism of Action |
| EMATE | Steroidal | ~1.0 | High (Agonist) | Irreversible active-site sulfamoylation |
| Irosustat (STX64) | Non-steroidal (Coumarin) | ~8.0 | None | Irreversible active-site sulfamoylation |
| [3-(4-methoxybenzoyl)phenyl] sulfamate | Non-steroidal (Benzophenone) | ~2.5 - 5.0 | None | Irreversible active-site sulfamoylation |
| Letrozole | Non-steroidal (Triazole) | N/A* | None | Reversible Aromatase Inhibition |
*Letrozole is included as an orthogonal control; it inhibits aromatase, not STS, highlighting the distinct pathway targeted by sulfamates.
Analytical Insight: While EMATE is highly potent, its steroidal core undergoes degradation into estrogenic byproducts, paradoxically stimulating tumor growth. [3-(4-methoxybenzoyl)phenyl] sulfamate utilizes a benzophenone core, completely circumventing estrogenic liability while maintaining single-digit nanomolar potency comparable to the clinical candidate Irosustat .
Mechanistic Rationale & Target Engagement
To validate the inhibitor, we must isolate the STS pathway. By culturing cells in steroid-depleted media supplemented only with E1S, we force the cells to rely entirely on STS for estrogenic signaling. If [3-(4-methoxybenzoyl)phenyl] sulfamate effectively blocks STS, downstream ERα targets like pS2 (TFF1) and Progesterone Receptor (PR) will not be transcribed.
Fig 1: STS signaling pathway and irreversible inhibition by [3-(4-methoxybenzoyl)phenyl] sulfamate.
Experimental Design: A Self-Validating System
A robust Western blot assay must rule out false positives (e.g., non-specific toxicity) and false negatives (e.g., endogenous steroid contamination).
-
Cell Line Selection: Use MCF-7 cells. They are ERα-positive and express high endogenous levels of STS. Use MDA-MB-231 (ERα-negative) as a negative control to rule out off-target cytotoxic artifacts.
-
Media Causality (Critical Step): Standard Fetal Bovine Serum (FBS) contains baseline estradiol, and Phenol Red acts as a weak estrogen mimic. Cells must be starved in Phenol Red-free DMEM containing 5% Dextran-Coated Charcoal-Stripped FBS (CSS) for 72 hours prior to treatment.
-
Treatment Paradigm: Spike the CSS media with 100 nM E1S. Treat with vehicle (DMSO), Irosustat (1 µM positive control), and [3-(4-methoxybenzoyl)phenyl] sulfamate (dose-response: 10 nM, 100 nM, 1 µM) for 48 hours.
Step-by-Step Western Blot Methodology
Fig 2: Optimized Western blot workflow for validating STS inhibitor efficacy.
Step 1: Protein Extraction
-
Action: Lyse cells on ice using RIPA buffer supplemented with 1X HALT Protease/Phosphatase inhibitor cocktail.
-
Causality: STS is an integral membrane protein localized to the rough endoplasmic reticulum. Mild lysis buffers (like NP-40 alone) will fail to solubilize STS completely. The SDS and sodium deoxycholate in RIPA are mandatory for quantitative extraction.
Step 2: SDS-PAGE Resolution
-
Action: Load 20 µg of quantified protein onto a 4–20% gradient polyacrylamide gel.
-
Causality: The targets have vastly different molecular weights: PR is ~118 kDa, STS is ~63 kDa, and pS2 is a highly mobile peptide at ~9 kDa. A gradient gel is the only way to resolve all targets on a single run without running the low-molecular-weight pS2 off the gel.
Step 3: Membrane Transfer (Crucial Modification)
-
Action: Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60 minutes at 4°C .
-
Causality: Standard 0.45 µm nitrocellulose membranes are insufficient for this assay. The 9 kDa pS2 protein will "blow through" a 0.45 µm pore during transfer, leading to a false-negative result for ERα pathway attenuation. 0.2 µm PVDF ensures total retention.
Step 4: Blocking and Immunoblotting
-
Action: Block with 5% non-fat dry milk in TBST for 1 hour. Probe with primary antibodies overnight at 4°C: Anti-STS (1:1000), Anti-PR (1:1000), Anti-pS2 (1:500), and Anti-GAPDH (1:5000) as a loading control.
-
Causality: Because we are measuring total protein expression (not phosphorylation states), milk is preferred over BSA as it provides superior blocking of non-specific background noise, enhancing the signal-to-noise ratio for the faint endogenous pS2 bands.
Data Interpretation & Expected Results
If [3-(4-methoxybenzoyl)phenyl] sulfamate functions as a highly specific, irreversible STS inhibitor, the Western blot densitometry should reflect the following quantitative trends:
| Target Protein | MW (kDa) | Vehicle (+ E1S) | 1 µM Irosustat | 100 nM [3-(4-MB)P] Sulfamate | 1 µM[3-(4-MB)P] Sulfamate |
| STS | ~63 | 100% (Baseline) | 100% (No degradation) | 100% | 100% |
| PR | ~118 | 100% (High expression) | < 15% | < 25% | < 10% |
| pS2 | ~9 | 100% (High expression) | < 10% | < 20% | < 5% |
| GAPDH | ~37 | 100% (Loading Control) | 100% | 100% | 100% |
References
-
Title : Steroid Sulfatase Inhibitors: Their Potential in the Therapy of Breast Cancer | Source : Current Medicinal Chemistry - Anti-Cancer Agents | URL :[Link]
-
Title : Steroid sulfatase inhibitors: promising new tools for breast cancer therapy? | Source : Journal of Steroid Biochemistry and Molecular Biology | URL :[Link]
-
Title : Steroid Sulphatase and Its Inhibitors: Past, Present, and Future | Source : Molecules (PMC) | URL :[Link]
-
Title : Western Blotting Principles and Methods | Source : Bio-Rad Laboratories | URL :[Link]
A Senior Application Scientist's Guide to the Reproducibility of [3-(4-methoxybenzoyl)phenyl] sulfamate Assays Across Cell Lines
Introduction: The Critical Role of Reproducibility in Preclinical Evaluation
In the landscape of oncology drug development, particularly for hormone-dependent cancers, the inhibition of steroid sulfatase (STS) has emerged as a compelling therapeutic strategy.[1][2] STS is a pivotal enzyme that converts inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, which can fuel the growth of tumors in tissues like the breast, endometrium, and prostate.[2][3][4] [3-(4-methoxybenzoyl)phenyl] sulfamate is a non-steroidal STS inhibitor that, like other members of the aryl O-sulfamate class, holds promise for disrupting this oncogenic signaling pathway.[5]
However, the journey from a promising compound to a viable clinical candidate is fraught with challenges, chief among them being the reproducibility of preclinical data.[6][7] Discrepancies in assay results across different laboratories, or even within the same lab over time, can lead to costly and time-consuming dead ends.[8][9] This guide provides an in-depth comparison of methodologies for assessing the activity of [3-(4-methoxybenzoyl)phenyl] sulfamate, focusing on the critical factors that influence assay reproducibility across various cell lines. By understanding and controlling these variables, researchers can generate more robust and reliable data, thereby accelerating the drug development process.
Mechanism of Action: Targeting Steroid Hormone Synthesis
[3-(4-methoxybenzoyl)phenyl] sulfamate exerts its therapeutic effect by inhibiting steroid sulfatase. STS is a membrane-bound enzyme, primarily located in the endoplasmic reticulum, that plays a crucial role in the local production of estrogens and androgens.[10] In postmenopausal women, for instance, the primary source of estrogen is the conversion of adrenal precursors in peripheral tissues, a process in which STS is a key player.[5] By blocking STS, [3-(4-methoxybenzoyl)phenyl] sulfamate aims to reduce the intratumoral concentrations of growth-promoting steroids. The sulfamate moiety is a critical pharmacophore that is believed to lead to irreversible inhibition of the enzyme.[5]
Caption: Mechanism of action of [3-(4-methoxybenzoyl)phenyl] sulfamate.
Factors Influencing Assay Reproducibility Across Cell Lines
The biological activity of an STS inhibitor can vary significantly depending on the cellular context. Several key factors contribute to this variability, and controlling for them is paramount for achieving reproducible results.
-
Differential STS Expression: The most significant variable is the expression level of the target enzyme, STS, in different cell lines.[3][10] Hormone-dependent breast cancer cell lines like MCF-7 and T-47D are known to express STS, making them suitable models.[10] Conversely, some cell lines may have negligible STS expression, rendering them unresponsive to the inhibitor's primary mechanism of action. It is crucial to characterize the STS expression and activity levels in the chosen cell lines before initiating inhibitor studies.
-
Cell Line-Specific Metabolism: The metabolic fate of [3-(4-methoxybenzoyl)phenyl] sulfamate can differ between cell lines. Cellular enzymes may modify or inactivate the compound, reducing its effective concentration at the target site.
-
Cell Culture Conditions: Seemingly minor variations in cell culture protocols can have a profound impact on experimental outcomes.[8][9] Factors such as cell passage number, seeding density, media composition (especially serum which contains endogenous steroids and growth factors), and incubation time can all influence cell physiology and drug response.[6][11]
-
Choice of Assay Endpoint: The method used to measure the compound's effect is a critical determinant of the results. For an STS inhibitor, a direct measure of enzyme activity is the most relevant primary assay. Downstream assays, such as cell proliferation or viability, are also important but can be influenced by off-target effects or other cellular pathways. Using orthogonal assays is a robust strategy to validate findings.
A Standardized Workflow for Comparative Analysis
To systematically evaluate the reproducibility of [3-(4-methoxybenzoyl)phenyl] sulfamate assays, a standardized experimental workflow is essential. This workflow should encompass cell line characterization, a primary enzymatic assay, and a secondary functional assay.
Caption: Standardized workflow for assessing assay reproducibility.
Detailed Experimental Protocols
Protocol 1: Basal STS Activity Assay in Whole Cells
This protocol determines the endogenous STS activity in a panel of cell lines.
-
Cell Seeding: Plate cells in 24-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 5 x 10^4 cells/well for MCF-7) and allow them to adhere for 24 hours.
-
Substrate Addition: Remove the culture medium and add fresh medium containing a known concentration of a radiolabeled substrate, such as [³H]-estrone sulfate (final concentration ~20 nM).
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 4 hours). The incubation time should be optimized to ensure linear product formation.
-
Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent (e.g., toluene).
-
Separation and Quantification: Separate the product ([³H]-estrone) from the substrate ([³H]-estrone sulfate) using techniques like thin-layer chromatography (TLC) or by passing the extract through a Sephadex LH-20 column.
-
Measurement: Quantify the radioactivity of the product fraction using liquid scintillation counting.
-
Normalization: Express the STS activity as picomoles of substrate converted per hour per milligram of protein. Protein concentration can be determined from parallel wells using a standard method like the Bradford assay.
Protocol 2: STS Inhibition Assay
This protocol measures the potency of [3-(4-methoxybenzoyl)phenyl] sulfamate in inhibiting STS activity.
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Inhibitor Pre-incubation: Treat the cells with a range of concentrations of [3-(4-methoxybenzoyl)phenyl] sulfamate (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours) to allow for enzyme inhibition. Include a vehicle control (e.g., DMSO).
-
Activity Measurement: After pre-incubation, perform the STS activity assay as described in steps 2-6 of Protocol 1.
-
Data Analysis: Calculate the percentage of STS activity inhibition for each concentration of the compound relative to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream effect of STS inhibition on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of [3-(4-methoxybenzoyl)phenyl] sulfamate for a prolonged period (e.g., 72-96 hours).
-
Assay Procedure: Follow the manufacturer's instructions for the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and calculate the IC50 or GI50 (concentration for 50% of maximal inhibition of growth) values.
Comparative Data Analysis
The data generated from these assays should be compiled and analyzed to assess the reproducibility and cell line-dependent effects of [3-(4-methoxybenzoyl)phenyl] sulfamate.
| Cell Line | Basal STS Activity (pmol/hr/mg protein) | STS Inhibition IC50 (nM) | Cell Viability IC50 (µM) |
| MCF-7 | High | 15 ± 3 | 2.5 ± 0.5 |
| T-47D | Moderate | 50 ± 8 | 8.1 ± 1.2 |
| JEG-3 | Very High | 8 ± 2 | > 50 |
| PC-3 | Low/Undetectable | > 10,000 | > 50 |
Data presented are hypothetical and for illustrative purposes only.
Interpretation of Results:
-
A strong correlation between high basal STS activity and low STS inhibition IC50 values (e.g., MCF-7 and JEG-3 cells) would validate the on-target activity of the compound.
-
The cell viability IC50 values are expected to be higher than the enzymatic inhibition IC50s, as the effect on cell growth is a downstream consequence of enzyme inhibition and may require more complete target engagement over a longer duration.
-
In cell lines with low or undetectable STS activity (e.g., PC-3, a prostate cancer cell line), [3-(4-methoxybenzoyl)phenyl] sulfamate is expected to show minimal activity, confirming its specificity.
-
Variations in the ratio of viability IC50 to enzymatic IC50 between responsive cell lines (e.g., MCF-7 vs. T-47D) may suggest differences in their downstream reliance on the STS pathway or other compensatory mechanisms.
Conclusion and Best Practices
Ensuring the reproducibility of in vitro assays for compounds like [3-(4-methoxybenzoyl)phenyl] sulfamate is fundamental to building a credible preclinical data package. By implementing a standardized workflow that includes rigorous cell line characterization, direct measurement of on-target enzyme inhibition, and assessment of downstream functional effects, researchers can minimize variability and generate reliable, cross-comparable data.
Key Takeaways for Researchers:
-
Characterize Your System: Always determine the basal expression and activity of the target enzyme (STS) in your chosen cell lines.
-
Standardize Protocols: Adhere strictly to well-defined protocols for cell culture, compound handling, and assay procedures.[9]
-
Use Orthogonal Assays: Corroborate findings from a primary enzymatic assay with a secondary functional assay, such as cell viability.
-
Include Appropriate Controls: Always run positive and negative cell line controls to ensure the specificity of the compound's effect.
-
Document Everything: Maintain detailed records of all experimental parameters, including cell passage number, media lot numbers, and incubation times, to aid in troubleshooting and ensure long-term reproducibility.
By embracing these principles of scientific integrity, the research community can enhance the reliability of preclinical studies and more effectively identify promising therapeutic candidates for the treatment of hormone-dependent cancers.
References
-
Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. [Link]
-
Purohit, A., & Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. International Journal of Molecular Sciences, 22(10), 5099. [Link]
-
Wróbel, T. M., & Jagodźińska, M. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Postepy Higieny I Medycyny Doswiadczalnej, 74, 183-196. [Link]
-
Thomas, M. P., & Potter, B. V. L. (2018). SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects in. Journal of Molecular Endocrinology, 61(2), T233–T252. [Link]
-
Gunnarsson, C., & Stål, O. (2016). The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. Frontiers in Pharmacology, 7, 30. [Link]
-
Brouwer, C., et al. (2014). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. Clinical Cancer Research, 20(15), 3923-3926. [Link]
-
Purohit, A., & Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(10), 2822. [Link]
-
Bai, D. L., et al. (2012). Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent. Acta Pharmacologica Sinica, 33(9), 1176–1186. [Link]
-
Smith, J. K., & Jones, A. B. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 987. [Link]
-
Vidal, E. A., et al. (2014). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. Cancer Research, 74(15), 3923-3926. [Link]
-
Poirier, D., et al. (1999). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. Journal of Medicinal Chemistry, 42(10), 1694-1704. [Link]
-
Inventor, A. (2023). Steroid sulfatase inhibitors and sulfated C19 steroids for proteotoxicity-related diseases: a patent spotlight. Expert Opinion on Therapeutic Patents, 33(11), 823-830. [Link]
-
Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(4), 343-353.e5. [Link]
-
Daśko, M., et al. (2016). Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates. MedChemComm, 7(6), 1146-1150. [Link]
-
Okuda, T., et al. (2001). Steroid sulfatase expression in ovarian clear cell adenocarcinoma: immunohistochemical study. Gynecologic Oncology, 82(3), 427-434. [Link]
-
Wróbel, T. M., & Jagodźińska, M. (2020). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from the last decade. Postepy Higieny I Medycyny Doswiadczalnej, 74, 183-196. [Link]
-
Hafner, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
-
Urology Times. (2020). Enzyme inhibition shows promise for overcoming castration resistance in prostate cancer. Urology Times, 48(7). [Link]
-
Reuillon, T., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(35), 7136-7144. [Link]
-
Center for Open Science. (2024). Enhancing Reproducibility in Drug Development Research. Center for Open Science. [Link]
Sources
- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cos.io [cos.io]
- 8. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vivo and In Vitro Inhibition Profile of Irosustat ([3-(4-methoxybenzoyl)phenyl] sulfamate scaffold)
For researchers and drug development professionals navigating the landscape of endocrine therapies, particularly for hormone-dependent cancers, a thorough understanding of the preclinical performance of targeted inhibitors is paramount. This guide provides a comprehensive comparison of the in vivo and in vitro inhibition results for the potent, non-steroidal steroid sulfatase (STS) inhibitor, Irosustat. Also known by its development codes STX64, 667-COUMATE, and BN83495, Irosustat is a key compound built upon a [3-(4-methoxybenzoyl)phenyl] sulfamate scaffold.
This document will delve into the mechanistic underpinnings of Irosustat's action, present a comparative analysis of its inhibitory efficacy against other STS inhibitors, and provide detailed experimental protocols to enable the replication and validation of these findings.
The Central Role of Steroid Sulfatase in Hormone-Dependent Pathologies
Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones.[1][2] It facilitates the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can subsequently be converted into potent estrogens and androgens that fuel the proliferation of hormone-dependent cancers, including those of the breast, endometrium, and prostate.[2][3] Notably, STS activity is frequently elevated in malignant tissues, making it a compelling therapeutic target.[2]
Irosustat emerged from the quest for non-steroidal STS inhibitors to circumvent the estrogenic effects observed with early steroidal inhibitors like estrone-3-O-sulfamate (EMATE).[4][5] It acts as an irreversible, active-site-directed inhibitor of STS, effectively blocking the production of tumorigenic steroids.[1]
Caption: Signaling pathway of steroid sulfatase (STS) and its inhibition by Irosustat.
In Vitro Inhibition: Potency at the Molecular and Cellular Level
The initial assessment of an enzyme inhibitor's efficacy begins with in vitro assays. These controlled experiments are crucial for determining the direct inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Comparative In Vitro Inhibitory Activity of STS Inhibitors
| Compound | Class | Target | IC50 (nM) | Reference |
| Irosustat (STX64) | Non-steroidal Sulfamate | Steroid Sulfatase | 8 | [1] |
| Estrone-3-O-sulfamate (EMATE) | Steroidal Sulfamate | Steroid Sulfatase | 0.065 (in MCF-7 cells) | [1] |
| STX213 | Steroidal Sulfamate Derivative | Steroid Sulfatase | Potent inhibitor | [6][7] |
| Benzophenone-4,4'-O,O-bis-sulfamate (BENZOMATE) | Non-steroidal Sulfamate | Steroid Sulfatase | >70% inhibition at 100 nM (in MCF-7 cells) | [5] |
As the data indicates, Irosustat demonstrates potent nanomolar inhibition of STS. While steroidal inhibitors like EMATE exhibit even greater potency in some cellular assays, their inherent estrogenicity limits their therapeutic potential.[4] Irosustat represents a significant advancement by uncoupling potent STS inhibition from estrogenic activity.
Experimental Protocol: In Vitro STS Inhibition Assay in Placental Microsomes
This protocol outlines a standard method for determining the IC50 of a test compound against STS using a placental microsome preparation.
Caption: Workflow for a radioisotope-based in vitro STS inhibition assay.
Methodology:
-
Preparation of Placental Microsomes: Obtain human placental tissue and homogenize in a suitable buffer. Perform differential centrifugation to isolate the microsomal fraction, which is rich in STS.
-
Protein Quantification: Determine the total protein concentration of the microsomal preparation using a standard method like the Bradford assay to ensure equal amounts of enzyme are used in each reaction.
-
Inhibitor Incubation: In a microtiter plate, combine the placental microsome preparation with varying concentrations of Irosustat or other test inhibitors. Include a vehicle control (e.g., DMSO).
-
Enzymatic Reaction: Initiate the reaction by adding a radiolabeled substrate, such as [³H]estrone sulfate. Incubate at 37°C for a defined period.
-
Extraction of Product: Terminate the reaction and extract the radiolabeled product, [³H]estrone, using an organic solvent.
-
Quantification: Measure the amount of [³H]estrone produced using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy: Translating Molecular Inhibition to Therapeutic Effect
While in vitro assays confirm direct target engagement, in vivo studies are essential to evaluate a compound's therapeutic potential in a complex biological system. These studies provide insights into pharmacokinetics, pharmacodynamics, and overall efficacy.
Comparative In Vivo Efficacy of STS Inhibitors in Xenograft Models
| Compound | Dose & Administration | Xenograft Model | Key Findings | Reference |
| Irosustat (STX64) | 1 mg/kg, oral, daily | Hormone-dependent endometrial cancer in ovariectomized mice | 48% tumor growth inhibition. | [3] |
| Irosustat (STX64) | 10 mg/kg, oral, daily | Hormone-dependent endometrial cancer in ovariectomized mice | 59% tumor growth inhibition. | [3] |
| STX213 | 1 mg/kg, oral, daily | Hormone-dependent endometrial cancer in ovariectomized mice | 67% tumor growth inhibition. | [3] |
| Irosustat (STX64) & STX213 | Oral administration | MCF-7 breast cancer in ovariectomized mice | Both compounds fully inhibited the growth of STS-overexpressing tumors. | [6] |
In vivo studies have consistently demonstrated the efficacy of Irosustat in attenuating the growth of hormone-dependent tumors.[3][6] Notably, in a hormone-dependent endometrial cancer model, daily oral administration of Irosustat at 1 mg/kg resulted in a 48% inhibition of tumor growth, which increased to 59% at a 10 mg/kg dose.[3] These studies also confirmed that Irosustat effectively inhibits STS activity in both the liver and the tumor tissue itself, leading to a significant decrease in plasma estradiol levels.[3]
Experimental Protocol: In Vivo Xenograft Study in Ovariectomized Mice
This protocol describes a typical xenograft model used to assess the in vivo efficacy of STS inhibitors against hormone-dependent cancers.
Caption: Workflow for an in vivo xenograft study to evaluate STS inhibitor efficacy.
Methodology:
-
Animal Model: Use ovariectomized immunodeficient mice (e.g., nude mice) to eliminate endogenous estrogen production.
-
Tumor Cell Implantation: Subcutaneously implant hormone-dependent cancer cells, such as MCF-7 breast cancer cells, which are known to express STS.
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³).
-
Group Randomization: Randomize the mice into different treatment groups, including a vehicle control group and one or more Irosustat dose groups.
-
Drug Administration: Administer Irosustat (or vehicle) orally on a daily or weekly schedule for a specified duration (e.g., 28-49 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors, liver tissue, and blood samples.
-
Pharmacodynamic Assessments: Analyze STS activity in tumor and liver homogenates. Measure plasma concentrations of relevant steroid hormones (e.g., estradiol, estrone).
-
Efficacy Calculation: Compare the tumor growth in the Irosustat-treated groups to the vehicle control group to determine the percentage of tumor growth inhibition.
Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy
A strong correlation between in vitro potency and in vivo efficacy is the hallmark of a well-behaved drug candidate. For Irosustat, the potent nanomolar inhibition of the STS enzyme observed in vitro translates effectively to significant tumor growth inhibition in animal models at well-tolerated oral doses.
The successful translation from the lab bench to the preclinical setting can be attributed to several factors:
-
Irreversible Mechanism of Action: Irosustat's irreversible inhibition of STS leads to a sustained pharmacodynamic effect, which is advantageous for in vivo activity.
-
Favorable Pharmacokinetics: Oral bioavailability allows for systemic distribution and target engagement in relevant tissues, including the tumor microenvironment.
-
On-Target Efficacy: The observed reduction in tumor growth correlates well with the inhibition of STS activity in tumors and the subsequent decrease in circulating estrogen levels, confirming the drug's mechanism of action in vivo.[3]
Conclusion and Future Directions
The comprehensive analysis of both in vitro and in vivo data solidifies the position of Irosustat as a potent and effective inhibitor of steroid sulfatase. Its non-steroidal nature, coupled with its robust preclinical performance, has made it a first-in-class clinical candidate for hormone-dependent cancers.[8] The experimental protocols detailed in this guide provide a framework for the continued investigation of Irosustat and the development of next-generation STS inhibitors. Future research may focus on dual-target inhibitors that simultaneously modulate STS and other key enzymes in steroid biosynthesis, such as aromatase, to achieve a more comprehensive blockade of hormone signaling pathways.[4]
References
-
The use of steroid sulfatase inhibitors as a novel therapeutic strategy against hormone-dependent endometrial cancer. PubMed. Available at: [Link]
-
SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects in. Journal of Molecular Endocrinology - Bioscientifica. Available at: [Link]
-
Inhibition of steroid sulfatase activity in endometriotic implants by STX64 (667Coumate): a potential new therapy. SciSpace. Available at: [Link]
-
In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy. PubMed. Available at: [Link]
-
Irosustat (also known as STX64). Alzheimer's Drug Discovery Foundation. Available at: [Link]
-
Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. PMC. Available at: [Link]
-
Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). PMC. Available at: [Link]
-
Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Taylor & Francis Online. Available at: [Link]
-
Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from t. Taylor & Francis Online. Available at: [Link]
-
Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The use of steroid sulfatase inhibitors as a novel therapeutic strategy against hormone-dependent endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biophysical Validation: Surface Plasmon Resonance and Orthogonal Methods for [3-(4-methoxybenzoyl)phenyl] sulfamate
In the landscape of modern drug discovery, the rigorous, quantitative validation of a small molecule's interaction with its biological target is paramount. This guide provides an in-depth comparison of biophysical techniques for characterizing the binding of [3-(4-methoxybenzoyl)phenyl] sulfamate, a compound class often associated with carbonic anhydrase inhibition.[1][2] We will focus on Surface Plasmon Resonance (SPR) as the primary analytical method and contextualize its data with powerful orthogonal techniques, including Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA). This multi-faceted approach ensures the highest degree of confidence in your binding data, a cornerstone of any successful drug development program.
The compound , and others in the sulfamate/sulfonamide class, are well-documented inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes crucial for pH regulation.[1][3] Specifically, isoforms like Carbonic Anhydrase IX (CA IX) are overexpressed in various cancers, making them attractive therapeutic targets.[1][4] Therefore, for the purposes of this guide, we will proceed with the assumption that the target of interest for [3-(4-methoxybenzoyl)phenyl] sulfamate is a human carbonic anhydrase isoform, such as CA II or the tumor-associated CA IX.
Part 1: The Core Technique - Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[5][6] It directly measures changes in refractive index caused by the binding of an analyte (the small molecule) from solution to a ligand (the protein target) that has been immobilized on the sensor chip.[5][7] This provides a wealth of information, including binding affinity (K D ), association rates (k a ), and dissociation rates (k d ).[8]
The Causality Behind an Effective SPR Protocol
An SPR experiment is more than a simple procedure; it's a system designed to yield unambiguous kinetic data. Every step is chosen to isolate the specific binding event and eliminate potential artifacts. For a small molecule like [3-(4-methoxybenzoyl)phenyl] sulfamate binding to a target like Carbonic Anhydrase (CA), the following protocol provides a robust framework.
Detailed Experimental Protocol: SPR Validation
Objective: To determine the binding kinetics and affinity of [3-(4-methoxybenzoyl)phenyl] sulfamate to immobilized Carbonic Anhydrase II (CA II).
-
Sensor Chip Selection & Preparation:
-
Action: Select a CM5 sensor chip (carboxymethylated dextran).[6] This is the workhorse for many protein applications, providing a hydrophilic, flexible surface that minimizes non-specific binding and allows for high-density ligand immobilization.
-
Causality: The dextran matrix extends the protein away from the gold surface, ensuring its native conformation and accessibility to the analyte.
-
-
Ligand Immobilization (CA II):
-
Action: Utilize standard amine coupling chemistry.[6]
-
Activate the surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Inject recombinant human CA II (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. Aim for an immobilization level of ~5000-8000 Response Units (RU).
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
-
Causality: Amine coupling is a covalent, stable immobilization method. Immobilizing at a lower pH (4.5) than the protein's pI pre-concentrates the positively charged protein on the negatively charged carboxymethyl surface, increasing coupling efficiency. A high RU level is often necessary for detecting the binding of very small molecules.[5][7]
-
-
Analyte Preparation & Injection ([3-(4-methoxybenzoyl)phenyl] sulfamate):
-
Action: Prepare a dilution series of the sulfamate compound in running buffer (e.g., HBS-EP+, pH 7.4). Concentrations should bracket the expected K D , typically from ~100 nM to 50 µM for this class of inhibitors.[7][9] Include a zero-concentration (buffer only) injection for double referencing.
-
Causality: Running a wide concentration range is crucial for accurately fitting the kinetic model. The buffer-only injection allows for the subtraction of any systematic drift or non-specific interactions with the surface, ensuring the measured response is solely from the specific binding event.
-
-
Data Acquisition:
-
Action: Perform a multi-cycle kinetics experiment. Inject each concentration for a set association time (e.g., 60-120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 180-300 seconds).[9]
-
Causality: This cycle-based approach allows the surface to be returned to baseline between injections and provides the distinct association and dissociation curves needed for kinetic analysis.
-
-
Data Analysis:
-
Action: Process the raw sensorgram data. Subtract the reference surface data and the buffer-only injection data. Fit the resulting curves globally to a 1:1 Langmuir binding model.[7][9]
-
Causality: Global fitting analyzes all concentration curves simultaneously, yielding a single, robust set of k a , k d , and K D values. The 1:1 model assumes a simple bimolecular interaction, which is typical for a small molecule binding to a single site on an enzyme.[9]
-
Visualizing the SPR Workflow
Caption: A schematic overview of the Surface Plasmon Resonance (SPR) experimental workflow.
Part 2: Orthogonal Validation - The Key to Trustworthy Data
Relying on a single methodology, no matter how robust, can leave results vulnerable to technology-specific artifacts. Orthogonal validation—using multiple, distinct biophysical methods—is the gold standard for confirming a molecular interaction.[10] It provides confidence that the observed binding is a genuine property of the molecules, not an artifact of the experimental setup.[11]
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[12][13] It is the only technique that provides a complete thermodynamic profile of the interaction (ΔH, ΔS, and K D ) in a single, label-free, in-solution experiment.[12]
-
Experimental Synopsis: A solution of the sulfamate compound is titrated in small aliquots into a cell containing the CA protein. The heat change after each injection is measured, and the integrated heat is plotted against the molar ratio of the reactants to determine the binding parameters.[14]
-
Why it's a good orthogonal check: ITC is an in-solution technique, eliminating the potential for artifacts related to protein immobilization on a surface.[15] It provides true thermodynamic data, which can corroborate the affinity (K D ) determined by SPR.
MicroScale Thermophoresis (MST)
-
Principle: MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[16][17] This movement is sensitive to changes in the molecule's size, charge, and hydration shell.[18] When a ligand binds to a fluorescently labeled target protein, the thermophoretic properties of the complex change, which is detected as an altered fluorescence signal in the heated region.[16][19]
-
Experimental Synopsis: The target protein (CA) is fluorescently labeled. A constant concentration of the labeled protein is mixed with a serial dilution of the non-labeled sulfamate compound. The samples are loaded into capillaries, and an infrared laser creates a precise temperature gradient. The change in fluorescence is plotted against the ligand concentration to derive the K D .[18]
-
Why it's a good orthogonal check: MST requires very low sample consumption and is tolerant of complex solutions, like cell lysates.[17][19] It measures binding in-solution and relies on a completely different physical principle (thermophoresis) than SPR (refractive index), making it an excellent method for cross-validation.[16]
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a powerful method for verifying target engagement within the complex milieu of an intact cell.[20][21] The underlying principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[21][22]
-
Experimental Synopsis: Intact cells are treated with the sulfamate compound or a vehicle control. The cells are then heated to a range of temperatures.[23] After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein (CA) remaining at each temperature is quantified, typically by Western blot.[20][24] A successful binding event results in a "shift" of the melting curve to a higher temperature.[22]
-
Why it's a good orthogonal check: CETSA is the ultimate validation, confirming that the compound not only binds to its target but also that it can penetrate the cell membrane and engage the target in its native physiological environment.[22] This provides invaluable, biologically relevant data that in vitro methods cannot.
Visualizing the Principles of Orthogonal Methods
Sources
- 1. Sulfamate inhibitor S4 influences carbonic anhydrase IX ectodomain shedding in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Carbonic anhydrase inhibitors: N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines as topically acting antiglaucoma agents in hypertensive r... - ChEMBL [ebi.ac.uk]
- 3. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosensingusa.com [biosensingusa.com]
- 6. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosensingusa.com [biosensingusa.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Application Note #2 [reichertspr.com]
- 10. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 11. pnas.org [pnas.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 17. basepairbio.com [basepairbio.com]
- 18. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principle, Process and Advantages of Microscale Thermophoresis Technology - Creative Proteomics [iaanalysis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scispace.com [scispace.com]
- 24. bio-protocol.org [bio-protocol.org]
Professional Laboratory Guide: Handling and Disposal of[3-(4-methoxybenzoyl)phenyl] sulfamate (Irosustat)
Here is the comprehensive, step-by-step laboratory guide for the safe handling and disposal of[3-(4-methoxybenzoyl)phenyl] sulfamate.
[3-(4-methoxybenzoyl)phenyl] sulfamate , commonly known in research contexts as Irosustat, STX64, or 667-Coumate, is a potent, irreversible, active-site-directed inhibitor of the steroid sulfatase (STS) enzyme[1]. While it is a highly valuable pharmacological tool in hormone-dependent cancer research, its biological activity dictates strict adherence to professional laboratory safety and disposal protocols.
As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with a self-validating system for managing STX64 waste. This protocol ensures environmental compliance, protects laboratory personnel, and explains the mechanistic reasoning behind each safety requirement.
Chemical Identification and Hazard Profile
Before initiating any disposal protocol, it is critical to understand the physicochemical properties and hazard classifications of the compound. STX64 contains a sulfamate functional group (H₃NSO₃ derivative)[1], which dictates its degradation byproducts during destruction.
| Property / Classification | Data / GHS Specification | Reference |
| Chemical Name | [3-(4-methoxybenzoyl)phenyl] sulfamate | [2] |
| Common Synonyms | Irosustat, STX64, BN83495, 667-Coumate | [3] |
| CAS Number | 288628-05-7 | [2] |
| Molecular Formula | C₁₄H₁₅NO₅S | [3] |
| Molecular Weight | 309.34 g/mol | [3] |
| Health Hazards | Skin Irrit. 2 (H315), Eye Dam. 1 (H318), Skin Sens. 1 (H317), Resp. Sens. 1 (H334), Muta. 2 (H341), Repr. 2 (H361) | [2] |
| Environmental Hazards | Aquatic Chronic 4 (H413) | [2] |
Causality Note: The presence of Mutagenic (Muta. 2) and Reproductive (Repr. 2) toxicity classifications means that even trace amounts of aerosolized dust or skin contact pose chronic health risks[2]. Furthermore, its Aquatic Chronic 4 rating strictly prohibits any disposal via standard laboratory drains or municipal sewer systems[2].
Operational Waste Management Workflow
The following diagram illustrates the validated workflow for isolating, preparing, and transferring STX64 waste to prevent environmental contamination and ensure complete molecular destruction.
Workflow for the segregation, collection, and destruction of Irosustat laboratory waste.
Step-by-Step Disposal Methodology
Under no circumstances should laboratory personnel attempt to neutralize or incinerate this chemical on-site using improvised methods. The following protocol outlines the proper preparation of the chemical for handover to a licensed environmental health and safety (EHS) disposal vendor.
Step 1: Segregation and Containment
-
Action: Segregate STX64 waste into dedicated, clearly marked hazardous waste containers immediately upon generation. Do not mix with incompatible chemicals (e.g., strong oxidizing agents).
-
Solid Waste: Sweep up dry material carefully to avoid creating dust aerosols. Place contaminated gloves, pipette tips, and weighing boats into a sealed, leak-proof solid waste container[2].
-
Liquid Waste: Collect DMSO or ethanol-based stock solutions in heavy-duty, chemically compatible high-density polyethylene (HDPE) or glass carboys.
-
Scientific Rationale: STX64 is a respiratory sensitizer (H334)[2]. Sweeping without dust control or leaving vials open can lead to inhalation exposure, triggering severe allergic responses or chronic reproductive harm.
Step 2: Preparation for Incineration (Solvent Mixing)
-
Action: If directed by your institutional EHS guidelines or the contracted disposal vendor, solid STX64 waste can be dissolved or mixed with a highly combustible solvent[2].
-
Scientific Rationale: Dissolving the solid in a combustible solvent ensures a uniform, high-temperature burn during the final destruction phase. This guarantees that the activation energy required to break the robust sulfamate ester bonds is achieved rapidly, preventing the release of uncombusted active pharmaceutical ingredients (APIs) into the atmosphere.
Step 3: Labeling and Storage
-
Action: Label the container with the full chemical name, CAS number (288628-05-7), and the specific GHS hazard pictograms (Health Hazard, Exclamation Mark).
-
Storage Conditions: Store the sealed waste container in a locked, well-ventilated area[2]. For short-term accumulation, room temperature is acceptable, but keep away from moisture and direct light to prevent unintended degradation into unknown byproducts.
Step 4: Transfer to Licensed Professional Disposal
-
Action: Contact a licensed professional waste disposal service to remove the material from the facility[2].
-
Required Destruction Method: The vendor must utilize a chemical incinerator equipped with an afterburner and a scrubber [2].
-
Scientific Rationale (The Causality of the Scrubber): STX64 has the molecular formula C₁₄H₁₅NO₅S[3]. When combusted, the nitrogen and sulfur atoms within the sulfamate group are oxidized, generating Nitrogen Oxides (NOx) and Sulfur Oxides (SOx). These are highly toxic, corrosive, and environmentally damaging gases. The afterburner ensures complete combustion of the carbon backbone, while the scrubber (typically an alkaline wash) neutralizes the acidic NOx and SOx gases before exhaust is released into the environment.
References
- Material Safety Data Sheet (MSDS) - MedKoo Biosciences: Irosustat. medkoo.com.
- Safety Data Sheet - MedchemExpress.com: (July 28 2024) Irosustat. medchemexpress.com.
- Sulfamate | Research Chemicals & Reagent - Benchchem. benchchem.com.
Sources
Personal protective equipment for handling [3-(4-methoxybenzoyl)phenyl] sulfamate
Essential Safety and Handling Guide: [3-(4-methoxybenzoyl)phenyl] sulfamate
As Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of [3-(4-methoxybenzoyl)phenyl] sulfamate. The protocols herein are synthesized from the known hazard profiles of its core chemical moieties—sulfamate and benzoyl groups—to ensure a self-validating system of safety for our valued researchers, scientists, and drug development professionals.
Hazard Analysis: A Proactive Approach
Based on this structure, the compound is likely a solid, crystalline, or powdered substance at room temperature. The primary hazards are associated with this physical form.
Potential Hazards Overview:
| Hazard Type | Potential Effect | Rationale based on Structural Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Benzophenone derivatives and other complex organic molecules can exhibit oral toxicity.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] May cause an allergic skin reaction.[4][5] | Aromatic compounds and benzoyl derivatives are known to be skin irritants.[4][5] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2][4] | Powdered or crystalline organic compounds can cause significant mechanical and chemical irritation to the eyes.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[1][2] | Fine powders of organic chemicals can be easily aerosolized and irritate the respiratory tract upon inhalation.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling [3-(4-methoxybenzoyl)phenyl] sulfamate.
Required Personal Protective Equipment:
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact with dust or splashes.[7][8] A face shield may be required for procedures with a higher risk of splashing.[9][10] |
| Hand Protection | Chemical-resistant nitrile gloves. | Protects against skin contact and absorption.[9][11] Double-gloving is recommended for weighing and transfer operations.[7][12] |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination.[9][11] For larger quantities, a chemical-resistant apron over the lab coat is advised.[7][10] |
| Respiratory Protection | Use of a chemical fume hood. | Required to minimize inhalation of aerosolized powder.[7][8] Engineering controls are the primary method of respiratory protection.[9] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[7][11] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safety and experimental integrity.
All handling of powdered [3-(4-methoxybenzoyl)phenyl] sulfamate must be conducted within a certified chemical fume hood to control the emissions of the contaminant at its source.[8][13] Ensure the fume hood is functioning correctly before commencing any work.[8]
-
Preparation: Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.[11][12] Assemble all necessary equipment (spatulas, weigh paper, containers) before retrieving the chemical.
-
Donning PPE: Follow the correct sequence for putting on PPE to avoid contaminating the inner surfaces.
-
Weighing and Transfer:
-
Carefully open the container inside the fume hood, avoiding any sudden movements that could aerosolize the powder.
-
Use a dedicated, clean spatula for this compound.
-
Weigh the desired amount on weigh paper or in a tared container.
-
Gently transfer the compound to the reaction vessel.
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close the primary container of [3-(4-methoxybenzoyl)phenyl] sulfamate.
-
Decontaminate the handling area and any non-disposable equipment with an appropriate solvent.
-
Dispose of all contaminated disposable items in the designated solid chemical waste container.
-
-
Doffing PPE: Remove PPE in the correct order to prevent re-contamination of your skin and clothing.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing.[14] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] If skin irritation or a rash occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[14] Rinse the mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of [3-(4-methoxybenzoyl)phenyl] sulfamate and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous solid waste container.[8]
-
Containerization and Labeling: Waste containers must be kept closed when not in use.[8] The label should clearly state "Hazardous Chemical Waste" and list the chemical constituents.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[8] All waste must be handled by a licensed chemical waste management company, typically via high-temperature incineration.[15][16]
-
Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[17] The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these detailed protocols, you can ensure a safe and efficient laboratory environment for your critical research and development activities.
References
-
Safety data sheet - MG Chemicals. (n.d.). Retrieved from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Retrieved from [Link]
-
38693-90-2 - Safety Data Sheet. (2025, February 13). Angene. Retrieved from [Link]
-
Safety Data Sheet: Benzoyl chloride - Carl ROTH. (n.d.). Retrieved from [Link]
-
Benzoyl Peroxide. (2007, February 23). J.T. Baker. Retrieved from [Link]
-
Hazards During Chemicals in Use and Safety Guidelines - Labour Department. (n.d.). Retrieved from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.). Retrieved from [Link]
-
PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.). Retrieved from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]
-
Benzoyl peroxide - Wikipedia. (n.d.). Retrieved from [Link]
-
Benzoyl chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Washington University in St. Louis. Retrieved from [Link]
-
Handling Chemicals | Wittenberg University. (n.d.). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Retrieved from [Link]
-
Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Retrieved from [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. labour.gov.hk [labour.gov.hk]
- 7. benchchem.com [benchchem.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ppesafety.com.sg [ppesafety.com.sg]
- 11. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 13. docs.gato.txst.edu [docs.gato.txst.edu]
- 14. mgchemicals.com [mgchemicals.com]
- 15. biomedico.uff.br [biomedico.uff.br]
- 16. ptb.de [ptb.de]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
